Product packaging for Keracyanin(Cat. No.:CAS No. 18719-76-1)

Keracyanin

Cat. No.: B1673395
CAS No.: 18719-76-1
M. Wt: 631.0 g/mol
InChI Key: ADZHXBNWNZIHIX-XYGAWYNKSA-N
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Description

Cyanidin 3-O-rutinoside chloride is a member of the class of anthocyanin chlorides that has cyanidin 3-O-rutinoside as the cationic counterpart. It contains a cyanidin 3-O-rutinoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClO15 B1673395 Keracyanin CAS No. 18719-76-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZHXBNWNZIHIX-XYGAWYNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927864
Record name Antirrhinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-76-1
Record name Cyanidin 3-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18719-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Keracyanin [INN:DCF]
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Record name Antirrhinin
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Record name Keracyanin
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Record name KERACYANIN
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Foundational & Exploratory

Keracyanin mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Keracyanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, including black currants, raspberries, and cherries.[1][2] As a member of the flavonoid family, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in numerous in vitro studies.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's bioactivity in vitro, focusing on its impact on cellular signaling pathways, enzyme activity, and other key biological processes. The information is intended to support research and development efforts in the fields of pharmacology, nutraceuticals, and drug discovery.

Core Mechanisms of Action

In vitro research has elucidated several key mechanisms through which this compound exerts its biological effects. These are primarily centered around its ability to modulate inflammatory signaling, mitigate oxidative stress, and induce apoptosis in cancer cells.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by targeting major signaling cascades and enzymes involved in the inflammatory response.

  • Inhibition of NF-κB and MAPK Pathways: this compound has been shown to inhibit the NF-κB/FAK/MAPK signaling pathway.[3] In human THP-1 cells, this compound chloride (0.8 μM) suppresses the phosphorylation of the NF-κB p65 subunit. It also inhibits the activation of Mitogen-Activated Protein Kinases (MAPK), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinase. By blocking these pathways, this compound effectively downregulates the gene expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.

  • Enzyme Inhibition: this compound and related anthocyanins inhibit key enzymes that produce inflammatory mediators. Studies on anthocyanin extracts from raspberries and cherries, which contain this compound, showed significant inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Anthocyanins have also been identified as potent inhibitors of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its mechanism of action, contributing to its protective effects against cellular damage.

  • ROS Scavenging: this compound effectively inhibits the generation of Reactive Oxygen Species (ROS). In HaCaT cells exposed to blue light, treatment with this compound (10-200 µM) led to a reduction in ROS levels. Its structure, particularly the hydroxyl groups on the aromatic ring, allows it to scavenge free radicals efficiently.

  • Protection Against Oxidative Damage: By neutralizing free radicals, this compound protects cellular components from oxidative damage. It has been shown to prevent the formation of malonaldehyde, a marker of lipid peroxidation, in oxidized calf thymus DNA.

Anticancer Properties

Anthocyanins, including this compound, exhibit anticancer potential through multiple mechanisms, making them promising candidates for chemopreventive and therapeutic research.

  • Induction of Apoptosis: this compound and its aglycone, cyanidin, can induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the mitochondrial pathway, involving the activation of p38 MAPK and JNK, which in turn leads to the upregulation of pro-apoptotic proteins like Bim. In DU-145 prostate cancer cells, anthocyanin treatment resulted in an increased Bax/Bcl-2 ratio, a key indicator of apoptosis induction.

  • Cell Cycle Arrest: Studies on related anthocyanins have shown the ability to halt the cell cycle, thereby inhibiting cancer cell proliferation. For example, cyanidin 3-glucoside can cause G2/M phase arrest in human breast cancer cells (HS578T) by down-regulating proteins like cyclin-dependent kinase 1 (CDK1) and cyclin B1.

Other Bioactivities
  • Nitric Oxide (NO) Production: In human sinonasal epithelial cells, this compound (at 3 μM and 30 μM) has been observed to stimulate the production of nitric oxide (NO), an important molecule in the innate immune response.

  • Enzyme Inhibition: Beyond inflammatory enzymes, this compound may inhibit other enzymes. It has been identified as a noncompetitive inhibitor of CYP2C9, an enzyme involved in drug metabolism. Furthermore, related anthocyanins have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound and closely related anthocyanins.

Table 1: Anti-inflammatory and Antioxidant Activity
Compound Assay/Cell Line Concentration Observed Effect
This compound chlorideNF-κB p65 Phosphorylation / THP-1 cells0.8 µMSuppression of phosphorylation
This compound chlorideInflammatory Gene Expression / THP-1 cells0.8 µMDownregulation of TNF-α, IL-1β, IL-6, MCP-1 mRNA
This compound chlorideROS Generation / HaCaT cells10-200 µMInhibition of blue light-induced ROS
Anthocyanins (from Raspberry)COX-1 Inhibition125 µg/ml45% inhibition
Anthocyanins (from Sweet Cherry)COX-2 Inhibition125 µg/ml47% inhibition
This compoundNitric Oxide Production / Sinonasal cells3-30 µMDose-dependent increase in NO production
Table 2: Anticancer Activity
Compound Assay/Cell Line Concentration/Duration Observed Effect
Anthocyanin (from Black Soybean)Cell Viability (MTT) / DU-145 cells60-90 µM (IC50) / 24hSignificant inhibition of cell growth
Cyanidin 3-glucosideApoptosis / HS578T cells10-30 µM / 48hDose-dependent increase in apoptotic cell population
Peonidin 3-glucosideApoptosis / HS578T cells30-50 µM / 48hDose-dependent increase in apoptotic cell population

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Keracyanin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Light) cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK FAK FAK Stimulus->FAK This compound This compound MAPK MAPK Cascade (ERK, JNK, p38) This compound->MAPK This compound->IKK Inhibits Phosphorylation This compound->FAK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB P NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc IkB->NFkB_p65 FAK->MAPK Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p65_nuc->Genes AP1->Genes

Caption: this compound's anti-inflammatory mechanism via inhibition of FAK, MAPK, and NF-κB pathways.

Keracyanin_Apoptosis_Pathway cluster_this compound This compound Action cluster_cytoplasm Cytoplasm This compound This compound (or related Anthocyanins) p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates p53->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound in cancer cells.

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status (a key indicator of pathway activation).

Protocol:

  • Cell Culture and Lysis: Culture cells (e.g., THP-1, HaCaT, DU-145) to ~80% confluency. Treat with desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-Bax, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE (Separation) quant->sds transfer 5. Membrane Transfer (PVDF) sds->transfer block 6. Blocking (BSA/Milk) transfer->block p_ab 7. Primary Antibody Incubation block->p_ab s_ab 8. Secondary Antibody Incubation (HRP) p_ab->s_ab detect 9. ECL Detection & Imaging s_ab->detect

Caption: Standard experimental workflow for Western Blot analysis.

Cell Viability (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells (e.g., DU-145) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific enzyme (e.g., COX-2, Lipoxygenase, Tyrosinase).

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing a buffer, the purified enzyme (e.g., soybean lipoxygenase), and the test compound (this compound) at various concentrations.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a short period at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the specific substrate (e.g., linoleic acid for lipoxygenase, L-DOPA for tyrosinase).

  • Activity Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The wavelength depends on the specific substrate and product (e.g., 234 nm for lipoxygenase activity).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC50 value.

Conclusion

The in vitro evidence strongly supports this compound as a multifaceted bioactive compound with significant therapeutic potential. Its mechanism of action is primarily driven by its ability to modulate key signaling pathways involved in inflammation (NF-κB, MAPK), induce apoptosis in cancer cells via the intrinsic pathway, and exert potent antioxidant effects by scavenging ROS. Furthermore, its capacity to inhibit enzymes like COX, LOX, and CYP2C9 highlights its broad pharmacological profile. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals aiming to further investigate and harness the properties of this compound for applications in health and medicine. Future research should focus on synergistic effects with other compounds and the translation of these in vitro findings to more complex biological systems.

References

Keracyanin (Cyanidin-3-Rutinoside) Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Emerging research has highlighted its significant therapeutic potential, stemming from its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular mechanisms through which this compound exerts its biological effects.

Core Signaling Pathways Modulated by this compound

This compound influences a network of interconnected signaling pathways crucial for cellular homeostasis, inflammation, and stress response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling axis, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Mechanism of Action:

This compound inhibits the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. Consequently, the expression of NF-κB target genes, including TNF-α, IL-1β, and IL-6, is downregulated.[1][2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Cyanidin-3-rutinoside) IKK IKK This compound->IKK IκBα IκBα IKK->IκBα P p65 NF-κB p65 IκBα->p65 p65_nucleus NF-κB p65 (Nucleus) p65->p65_nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) p65_nucleus->Inflammatory_Genes Transcription

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to a variety of stimuli, including stress and inflammation. This compound has been observed to inhibit the phosphorylation of these key kinases.

Mechanism of Action:

In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or UV radiation, the phosphorylation of p38, JNK, and ERK is increased. This compound treatment can attenuate this phosphorylation, thereby inhibiting the downstream signaling cascades that lead to the expression of inflammatory and apoptotic mediators.[3]

MAPK_Pathway cluster_mapk MAPK Cascades This compound This compound (Cyanidin-3-rutinoside) p38 p38 This compound->p38 JNK JNK This compound->JNK ERK ERK This compound->ERK Stimuli Inflammatory Stimuli (e.g., LPS, UVB) Stimuli->p38 P Stimuli->JNK P Stimuli->ERK P Downstream Downstream Targets (e.g., AP-1, c-Jun) p38->Downstream JNK->Downstream ERK->Downstream Inflammation_Apoptosis Inflammation & Apoptosis Downstream->Inflammation_Apoptosis

Activation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. In the context of adipocytes, this compound has been shown to activate this pathway, leading to increased glucose uptake.

Mechanism of Action:

This compound enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Akt. This activation of the PI3K/Akt pathway promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cells.[4]

PI3K_Akt_Pathway This compound This compound (Cyanidin-3-rutinoside) IRS1 IRS-1 This compound->IRS1 P PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt P GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Activation of the Nrf2 Antioxidant Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. This compound can activate this pathway, enhancing the cell's ability to combat oxidative stress.

Mechanism of Action:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their increased expression.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Cyanidin-3-rutinoside) Keap1 Keap1 This compound->Keap1 Dissociation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the bioactivity of this compound (cyanidin-3-rutinoside).

Table 1: Inhibitory Activity of this compound

Target Enzyme/ProcessIC50 / % InhibitionCell Line / SystemReference
Pancreatic Lipase59.4 ± 1.41 μMIn vitro enzymatic assay
Cholesterol Esterase5-18% inhibition (0.125-1 mM)In vitro enzymatic assay
Cholesterol Uptake (Free)17-41% reduction (12.5-100 μM)Caco-2 cells
Cholesterol Uptake (Micelles)20-30% reduction (12.5-100 μM)Caco-2 cells

Table 2: Effects of this compound on Gene Expression

GeneEffectCell LineConcentration & TimeReference
NPC1L1Suppression of mRNA expressionCaco-2 cells100 μM, 24 h
TNF-αDownregulation of mRNATHP-1 macrophagesNot specified
IL-1βDownregulation of mRNATHP-1 macrophagesNot specified
IL-6Downregulation of mRNATHP-1 macrophagesNot specified

Note: Some data is derived from studies on cyanidin-3-glucoside, a structurally similar anthocyanin, and is used as a proxy where specific data for this compound is unavailable. This should be considered in experimental design.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Phosphorylated Proteins (NF-κB, MAPK, Akt)

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., THP-1, HaCaT, 3T3-L1) Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL substrate) Secondary_Ab->Detection Analysis 10. Image Analysis (Densitometry) Detection->Analysis

a. Cell Culture and Treatment:

  • Culture THP-1, HaCaT, or 3T3-L1 cells in their respective recommended media and conditions.

  • Seed cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for different time points, alongside appropriate vehicle controls and positive controls (e.g., LPS for inflammation models).

b. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-p65, p65, p-p38, p38, p-Akt, Akt) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

f. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

a. RNA Extraction and cDNA Synthesis:

  • Treat cells with this compound as described for the Western blot protocol.

  • Extract total RNA using a suitable RNA isolation kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

b. RT-qPCR:

  • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HO-1, NQO1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

  • Perform the RT-qPCR reaction using a real-time PCR system with appropriate cycling conditions.

c. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

a. Cell Seeding and Staining:

  • Seed HaCaT cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Incubate the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

b. Treatment and Measurement:

  • Wash the cells with PBS to remove excess DCFDA.

  • Treat the cells with this compound at various concentrations, followed by an ROS-inducing agent (e.g., H₂O₂ or UVB radiation).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Pancreatic Lipase Inhibition Assay

a. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

  • In a 96-well plate, add the reaction buffer, porcine pancreatic lipase solution, and various concentrations of this compound or a positive control (e.g., orlistat).

  • Pre-incubate the mixture at 37°C for 15 minutes.

b. Enzymatic Reaction and Measurement:

  • Initiate the reaction by adding the substrate, p-nitrophenyl butyrate (pNPB).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

c. Calculation:

  • Calculate the percentage of lipase inhibition for each concentration of this compound and determine the IC50 value.

Cholesterol Uptake Assay in Caco-2 Cells

a. Cell Culture and Differentiation:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.

b. Cholesterol Micelle Preparation:

  • Prepare micelles containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescent cholesterol analog (e.g., NBD-cholesterol), bile salts, and phospholipids.

c. Uptake Experiment:

  • Wash the Caco-2 monolayers with HBSS.

  • Add the cholesterol micelles to the apical side of the monolayers in the presence or absence of various concentrations of this compound.

  • Incubate for a specific time (e.g., 2 hours) at 37°C.

d. Measurement and Analysis:

  • Wash the cells extensively with cold HBSS to stop the uptake.

  • Lyse the cells and measure the amount of internalized cholesterol using a scintillation counter (for radiolabeled cholesterol) or a fluorescence plate reader (for NBD-cholesterol).

  • Normalize the cholesterol uptake to the total protein content of the cell lysate.

Conclusion

This compound (cyanidin-3-rutinoside) is a multi-target natural compound with significant potential for therapeutic applications in inflammatory diseases, metabolic disorders, and conditions associated with oxidative stress. Its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2, underscores its pleiotropic effects. This technical guide provides a foundational understanding of the molecular mechanisms of this compound and offers practical guidance for researchers aiming to further investigate its biological activities and therapeutic potential. Further research is warranted to elucidate the precise dose- and time-dependent effects of this compound in various cellular and in vivo models to fully realize its clinical utility.

References

The Bioavailability of Keracyanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, a cyanidin-3-O-rutinoside, is an anthocyanin found in various fruits and vegetables. Anthocyanins are a class of flavonoids widely investigated for their potential health benefits, including antioxidant and anti-inflammatory properties. The therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability—the extent and rate at which the active moiety is absorbed and becomes available at the site of action. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, drawing from in vivo studies in both animal models and humans. It details the pharmacokinetic parameters, the experimental methodologies employed in these studies, and the key signaling pathways modulated by its bioactive form.

Quantitative Bioavailability Data

The bioavailability of this compound, like other anthocyanins, is generally considered to be low and subject to significant inter-individual variation. The majority of ingested this compound is not absorbed in its intact form but undergoes extensive metabolism. The following tables summarize the key pharmacokinetic parameters of this compound (cyanidin-3-rutinoside) and its metabolites from published studies.

Table 1: Pharmacokinetics of Cyanidin-3-Rutinoside in Rats

ParameterValueSpeciesDosageReference
Cmax (Maximum Plasma Concentration)850 ± 120 nmol/LRat800 µmol/kg (oral)[1]
Tmax (Time to Maximum Plasma Concentration)0.5 - 2.0 hoursRat800 µmol/kg (oral)[1]

Table 2: Pharmacokinetics of Cyanidin-3-Rutinoside in Humans

ParameterValueSpeciesDosageReference
Cmax (Maximum Plasma Concentration)46.3 ± 22.5 nmol/LHuman2.08 µmol/kg (oral)[1]
Tmax (Time to Maximum Plasma Concentration)1.25 - 1.75 hoursHuman2.08 µmol/kg (oral)[1]
Cumulative Urinary Excretion (0-8h)0.11 ± 0.05% of ingested doseHuman6.24 µmol/kg (total anthocyanins)[1]
Urinary Recovery (48h)0.048 ± 0.016%HumanBlackcurrant extract

Experimental Protocols

The determination of this compound's bioavailability involves a multi-step process encompassing controlled administration, biological sample collection, and sophisticated analytical techniques.

In Vivo Bioavailability Study Protocol

A typical in vivo study to assess the bioavailability of this compound follows a standardized protocol:

  • Subject Recruitment and Dietary Control: Healthy human volunteers or animal models (e.g., Wistar rats) are recruited. Participants typically undergo a washout period where they follow a diet low in flavonoids to establish a baseline.

  • Administration of this compound: A standardized dose of this compound, either as a pure compound or within a food matrix (e.g., blackcurrant extract), is administered orally.

  • Biological Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-ingestion to capture the absorption and elimination phases. Urine is also collected over specific intervals (e.g., 0-8h, 8-24h) to assess excretion.

  • Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are typically stabilized with an acid (e.g., formic acid) and stored at -80°C until analysis to prevent degradation of anthocyanins.

Analytical Methodology: Quantification of this compound and its Metabolites

The quantification of this compound and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

  • Sample Preparation - Solid-Phase Extraction (SPE):

    • Conditioning: SPE cartridges (e.g., C18) are conditioned with methanol followed by acidified water.

    • Loading: Plasma or urine samples, diluted with acidified water, are loaded onto the conditioned cartridges.

    • Washing: The cartridges are washed with acidified water to remove interfering substances.

    • Elution: this compound and its metabolites are eluted with an organic solvent, typically acidified methanol.

    • Concentration: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the parent compound and its various metabolites.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target analytes. Specific precursor-to-product ion transitions are monitored for this compound and its expected metabolites (e.g., glucuronides, sulfates, and methylated forms).

    • Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated from authentic standards.

Signaling Pathway Modulation

The biological effects of this compound are mediated through the modulation of various intracellular signaling pathways. As direct studies on this compound are limited, the following pathways are described based on research on the closely related and well-studied cyanidin-3-glucoside (C3G).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cyanidin glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα (Inactive) NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB IκBα degradation Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Cyanidin glycosides can modulate MAPK signaling, contributing to their protective effects.

MAPK_Pathway cluster_stimulus Cellular Stress cluster_action This compound Action cluster_pathway MAPK Cascade cluster_response Cellular Response Stress Oxidative Stress/ Inflammatory Signals MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK This compound This compound This compound->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_JNK p38/JNK MAPK MAPKK->p38_JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Activates Inflammation_Apoptosis Inflammation/ Apoptosis Transcription_Factors->Inflammation_Apoptosis Induces

Caption: Modulation of the MAPK signaling pathway by this compound.

cAMP-PKA Signaling Pathway

The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway is a crucial signaling cascade that regulates various cellular functions. Some studies suggest that cyanidin glycosides can influence this pathway, contributing to their metabolic benefits.

cAMP_PKA_Pathway cluster_action This compound Action cluster_pathway cAMP-PKA Cascade cluster_response Cellular Response This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Induces

Caption: Activation of the cAMP-PKA signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo study on the bioavailability of this compound.

Bioavailability_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Phase cluster_data Data Analysis Washout Dietary Washout (Low Flavonoid Diet) Administration Oral Administration of this compound Washout->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Urine_Collection Timed Urine Collection Administration->Urine_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Stabilization Sample Stabilization & Storage (-80°C) Urine_Collection->Stabilization Plasma_Separation->Stabilization SPE Solid-Phase Extraction Stabilization->SPE HPLC_MS HPLC-MS/MS Analysis SPE->HPLC_MS Pharmacokinetics Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC_MS->Pharmacokinetics

Caption: Workflow for an in vivo bioavailability study of this compound.

References

An In-depth Technical Guide to the Antioxidant Activity Mechanism of Keracyanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's antioxidant activity. It delves into its direct free-radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its modulation of key cellular signaling pathways, including the Nrf2/ARE and MAPK pathways. This document summarizes quantitative data from various antioxidant assays, presents detailed experimental protocols for the methodologies cited, and includes visualizations of the core mechanisms to facilitate a deeper understanding for research and drug development applications.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential in small amounts for certain cellular processes, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial for mitigating the damaging effects of ROS. This compound, a glycoside of cyanidin, has emerged as a significant natural antioxidant. Its chemical structure, rich in hydroxyl groups, endows it with the ability to neutralize free radicals. Beyond direct scavenging, this compound exerts its antioxidant effects through complex interactions with cellular machinery, upregulating the body's innate antioxidant defenses.

Direct Antioxidant Activity: Free Radical Scavenging

The primary antioxidant mechanism of this compound involves the direct scavenging of free radicals. This is largely attributed to the hydroxyl groups on its B-ring, which can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical on the this compound molecule.

Quantitative Analysis of Radical Scavenging Activity

The free radical scavenging ability of this compound and its aglycone, cyanidin, has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. While specific IC50 values for this compound can vary depending on the experimental setup, data for the closely related cyanidin-3-O-glucoside provides a strong indication of its potency.

Antioxidant AssayCompoundIC50 ValueReference
DPPH Radical ScavengingCyanidin-3-O-β-glucopyranoside6.5 µM[1]
LDL Oxidation InhibitionCyanidin-3-O-β-glucopyranoside6.5 µM[1]

Indirect Antioxidant Activity: Modulation of Cellular Pathways

This compound's antioxidant effects extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.

Activation of the Nrf2/ARE Pathway

The Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.

Research on the related anthocyanin, cyanidin-3-O-glucoside (C3G), has shown that it can activate the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant enzymes. This activation is mediated, at least in part, through the ERK1/2 signaling pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are key regulators of cellular responses to a variety of stimuli, including oxidative stress. Studies have indicated that this compound can modulate these pathways. Specifically, cyanidin-3-rutinoside has been shown to induce a ROS-dependent activation of p38 MAPK and JNK, which can contribute to cellular responses to oxidative stress[2][3]. The activation of the ERK1/2 pathway by the related C3G has been linked to the activation of the Nrf2 pathway.

Impact on Antioxidant Enzyme Expression and Activity

Through the activation of the Nrf2/ARE pathway, this compound and related anthocyanins can enhance the expression of a suite of antioxidant enzymes. While direct quantitative data for this compound's effect on specific enzyme activities is limited, studies on C3G have demonstrated a significant increase in the gene expression of key antioxidant enzymes.

Antioxidant EnzymeEffect of Cyanidin-3-O-glucoside Treatment
Superoxide Dismutase (SOD)Increased gene expression
Catalase (CAT)Increased gene expression
Glutathione Peroxidase (GPx)Increased gene expression

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the absorbance at 734 nm decreases.

Methodology:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent.

  • Reaction: Add 10 µL of each this compound concentration to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of an antioxidant to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.

Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.

  • Loading with Probe: Wash the cells with PBS and incubate with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

  • Treatment: Wash the cells again and treat with various concentrations of this compound along with 600 µM AAPH.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: The area under the curve for fluorescence versus time is calculated for both control and this compound-treated wells. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Visualizations of Mechanisms and Pathways

Keracyanin_Radical_Scavenging This compound This compound (with -OH groups) Neutralized_Radical Neutralized Molecule (ROOH) This compound->Neutralized_Radical donates H• Keracyanin_Radical This compound Radical (stable) This compound->Keracyanin_Radical Radical Free Radical (e.g., ROO•) Radical->Neutralized_Radical

Caption: this compound donates a hydrogen atom to neutralize a free radical.

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates

Caption: this compound promotes Nrf2 translocation to the nucleus and antioxidant gene expression.

MAPK_Modulation_by_this compound cluster_upstream Upstream Signaling cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress (e.g., ROS) ERK ERK Oxidative_Stress->ERK JNK JNK Oxidative_Stress->JNK p38 p38 Oxidative_Stress->p38 Nrf2_Activation Nrf2 Activation ERK->Nrf2_Activation Apoptosis_Modulation Modulation of Apoptosis JNK->Apoptosis_Modulation p38->Apoptosis_Modulation This compound This compound This compound->ERK modulates This compound->JNK activates (ROS-dependent) This compound->p38 activates (ROS-dependent)

Caption: this compound modulates MAPK signaling pathways in response to oxidative stress.

Conclusion

This compound exhibits a multi-faceted antioxidant mechanism of action. It is a potent direct scavenger of free radicals and also functions as an indirect antioxidant by modulating key cellular signaling pathways. Its ability to activate the Nrf2/ARE pathway leads to an enhanced endogenous antioxidant defense system. Furthermore, its interaction with MAPK signaling pathways underscores its complex role in the cellular response to oxidative stress. This in-depth understanding of this compound's antioxidant activity provides a solid foundation for its further investigation and potential application in the development of novel therapeutics for oxidative stress-related diseases. Further research is warranted to elucidate the precise quantitative effects of this compound on antioxidant enzyme activities and to further detail its interactions with cellular signaling networks.

References

Keracyanin's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keracyanin, a cyanidin-3-O-rutinoside, is an anthocyanin with demonstrated antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Anthocyanins, a class of flavonoids responsible for the vibrant colors of many fruits and vegetables, have garnered significant attention for their potential health benefits, including their anti-inflammatory activities. This compound, as a prominent member of this class, has been shown to exert its anti-inflammatory effects through the modulation of critical cellular signaling pathways.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. The pathway involves a series of protein kinases that are sequentially phosphorylated and activated. Key members of this pathway include p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have indicated that anthocyanins, including those closely related to this compound, can suppress the activation of the MAPK pathway, thereby contributing to their anti-inflammatory effects.[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and closely related anthocyanins. Due to the limited availability of specific data for this compound, data for cyanidin-3-glucoside, a structurally similar compound, is also included for comparative purposes.

Compound Cell Line Assay Concentration Effect Reference
Cyanidin-3-Rutinoside (this compound)RAW 264.7 MacrophagesNitric Oxide (NO) Scavenging33 µMPotential to scavenge NON/A
Blackberry Anthocyanins (majorly Cyanidin-3-glucoside)RAW 264.7 MacrophagesIL-1β mRNA expression≥ 10 µg/mLSignificant decrease[3]
Blackberry Anthocyanins (majorly Cyanidin-3-glucoside)RAW 264.7 MacrophagesTNF-α mRNA expression and secretion≥ 10 µg/mLSignificant decrease[3]

Note: The nitric oxide scavenging data for this compound is from a study that suggests its potential but does not provide a specific percentage of inhibition.

Experimental Protocols

This section details generalized experimental protocols for assessing the anti-inflammatory properties of compounds like this compound. These protocols are based on methodologies commonly used in the cited literature.

In Vitro Anti-inflammatory Assay in Macrophage Cell Lines

This protocol describes the assessment of a test compound's ability to inhibit the production of pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).

Methodology:

  • Cell Culture: Culture RAW 264.7 or THP-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. For THP-1 cells, differentiation into macrophages can be induced by treatment with Phorbol 12-myristate 13-acetate (PMA).

  • Seeding: Seed the cells in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Production (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol outlines the procedure to determine the effect of a test compound on the phosphorylation of key proteins in the MAPK signaling pathway.

Methodology:

  • Cell Lysis: After treatment with the test compound and/or inflammatory stimulus, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

  • Compound Administration: Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK p38, ERK, JNK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Keracyanin_Inhibition This compound (Inhibition) Keracyanin_Inhibition->MAPKK Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Transcription

Caption: Overview of the MAPK signaling pathway and potential inhibition.

Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Cell_Culture Culture Macrophage Cells (e.g., RAW 264.7, THP-1) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre-treatment Pre-treat with this compound (various concentrations) Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Analysis Measure Inflammatory Markers (NO, TNF-α, IL-1β, IL-6) Supernatant_Collection->Analysis Data_Analysis Calculate % Inhibition and IC50 Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The available data, although limited, consistently points towards its ability to downregulate the production of key pro-inflammatory mediators.

For future research, it is imperative to conduct comprehensive dose-response studies to determine the precise IC50 values of this compound for the inhibition of various inflammatory markers. Furthermore, detailed in vivo studies are necessary to establish its efficacy, bioavailability, and safety profile in preclinical models of inflammatory diseases. Elucidating the specific molecular targets of this compound within the inflammatory cascades will provide a more refined understanding of its mechanism of action and facilitate its development as a potential therapeutic agent.

References

The Biosynthesis of Cyanidin-3-Rutinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of cyanidin-3-rutinoside, a prominent anthocyanin with significant antioxidant properties and potential therapeutic applications. This document details the enzymatic reactions, regulatory networks, quantitative data, and experimental protocols relevant to the study of this important plant secondary metabolite.

The Core Biosynthetic Pathway

Cyanidin-3-rutinoside is synthesized via the well-established flavonoid and anthocyanin biosynthesis pathways. The process begins with the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. These precursors then enter the anthocyanin-specific branch, culminating in the glycosylation of the cyanidin aglycone to form cyanidin-3-rutinoside.

The core pathway can be summarized in the following key steps:

  • Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), produce p-coumaroyl-CoA.

  • Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.

  • Anthocyanidin Synthesis: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to dihydroquercetin. Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin. Finally, anthocyanidin synthase (ANS) oxidizes leucocyanidin to the colored cyanidin aglycone.

  • Glycosylation to Cyanidin-3-Glucoside: The unstable cyanidin aglycone is stabilized by glycosylation. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin, forming cyanidin-3-glucoside.

  • Formation of Cyanidin-3-Rutinoside: The final step involves the addition of a rhamnose sugar to cyanidin-3-glucoside. This reaction is catalyzed by UDP-rhamnose:anthocyanidin-3-O-glucoside rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor to form cyanidin-3-rutinoside.

Biosynthesis_of_Cyanidin_3_Rutinoside Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Multiple steps NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Cyanidin Cyanidin Leucocyanidin->Cyanidin Cyanidin3Glucoside Cyanidin-3-Glucoside Cyanidin->Cyanidin3Glucoside Cyanidin3Rutinoside Cyanidin-3-Rutinoside Cyanidin3Glucoside->Cyanidin3Rutinoside PAL PAL PAL->Phenylalanine CHS CHS CHS->NaringeninChalcone CHI CHI CHI->Naringenin F3H F3H F3H->Dihydrokaempferol F3primeH F3'H F3primeH->Dihydroquercetin DFR DFR DFR->Leucocyanidin ANS ANS ANS->Cyanidin UFGT UFGT UFGT->Cyanidin3Glucoside RhT UDP-rhamnose: anthocyanidin-3-O-glucoside rhamnosyltransferase RhT->Cyanidin3Rutinoside

Biosynthetic pathway of cyanidin-3-rutinoside.

Quantitative Data

This section presents quantitative data related to the biosynthesis of cyanidin-3-rutinoside, including enzyme kinetic parameters and the concentration of the compound in various plant sources.

Table 1: Kinetic Parameters of UDP-L-rhamnose:anthocyanidin 3-O-glucoside, 6″-O-rhamnosyltransferase from Silene dioica[1]
Substrate"True Km" (mM)
UDP-L-rhamnose0.09
Cyanidin 3-O-glucoside2.2
Pelargonidin 3-O-glucoside1.8
Delphinidin 3-O-glucoside1.8

Note: Data is from a 60-fold purified enzyme preparation.[1]

Table 2: Concentration of Cyanidin-3-Glucoside and Cyanidin-3-Rutinoside in Various Fruits
FruitCyanidin-3-Glucoside ContentCyanidin-3-Rutinoside ContentReference
Freeze-dried Açaí (pulp)35.29 ± 0.12 mg/100g58.73 ± 0.22 mg/100g[2][3]
Black Raspberry-24-40% of total anthocyanins[4]
Nectarine ('Stark Red Gold') Peel (Early Development)PresentPresent at low concentration
Apple (Malus hybrid cv. Cranberry)-1.12 mg/g fresh wt
Apple (Malus hybrid cv. Kerr)-0.55 mg/g fresh wt
Apple (Malus pumila Mill. cv. Niedzwetzkyana)-0.36 mg/g fresh wt

Note: Concentrations can vary significantly based on cultivar, growing conditions, and developmental stage.

Transcriptional Regulation

The biosynthesis of anthocyanins, including cyanidin-3-rutinoside, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins.

The MBW complex binds to specific cis-regulatory elements in the promoters of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as DFR, ANS, and UFGT, thereby activating their transcription. The expression of the rhamnosyltransferase gene responsible for the final step in cyanidin-3-rutinoside synthesis is also likely under the control of a similar regulatory mechanism, although specific promoter studies for this enzyme are less common. The combinatorial interaction of different MYB and bHLH proteins allows for the tissue-specific and developmentally regulated accumulation of anthocyanins.

Transcriptional_Regulation MYB R2R3-MYB MBW MBW Complex MYB->MBW bHLH bHLH bHLH->MBW WD40 WD40 WD40->MBW DFR DFR gene MBW->DFR Activates ANS ANS gene MBW->ANS Activates UFGT UFGT gene MBW->UFGT Activates RhT_gene Rhamnosyltransferase gene MBW->RhT_gene Activates (Predicted)

Transcriptional regulation by the MBW complex.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cyanidin-3-rutinoside biosynthesis.

Extraction of Anthocyanins from Plant Material

Objective: To extract anthocyanins, including cyanidin-3-rutinoside, from plant tissues for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant material (e.g., fruit peel, leaves)

  • Extraction solvent: Methanol or ethanol containing 0.1% to 1% HCl or formic acid

  • Liquid nitrogen

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (C18)

Protocol:

  • Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen.

  • Suspend the powder in the acidified extraction solvent (e.g., 1 g of tissue in 10 mL of solvent).

  • Sonicate the mixture for 15-30 minutes or incubate at 4°C overnight in the dark.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with water to remove sugars and other polar compounds, then elute the anthocyanins with acidified methanol.

Quantification of Cyanidin-3-Rutinoside by HPLC

Objective: To separate and quantify cyanidin-3-rutinoside in a plant extract.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.5% formic acid in water

  • Mobile Phase B: 0.5% formic acid in acetonitrile

  • Cyanidin-3-rutinoside standard

  • Filtered and degassed solvents

Protocol:

  • Sample Preparation: Dilute the anthocyanin extract in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 520 nm

    • Injection Volume: 10-20 µL

    • Gradient Elution:

      • 0-15 min: 5% to 20% B

      • 15-20 min: 20% to 50% B

      • 20-25 min: 50% to 5% B

      • 25-30 min: Hold at 5% B for column re-equilibration

  • Quantification: Prepare a standard curve using a series of known concentrations of the cyanidin-3-rutinoside standard. Identify the cyanidin-3-rutinoside peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of cyanidin-3-rutinoside in the sample by integrating the peak area and comparing it to the standard curve.

UDP-rhamnose:anthocyanidin-3-O-glucoside rhamnosyltransferase Enzyme Assay

Objective: To measure the activity of the enzyme that synthesizes cyanidin-3-rutinoside.

Materials:

  • Partially purified enzyme extract

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Cyanidin-3-glucoside (substrate)

  • UDP-rhamnose (sugar donor)

  • Divalent metal ions (e.g., MgCl2, MnCl2)

  • Stopping solution (e.g., acidified methanol)

  • HPLC system for product analysis

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of cyanidin-3-glucoside, and divalent metal ions.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of UDP-rhamnose and the enzyme extract.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of acidified methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the product, cyanidin-3-rutinoside.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Experimental_Workflow cluster_extraction Anthocyanin Extraction cluster_analysis Analysis a1 Plant Material a2 Grinding (Liquid N2) a1->a2 a3 Extraction (Acidified Solvent) a2->a3 a4 Centrifugation a3->a4 a5 Concentration a4->a5 a6 Purification (SPE) a5->a6 b1 HPLC Quantification a6->b1 b2 Enzyme Assay a6->b2 Enzyme Extract

General experimental workflow.

This guide provides a comprehensive overview of the biosynthesis of cyanidin-3-rutinoside. The presented information, including the pathway, quantitative data, regulatory mechanisms, and experimental protocols, is intended to serve as a valuable resource for researchers in the fields of plant biology, natural product chemistry, and drug development.

References

Keracyanin Degradation Under Oxidative Stress: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth examination of the degradation of keracyanin (cyanidin-3-O-rutinoside) under conditions of oxidative stress. This compound, a prominent anthocyanin in various fruits and vegetables, is recognized for its antioxidant properties; however, its stability is a critical factor in its biological efficacy. This document details the primary degradation products, kinetic parameters, and the underlying mechanisms of degradation induced by reactive oxygen species (ROS). Furthermore, it outlines comprehensive experimental protocols for the analysis of this compound degradation and explores the modulation of key cellular signaling pathways, namely Nrf2 and NF-κB, by this compound and its derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of anthocyanins and their therapeutic potential.

Introduction

This compound, a glycoside of cyanidin, belongs to the anthocyanin class of flavonoids, which are responsible for the red, purple, and blue pigments in many plants. Beyond their role as natural colorants, anthocyanins, including this compound, are of significant interest for their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[1] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological factor in numerous chronic diseases. While this compound can scavenge ROS, it is also susceptible to degradation under oxidative conditions, which can alter its biological activity.[2] Understanding the degradation pathways and the resulting products is crucial for the development of stable formulations and for elucidating its mechanisms of action in biological systems.

This guide summarizes the current knowledge on the degradation of this compound under oxidative stress, provides detailed methodologies for its investigation, and discusses its interaction with cellular signaling pathways.

This compound Degradation Pathways and Products

The degradation of this compound under oxidative stress can proceed through both enzymatic and non-enzymatic pathways. Oxidative stress, often mediated by species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), significantly accelerates this degradation.

The primary degradation pathways include:

  • Hydrolysis: Cleavage of the glycosidic bond to release the aglycone, cyanidin, and the disaccharide rutinose. This process can be followed by the degradation of the unstable cyanidin.

  • Oxidative Cleavage: The anthocyanin structure can be directly attacked by ROS, leading to the opening of the heterocyclic C-ring and subsequent formation of smaller phenolic compounds.

The major degradation products of cyanidin glycosides, including this compound, under oxidative stress have been identified as:

  • Phloroglucinaldehyde

  • 4-Hydroxybenzoic acid

  • Protocatechuic acid

  • Gallic acid

Additionally, hydroxylation of the aromatic rings can occur, leading to the formation of hydroxylated derivatives.

Quantitative Data on this compound Degradation

The degradation of anthocyanins, including this compound, under oxidative stress typically follows first-order kinetics. The rate of degradation is influenced by factors such as the concentration of the oxidizing agent, temperature, pH, and the presence of metal ions.

Table 1: Kinetic Parameters for the Degradation of Cyanidin-3-O-rutinoside and Related Anthocyanins under Oxidative and Thermal Stress

AnthocyaninConditionTemperature (°C)Rate Constant (k)Half-life (t½) (min)Activation Energy (Ea) (kJ/mol)Reference
Cyanidin-3-O-rutinosideHot Air Drying750.027 min⁻¹25.6745.31[3]
Cyanidin-3-O-rutinosideVacuum Drying750.043 min⁻¹16.1238.24[3]
Cyanidin-3-O-glucosideH₂O₂ (9.31 mmol/L)20-~13-[4]
Cyanidin-3-O-glucosideH₂O₂ (27.92 mmol/L)20-~6-

Experimental Protocols

In Vitro Induction of Oxidative Stress

This protocol describes a method for inducing the degradation of this compound using hydrogen peroxide, a common ROS, for subsequent analysis.

Materials:

  • This compound standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC-grade methanol

  • Formic acid

  • Deionized water

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

  • Prepare a fresh solution of H₂O₂ (e.g., 10 mM) in PBS.

  • To initiate the degradation, mix the this compound solution with the H₂O₂ solution at a 1:1 ratio (final concentrations: 50 µM this compound, 5 mM H₂O₂).

  • Incubate the reaction mixture at 37°C in a water bath.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding an equal volume of cold methanol with 1% formic acid.

  • Filter the samples through a 0.22 µm syringe filter into HPLC vials.

  • Store the samples at -20°C until analysis.

UPLC-Q-TOF/MS Analysis of this compound and Its Degradation Products

This protocol outlines a method for the separation and identification of this compound and its degradation products using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Q-TOF mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • PDA Detection: 280 nm and 520 nm

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 100-1000

  • MS/MS Analysis: Collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions for structural elucidation.

Signaling Pathways and Logical Relationships

This compound and its metabolites can modulate cellular signaling pathways involved in the response to oxidative stress, notably the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of activators like cyanidin can lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-driven gene expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Cyanidin Keap1 Keap1 This compound->Keap1 inactivates Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection

This compound activation of the Nrf2 pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anthocyanins, such as cyanidin, have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) IKK IKK Oxidative_Stress->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes activates transcription This compound This compound/ Cyanidin This compound->IKK inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation

This compound inhibition of the NF-κB pathway.
Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound degradation products on cellular responses to oxidative stress.

Experimental_Workflow Keracyanin_Degradation Induce this compound Degradation (e.g., with H₂O₂) Analysis Analyze Degradation Products (UPLC-Q-TOF/MS) Keracyanin_Degradation->Analysis Treatment Treat Cells with this compound and its Degradation Products Keracyanin_Degradation->Treatment Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Oxidative_Stress_Induction Induce Oxidative Stress in Cells (e.g., with H₂O₂ or LPS) Cell_Culture->Oxidative_Stress_Induction Oxidative_Stress_Induction->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Gene_Expression Gene Expression (qPCR) Endpoint_Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot) Endpoint_Analysis->Protein_Expression Cytokine_Secretion Cytokine Secretion (ELISA) Endpoint_Analysis->Cytokine_Secretion

Workflow for studying this compound degradation.

Conclusion

The stability of this compound under oxidative stress is a critical determinant of its bioactivity. This guide has provided a comprehensive overview of the degradation products, kinetics, and analytical methodologies relevant to the study of this compound. The elucidation of its interactions with the Nrf2 and NF-κB signaling pathways offers valuable insights into its potential therapeutic applications. The provided protocols and diagrams serve as a resource for researchers to further investigate the role of this compound and its degradation products in the context of oxidative stress-related diseases. Further research is warranted to fully characterize the biological activities of the individual degradation products and to develop strategies to enhance the stability of this compound in various applications.

References

Keracyanin's Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keracyanin, a cyanidin-3-rutinoside, is a naturally occurring anthocyanin with significant therapeutic potential, largely attributed to its potent antioxidant and anti-inflammatory properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which modulates membrane biophysical properties and influences key signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with cell membranes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Anthocyanins, a subclass of flavonoids, are water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. This compound (cyanidin-3-rutinoside) is one of the most common anthocyanins in the human diet.[1] Beyond their role as natural colorants, these compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.[1] The cellular membrane is a primary site of interaction for many bioactive molecules. The unique physicochemical properties of this compound, including its polyphenolic structure, allow it to partition into and interact with the lipid bilayer, thereby influencing membrane-dependent cellular processes. This guide explores the multifaceted interactions of this compound with cellular membranes, from its impact on membrane fluidity and integrity to its modulation of critical signaling cascades.

Biophysical Interaction of this compound with Cellular Membranes

The interaction of this compound with the cell membrane is governed by its chemical structure. As a glycoside of cyanidin, the sugar moiety (rutinose) enhances its water solubility, while the lipophilic aglycone (cyanidin) facilitates its interaction with the lipid bilayer.

Localization within the Membrane

Flavonoids can either bind to the surface of the membrane or penetrate into the hydrophobic core. Studies on cyanidin and its glycosides suggest that the aglycone, cyanidin, can insert deeper into the lipid bilayer, whereas its glycosylated forms, like this compound, are more likely to be localized near the polar head groups of the phospholipids.[2] This localization is crucial as it positions the molecule to interact with both the lipid and aqueous phases, influencing membrane properties and interacting with membrane-associated proteins.

Effects on Membrane Fluidity

The incorporation of flavonoids into the lipid bilayer can alter its physical properties, notably its fluidity. A decrease in membrane fluidity can impact the function of membrane proteins and modulate cellular responses.

Table 1: Quantitative Data on this compound's Effect on Membrane Properties

ParameterMethodModel SystemConcentrationResultReference
Membrane Fluidity Fluorescence AnisotropyLarge Unilamellar Vesicles (LUVs)Not SpecifiedDecrease in fluidity[3]
Lipid Peroxidation TBARS AssayRat Liver Microsomes68% decrease in lipid peroxide levels[4]
Pancreatic Lipase Inhibition Enzymatic Fluorometric AssayIn vitroIC50: 59.4 ± 1.41 μMMixed-type competitive inhibitor
Cholesterol Esterase Inhibition Enzymatic Colorimetric AssayIn vitro0.125–1 mM5–18% inhibition
Cholesterol Uptake NBD Cholesterol Uptake in Caco-2 cellsIn vitro12.5–100 μM17–41% reduction in free cholesterol uptake

Note: Specific fluorescence anisotropy values for this compound were not available in the reviewed literature. The table reflects the qualitative finding of decreased fluidity.

This compound's Role in Preventing Lipid Peroxidation

One of the most significant consequences of this compound's interaction with cellular membranes is its ability to inhibit lipid peroxidation, a process where free radicals attack lipids in the cell membrane, leading to cellular damage.

This compound's potent antioxidant activity stems from its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). By localizing within the membrane, it can effectively intercept lipid peroxyl radicals and break the chain reaction of lipid peroxidation.

Modulation of Membrane Protein Function and Signaling Pathways

By altering the biophysical environment of the membrane and through direct interactions, this compound can influence the function of membrane-associated proteins and trigger downstream signaling cascades.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. The exact mechanism of how membrane interaction leads to NF-κB inhibition is still under investigation, but it is hypothesized to involve the modulation of upstream signaling components located at the plasma membrane.

NF_kB_Inhibition This compound This compound Membrane Cell Membrane This compound->Membrane Interacts with IKK IKK Complex Membrane->IKK Inhibits activation of IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Promotes

Figure 1: Proposed pathway for NF-κB inhibition by this compound.

Activation of the Nrf2 Antioxidant Response Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Nrf2 is normally sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators like this compound leads to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.

Nrf2_Activation This compound This compound Membrane Cell Membrane This compound->Membrane Scavenges ROS at ROS Cellular ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues on Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to

Figure 2: this compound-mediated activation of the Nrf2 pathway.

Induction of Apoptosis in Cancer Cells

Paradoxically, while this compound protects normal cells from oxidative stress, it has been shown to induce apoptosis in certain cancer cells through the generation of ROS. This pro-oxidant activity in a cancerous cellular environment leads to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, ultimately triggering the mitochondrial apoptotic pathway.

Apoptosis_Induction This compound This compound CancerCellMembrane Cancer Cell Membrane This compound->CancerCellMembrane Interacts with ROS ROS Production CancerCellMembrane->ROS Induces JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Mitochondria Mitochondria JNK_p38->Mitochondria Activates Mitochondrial Pathway Apoptosis Apoptosis Mitochondria->Apoptosis

Figure 3: Pro-apoptotic effect of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with cellular membranes.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in probe mobility, reflected by an increase in fluorescence anisotropy, indicates a decrease in membrane fluidity. The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is commonly used.

Protocol:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., phosphatidylcholine) by extrusion.

    • Incorporate the fluorescent probe DPH into the liposomes at a lipid-to-probe molar ratio of 200:1.

  • Incubation with this compound:

    • Incubate the DPH-labeled liposomes with varying concentrations of this compound (and a vehicle control) for a specified time at a controlled temperature (e.g., 37°C).

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the emission intensity of both vertically (I_vv) and horizontally (I_vh) polarized light (e.g., at 430 nm for DPH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where G is the grating correction factor.

  • Data Analysis:

    • Compare the anisotropy values of this compound-treated samples to the control to determine the effect on membrane fluidity.

Membrane_Fluidity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Liposome_Prep Prepare LUVs with fluorescent probe (DPH) Incubation Incubate LUVs with This compound solutions Liposome_Prep->Incubation Keracyanin_Prep Prepare this compound solutions of varying concentrations Keracyanin_Prep->Incubation Measurement Measure fluorescence anisotropy (I_vv and I_vh) Incubation->Measurement Calculation Calculate anisotropy (r) for each sample Measurement->Calculation Comparison Compare anisotropy values to control Calculation->Comparison Conclusion Determine effect on membrane fluidity Comparison->Conclusion

Figure 4: Workflow for membrane fluidity measurement.

Lipid Peroxidation Assay (TBARS Method)

Principle: This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.

Protocol:

  • Sample Preparation:

    • Prepare liposomes or use a biological membrane fraction (e.g., microsomes).

    • Pre-incubate the membrane preparation with various concentrations of this compound or a vehicle control.

  • Induction of Lipid Peroxidation:

    • Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent to the mixture.

    • Heat the samples at 95°C for 30-60 minutes to allow for the formation of the MDA-TBA adduct.

  • Quantification:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of TBARS using a standard curve of MDA.

  • Data Analysis:

    • Determine the percentage inhibition of lipid peroxidation for each this compound concentration compared to the control.

Lipid_Peroxidation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane_Prep Prepare membrane suspension (liposomes or microsomes) Pre_incubation Pre-incubate membranes with this compound Membrane_Prep->Pre_incubation Keracyanin_Prep Prepare this compound solutions Keracyanin_Prep->Pre_incubation Induction Induce lipid peroxidation (e.g., with FeSO4/ascorbate) Pre_incubation->Induction TBARS_Reaction Add TCA and TBA, then heat Induction->TBARS_Reaction Measurement Measure absorbance at 532 nm TBARS_Reaction->Measurement Calculation Calculate TBARS concentration and % inhibition Measurement->Calculation Conclusion Determine antioxidant efficacy Calculation->Conclusion

Figure 5: Workflow for the TBARS lipid peroxidation assay.

Conclusion

This compound's interaction with cellular membranes is a critical determinant of its diverse biological activities. By partitioning into the lipid bilayer, it can directly influence membrane fluidity and protect against lipid peroxidation. These initial interactions at the membrane level can trigger a cascade of intracellular events, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The data and protocols presented in this guide offer a framework for further investigation into the therapeutic potential of this compound, with a focus on its membrane-centric mechanisms of action. A deeper understanding of these interactions will be invaluable for the rational design and development of novel therapeutic strategies targeting membrane-related pathologies.

References

The Pharmacokinetic Profile and Metabolic Fate of Keracyanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, including blackcurrants, blackberries, and wild mulberries.[1] As a member of the flavonoid class of polyphenols, this compound has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetics of this compound

The bioavailability of this compound, like other anthocyanins, is relatively low. However, it is absorbed in the gastrointestinal tract and can be detected in the bloodstream and urine, both in its intact form and as various metabolites.[1][2] The pharmacokinetic parameters of this compound and its aglycone, cyanidin, have been investigated in both preclinical and clinical studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cyanidin-3-rutinoside and related compounds from studies in both rats and humans.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-Rutinoside and Related Glycosides in Rats

CompoundDosageCmaxTmaxAUC(0-8h)Reference
Cyanidin-3-rutinoside800 µmol/kg (oral)850 ± 120 nmol/L0.5 - 2.0 hNot Reported[2]
Cyanidin Glycosides (from wild mulberry extract)Not Specified~5.7 µg/mL (total cyanidin)15 min2.76 ± 0.88 µg·h/mL (plasma)[1]

Table 2: Pharmacokinetic Parameters of Cyanidin-3-Rutinoside and Related Glycosides in Humans

CompoundDosageCmaxTmaxUrinary Excretion (0-8h)Reference
Cyanidin-3-rutinoside2.08 µmol/kg (oral, from black currant extract)46.3 ± 22.5 nmol/L1.25 - 1.75 h0.11 ± 0.05% of ingested dose (total anthocyanins)
Cyanidin Glycosides (from black raspberry)Freeze-dried black raspberries daily for 7 daysNot specifiedNot specifiedNot specified

Metabolism of this compound

Following ingestion, this compound undergoes extensive metabolism, primarily through two main pathways: phase II metabolism in the liver and degradation by the gut microbiota.

Phase II Metabolism

Once absorbed, this compound can be metabolized by phase II enzymes, leading to the formation of glucuronidated and sulfated conjugates of its aglycone, cyanidin. These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

Gut Microbiota Metabolism

A significant portion of ingested this compound reaches the colon, where it is subject to degradation by the gut microbiota. Intestinal bacteria can cleave the glycosidic bond, releasing the cyanidin aglycone. This aglycone is then further broken down into smaller phenolic acids, such as protocatechuic acid.

Below is a diagram illustrating the metabolic pathway of this compound.

Keracyanin_Metabolism cluster_absorption Small Intestine cluster_liver Liver (Phase II Metabolism) cluster_colon Colon (Microbiota Metabolism) This compound This compound Absorbed this compound Absorbed this compound This compound->Absorbed this compound Absorption Unabsorbed this compound Unabsorbed this compound This compound->Unabsorbed this compound Cyanidin Cyanidin Absorbed this compound->Cyanidin Hydrolysis Excretion Excretion Absorbed this compound->Excretion Urine Cyanidin Glucuronides Cyanidin Glucuronides Cyanidin->Cyanidin Glucuronides Glucuronidation Cyanidin Sulfates Cyanidin Sulfates Cyanidin->Cyanidin Sulfates Sulfation Cyanidin Glucuronides->Excretion Urine Cyanidin Sulfates->Excretion Urine Cyanidin_aglycone Cyanidin Unabsorbed this compound->Cyanidin_aglycone Deglycosylation Phenolic Acids e.g., Protocatechuic Acid Cyanidin_aglycone->Phenolic Acids Degradation Absorption_Colon Absorption_Colon Phenolic Acids->Absorption_Colon Absorption Absorption_Colon->Excretion Urine

Metabolic Pathway of this compound.

Experimental Protocols

The investigation of this compound pharmacokinetics and metabolism relies on robust analytical methodologies. A typical workflow involves controlled administration of the compound, collection of biological samples, sample preparation, and analysis by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a pharmacokinetic study of this compound.

Experimental_Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_data_analysis Data Analysis Administration Oral Administration of this compound Sample_Collection Blood and Urine Collection at Timed Intervals Administration->Sample_Collection Plasma_Separation Plasma Separation from Blood Sample_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation SPE Solid Phase Extraction (SPE) for cleanup and concentration Protein_Precipitation->SPE HPLC HPLC Separation SPE->HPLC MSMS MS/MS Detection and Quantification HPLC->MSMS PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) MSMS->PK_Modeling Metabolite_ID Metabolite Identification MSMS->Metabolite_ID

Pharmacokinetic Study Workflow.
Detailed Methodologies

1. Animal Studies:

  • Subjects: Male Wistar rats are commonly used.

  • Administration: this compound or an extract rich in the compound is administered orally via gavage.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via the tail vein. Urine is collected over a 24-hour period.

2. Human Studies:

  • Subjects: Healthy human volunteers are recruited.

  • Administration: A standardized dose of this compound or an anthocyanin-rich food/extract is consumed.

  • Sample Collection: Blood and urine samples are collected at predetermined time intervals post-ingestion.

3. Sample Preparation:

  • Plasma: Blood is centrifuged to separate plasma. To precipitate proteins, acidified acetonitrile is often added to the plasma sample. The supernatant is then collected, dried, and reconstituted in a suitable solvent for analysis.

  • Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE is employed. C18 cartridges are commonly used for the extraction of anthocyanins from biological matrices.

4. HPLC-MS/MS Analysis:

  • Chromatography: A reverse-phase C18 column is typically used for the separation of this compound and its metabolites. A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.

5. In Vitro Gut Microbiota Metabolism:

  • Fecal Slurries: Fresh human or rat fecal samples are used to prepare an anaerobic slurry.

  • Incubation: this compound is incubated with the fecal slurry under anaerobic conditions.

  • Analysis: Aliquots are taken at different time points, and the degradation of this compound and the formation of metabolites are monitored by HPLC-MS/MS.

Conclusion

This compound exhibits a complex pharmacokinetic profile characterized by low bioavailability and extensive metabolism. Following oral administration, it is absorbed both as the intact glycoside and is also subject to phase II conjugation and significant degradation by the gut microbiota. The resulting metabolites, including cyanidin conjugates and smaller phenolic acids, may contribute to the overall biological activity of this compound. Understanding these pharmacokinetic and metabolic pathways is crucial for the design of future preclinical and clinical studies aimed at elucidating the health benefits of this important dietary anthocyanin. The detailed methodologies provided in this guide offer a framework for researchers to conduct robust investigations into the in vivo fate of this compound.

References

Keracyanin-Mediated Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keracyanin, a naturally occurring anthocyanin, is gaining attention in the scientific community for its potent antioxidant and anti-inflammatory properties. As a member of the flavonoid family, its therapeutic potential is largely attributed to its ability to modulate key signaling pathways that govern gene expression. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects, with a focus on its inhibitory action on the NF-κB and MAPK signaling cascades. We present quantitative data from cellular studies, detailed experimental protocols for reproducing and extending these findings, and clear visual representations of the underlying biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for inflammatory diseases and other conditions driven by aberrant gene expression.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound (Cyanidin-3-O-rutinoside) primarily regulates gene expression by intervening in pro-inflammatory signaling cascades. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting key kinases in these cascades, this compound prevents the activation and nuclear translocation of transcription factors responsible for expressing a host of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate to the nucleus. Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.

This compound has been shown to inhibit this pathway by preventing the phosphorylation of the NF-κB p65 subunit[1]. This action is characteristic of anthocyanins, which are known to suppress IKK activity, thereby preventing the degradation of IκBα and keeping NF-κB locked in the cytoplasm.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) NFkappaB_inactive p65/p50 (Inactive NF-κB) IkappaB->NFkappaB_inactive Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_active p65/p50 (Active NF-κB) NFkappaB_inactive->NFkappaB_active Nuclear Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB site) NFkappaB_active->DNA Binds Gene_Expression Gene Expression (TNF-α, IL-1β, IL-6, MCP-1) DNA->Gene_Expression Promotes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the FAK/MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the ERK, JNK, and p38 pathways, is crucial for translating extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. In keratinocytes, stressors such as blue light radiation can activate Focal Adhesion Kinase (FAK) and subsequently the MAPK pathways, leading to inflammatory responses and cellular damage.

This compound has been observed to inhibit the FAK/MAPK/ERK/JNK signaling pathway in human keratinocyte (HaCaT) cells exposed to blue light[1]. This inhibition helps protect the cells from oxidative stress and inflammation-induced damage.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Cellular Stress (e.g., Blue Light, ROS) FAK FAK Stimulus->FAK Activates MAPKKK MAPKKK (e.g., RAF) FAK->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates & Translocates This compound This compound This compound->FAK Inhibits This compound->MAPK Inhibits Gene_Expression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->Gene_Expression Regulates

Caption: this compound inhibits the FAK/MAPK signaling cascade.

Quantitative Data on Gene and Protein Expression

The following tables summarize the observed effects of this compound and the closely related cyanidin-3-O-glucoside (C3G) on various molecular targets in relevant cell models. While specific quantitative fold-changes for this compound are not available in peer-reviewed literature, the data from supplier-provided technical sheets are presented alongside citable, quantitative results for C3G to demonstrate the potent bioactivity of this class of anthocyanins.

Table 1: this compound Effects on Inflammatory and Photodamage Pathways (Data sourced from supplier technical information[1]. Quantitative values for fold-change or percent inhibition are not specified in the source.)

CompoundCell LineConcentrationDurationTarget(s)Observed Effect
This compound chlorideTHP-1 (Human Monocytes)0.8 µM48 hp-NF-κB p65 (protein)Suppression
This compound chlorideTHP-1 (Human Monocytes)0.8 µM48 hPPAR-γ (protein)Inhibition
This compound chlorideTHP-1 (Human Monocytes)0.8 µM48 hTNF-α, IL-1β, IL-6, MCP-1 (mRNA)Downregulation
This compound chlorideHaCaT (Human Keratinocytes)10-200 µM24 hFAK/MAPK/ERK/JNK PathwayInhibition

Table 2: Cyanidin-3-O-glucoside (C3G) Effects on Inflammatory Gene Expression (Data from peer-reviewed studies on a closely related anthocyanin)

CompoundCell LineConcentrationStimulusTarget Gene/ProteinResult (% of Stimulated Control)Reference
C3GTHP-1 Macrophages50 µg/mLLPSTNF-α (protein)~45%[2][3]
C3GTHP-1 Macrophages50 µg/mLLPSIL-1β (protein)~50%
C3GTHP-1 Macrophages50 µg/mLLPSIL-6 (protein)~60%
C3GTHP-1 Macrophages10 µg/mLSARS-CoV-2 S1IL-1β (mRNA)~50%
C3GTHP-1 Macrophages10 µg/mLSARS-CoV-2 S1IL-18 (mRNA)~55%

Experimental Protocols

To facilitate further research, this section provides detailed protocols for the key experiments used to characterize the effects of this compound on gene expression.

General Experimental Workflow

The overall process for investigating the effect of a compound like this compound on gene or protein expression in a specific cell model generally follows the workflow below.

Experimental_Workflow start Start culture 1. Cell Culture & Differentiation (e.g., THP-1 + PMA) start->culture treat 2. Treatment - this compound (Test) - Vehicle (Control) - Stimulus (e.g., LPS) culture->treat harvest 3. Cell Harvest & Lysis treat->harvest split Analysis? harvest->split rna_path RNA Extraction split->rna_path Gene Expression protein_path Protein Extraction split->protein_path Protein Expression qpcr cDNA Synthesis & RT-qPCR rna_path->qpcr wb SDS-PAGE & Western Blot protein_path->wb data 4. Data Analysis (ΔΔCt / Densitometry) qpcr->data wb->data end End data->end

Caption: General workflow for cellular gene/protein expression analysis.
Protocol: THP-1 Culture, Differentiation, and Treatment for Inflammatory Assay

This protocol details the preparation of macrophage-like cells from the THP-1 human monocytic leukemia line, a standard model for studying inflammation.

  • Cell Culture Maintenance:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 mM HEPES.

    • Maintain cells in suspension in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

    • Subculture cells every 3-4 days to maintain a density between 2x10⁵ and 8x10⁵ cells/mL. Do not exceed 1x10⁶ cells/mL.

  • Differentiation into Macrophages:

    • Seed THP-1 cells into 6-well or 12-well plates at a density of 5x10⁵ cells/mL.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL to induce differentiation.

    • Incubate for 48 hours. During this time, the cells will become adherent and adopt a macrophage-like morphology.

    • After 48 hours, gently aspirate the PMA-containing medium, wash once with sterile Phosphate-Buffered Saline (PBS), and add fresh, PMA-free culture medium.

    • Allow the differentiated cells to rest for 24 hours before proceeding with treatment.

  • Treatment Protocol:

    • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.

    • Pre-treatment: Add this compound (e.g., final concentration of 0.8 µM) or vehicle (DMSO) to the rested macrophage cultures. Incubate for 2-4 hours.

    • Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to the wells (except for the unstimulated control group).

    • Incubate for the desired period (e.g., 6 hours for mRNA analysis, 24-48 hours for protein analysis).

    • After incubation, proceed to cell harvesting for either RNA or protein extraction.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol describes how to quantify the mRNA levels of target inflammatory genes (e.g., TNF-α, IL-6).

  • RNA Extraction:

    • Aspirate the culture medium from the wells.

    • Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.

    • Transfer the homogenate to a microfuge tube and incubate at room temperature for 5 minutes.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.

    • Quantify RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Using a reverse transcription kit, synthesize cDNA from 1 µg of total RNA according to the manufacturer's instructions. This typically involves mixing RNA, a reverse transcriptase enzyme, dNTPs, and primers (oligo(dT) or random hexamers).

    • Perform the reaction in a thermal cycler.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a 96-well optical plate. For each 20 µL reaction: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the plate in a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol: Protein Expression Analysis by Western Blot

This protocol is for detecting changes in the phosphorylation state or total protein levels of targets like NF-κB p65.

  • Protein Extraction (Lysis):

    • Wash cells in the well with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling for 5 minutes in Laemmli sample buffer.

    • Load the samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

    • Incubate the membrane with a primary antibody (e.g., rabbit anti-p-p65 or rabbit anti-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detection system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

    • Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant potential as a regulator of gene expression, primarily through its inhibitory effects on the pro-inflammatory NF-κB and MAPK signaling pathways. The available data, strongly supported by findings on related anthocyanins, indicate that this compound can suppress the expression of key inflammatory cytokines and protect cells from stress-induced damage. Its mechanism of action—targeting upstream kinases in critical signaling cascades—makes it an attractive candidate for the development of novel therapeutics for a range of inflammatory disorders.

Future research should focus on obtaining precise quantitative data on this compound's effects through peer-reviewed studies. In vivo experiments in animal models of inflammation are a critical next step to validate these cellular findings and to assess the bioavailability, efficacy, and safety of this compound as a therapeutic agent. Further investigation into its impact on other gene regulatory networks and its potential synergistic effects with existing drugs will also be crucial for realizing its full clinical potential.

References

In Silico Docking of Keracyanin: A Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of in silico molecular docking studies of Keracyanin (Cyanidin 3-rutinoside), an anthocyanin with significant therapeutic potential. This document summarizes the binding affinities of this compound and related anthocyanins with various protein targets, details the experimental protocols for conducting such studies, and visualizes the complex signaling pathways involved.

Introduction to this compound and In Silico Docking

This compound, a member of the anthocyanin family of flavonoids, is a naturally occurring pigment found in many fruits and vegetables.[1] It is recognized for its antioxidant, anti-inflammatory, and potential hypoglycemic effects.[2][3][4][5] Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the rapid screening of potential drug candidates by simulating their interactions at the molecular level, thereby providing insights into their mechanism of action.

Target Proteins and Binding Affinities of Anthocyanins

In silico studies have explored the interaction of anthocyanins, including compounds structurally similar to this compound, with a range of protein targets implicated in various diseases. The binding affinity, typically represented by the docking score (in kcal/mol) or MolDock Score (in kJ/mol), indicates the strength of the interaction, with more negative values suggesting a stronger bond.

Below is a summary of the reported binding affinities for various anthocyanins with their respective target proteins.

Anthocyanin/Related CompoundTarget ProteinPathway/FunctionDocking Score (kcal/mol)Reference Inhibitor Score (kcal/mol)Software/Method
Cyanidin-3-arabinoside (C3A)ALK5TGF-β Signaling-8.0Not specifiedAutoDock Vina
Pelargonidin-3-glucoside (P3G)ALK5TGF-β Signaling-8.3Not specifiedAutoDock Vina
Peonidin-3-arabinoside (P3A)ALK5TGF-β Signaling-8.4Not specifiedAutoDock Vina
DelphinidinMAPKAPK2MAPK SignalingLower than PDYPDYNot specified
PelargonidinMAPK10MAPK SignalingLower than ANPANPNot specified
PeonidinB-rafMAPK SignalingLower than 215215Not specified
PetunidinEIF4EIIS PathwayNot specifiedNot specifiedAutoDock Vina
CyanidinPdk1IIS PathwayNot specifiedNot specifiedAutoDock Vina
MalvidinTsc2IIS PathwayNot specifiedNot specifiedAutoDock Vina
PelargonidinTsc2IIS PathwayNot specifiedNot specifiedAutoDock Vina
PeonidinPdk1IIS PathwayNot specifiedNot specifiedAutoDock Vina
Anthocyanins (general)PPARɑHyperlipidemia-8.8-7.8 (Simvastatin)AutoDock Vina
Anthocyanins (general)HMG-CoA ReductaseHyperlipidemia-6.0-6.4 (Simvastatin)AutoDock Vina
Anthocyanins (general)ACATHyperlipidemia-7.6-7.7 (Simvastatin)AutoDock Vina

Note: The binding energies of anthocyanidins and their glycosides with the HER-2 kinase domain were reported with MolDock Scores < -105 kJ/mol and < -130 kJ/mol, respectively, using the MVD program.

Experimental Protocols for In Silico Docking

The following sections detail the typical methodologies employed in the in silico docking of this compound and other anthocyanins with their target proteins.

Ligand and Protein Preparation

A standardized protocol is crucial for reliable docking results.

  • Ligand Preparation:

    • The 3D structure of this compound (Cyanidin 3-rutinoside) can be obtained from databases like PubChem (CID: 18719-76-1).

    • Energy minimization of the ligand structure is performed using force fields such as the Universal Force Field (UFF).

    • The ligand file is then converted to the appropriate format (e.g., PDBQT for AutoDock Vina) using tools like Open Babel.

  • Protein Preparation:

    • The 3D crystal structures of target proteins are retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and non-standard residues are removed from the protein structure.

    • Hydrogen atoms and Gasteiger charges are added to the protein using software like AutoDockTools or ChimeraX.

    • The prepared protein is saved in the PDBQT format for docking.

Molecular Docking Simulation

The docking process involves predicting the binding pose and affinity of the ligand within the active site of the protein.

  • Grid Box Definition:

    • A grid box is defined around the active site of the target protein. The size is typically set to encompass the entire binding pocket, for instance, 60 × 60 × 60 Å.

    • The coordinates of the grid box are centered on the known active site residues or a co-crystallized ligand.

  • Docking with AutoDock Vina:

    • AutoDock Vina is a widely used software for molecular docking.

    • The Lamarckian genetic algorithm is often employed for the conformational search.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value like 8.

    • The simulation generates multiple binding poses (e.g., a maximum of 5-9 conformations) ranked by their binding affinity scores.

  • Analysis of Results:

    • The pose with the most negative binding energy is considered the most favorable.

    • A root mean square deviation (RMSD) tolerance of less than 2.0 Å between different poses is often used to assess the convergence of the docking simulation.

    • Visualization software like Biovia Discovery Studio or PyMOL is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Signaling Pathways Targeted by this compound and Related Anthocyanins

In silico studies suggest that this compound and other anthocyanins can modulate several key signaling pathways involved in cellular regulation, inflammation, and disease progression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the NF-κB/FAK/MAPK signaling pathway.

MAPK_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 JNK->AP1 NF_kB NF-κB p38->NF_kB Proliferation Cell Proliferation, Inflammation NF_kB->Proliferation AP1->Proliferation This compound This compound This compound->ERK1_2 This compound->JNK This compound->p38 This compound->NF_kB

MAPK Signaling Pathway Inhibition by this compound.
Insulin/Insulin-like Growth Factor Signaling (IIS) Pathway

The IIS pathway plays a critical role in metabolism, growth, and aging. Anthocyanins have demonstrated interactions with key proteins in this pathway, such as Pdk1, EIF4E, and Tsc2.

IIS_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Pdk1 Pdk1 Insulin_Receptor->Pdk1 Akt Akt Pdk1->Akt Tsc2 Tsc2 Akt->Tsc2 mTORC1 mTORC1 Tsc2->mTORC1 EIF4E EIF4E mTORC1->EIF4E Protein_Synthesis Protein Synthesis, Cell Growth EIF4E->Protein_Synthesis This compound This compound This compound->Pdk1 This compound->Tsc2 This compound->EIF4E

IIS Pathway Modulation by this compound.

Experimental Workflow for In Silico Docking

The logical flow of an in silico docking study is outlined below.

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (this compound 3D Structure) Start->Ligand_Prep Protein_Prep Protein Preparation (Target 3D Structure) Start->Protein_Prep Grid_Box Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Box Protein_Prep->Grid_Box Docking Molecular Docking (e.g., AutoDock Vina) Grid_Box->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization (e.g., PyMOL, Discovery Studio) Analysis->Visualization End End Visualization->End

General Workflow for In Silico Docking Studies.

Conclusion and Future Directions

In silico docking studies provide valuable preliminary data on the potential therapeutic targets of this compound. The findings suggest that this compound and related anthocyanins can interact with key proteins in major signaling pathways, highlighting their potential as multi-target agents for various diseases. However, it is crucial to note that these computational predictions require experimental validation. Further in vitro and in vivo studies are essential to confirm the binding affinities and elucidate the precise molecular mechanisms underlying the biological activities of this compound. These integrated approaches will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

Keracyanin and Its Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keracyanin, a cyanidin-3-rutinoside, is an anthocyanin with emerging biological significance. This document provides a comprehensive technical overview of the current understanding of this compound's effects on mitochondrial function. While direct research on this compound is still developing, this guide synthesizes available data and draws parallels from the closely related and more extensively studied cyanidin-3-glucoside. It is established that this compound can modulate mitochondrial biogenesis and, in certain cellular contexts, induce apoptosis via the mitochondrial pathway. This guide presents quantitative data, detailed experimental protocols for assessing mitochondrial function, and visual representations of the key signaling pathways involved.

Introduction to this compound and Mitochondrial Function

This compound is a glycosidic form of cyanidin, an anthocyanidin that belongs to the flavonoid class of polyphenols. It is characterized by a cyanidin backbone linked to a rutinose (rhamnose and glucose) sugar moiety. The biological activities of anthocyanins are of great interest, with a growing body of evidence pointing towards their influence on cellular metabolism and mitochondrial health.[1] Mitochondria are central to cellular bioenergetics, producing the majority of cellular ATP through oxidative phosphorylation.[2] They also play a critical role in signaling pathways, redox homeostasis, and apoptosis.[1][2] Mitochondrial dysfunction is implicated in a wide range of pathologies, making the study of compounds that modulate mitochondrial function a key area of research.[3]

Effects of this compound on Mitochondrial Biogenesis

One of the documented effects of this compound is the induction of mitochondrial biogenesis, the process of generating new mitochondria. In a study on brown adipocytes, cyanidin-3-rutinoside was shown to increase the mitochondrial copy number. This effect is mediated by the upregulation of key transcriptional regulators of mitochondrial biogenesis.

Table 1: Effects of Cyanidin-3-Rutinoside on Mitochondrial Biogenesis Markers

Gene/ProteinEffectCellular Context
PGC-1αIncreased expressionBrown adipocytes
PRDM16Increased expressionBrown adipocytes
CPT1αIncreased expressionBrown adipocytes
TFAMIncreased expressionBrown adipocytes
NRF1/NRF2Increased expressionBrown adipocytes
Mitochondrial DNAIncreased copy numberBrown adipocytes

This data is based on a study investigating the effects of cyanidin-3-rutinoside on brown adipogenesis.

The signaling pathway implicated in this process involves the activation of AKT and ERK.

Mitochondrial_Biogenesis_Pathway This compound This compound (Cyanidin-3-rutinoside) AKT AKT This compound->AKT ERK ERK This compound->ERK PGC1a PGC-1α AKT->PGC1a ERK->PGC1a NRF1_2 NRF1/2 PGC1a->NRF1_2 TFAM TFAM NRF1_2->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

This compound-induced mitochondrial biogenesis signaling pathway.

Role of this compound in Mitochondrial Apoptosis

In contrast to its role in promoting mitochondrial biogenesis in adipocytes, this compound has been shown to induce apoptosis in leukemia cells through the mitochondrial intrinsic pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn activates stress-related signaling cascades.

Table 2: Pro-apoptotic Effects of Cyanidin-3-Rutinoside in Leukemia Cells

ParameterEffectCellular Context
Intracellular ROSIncreasedHL-60 Leukemia Cells
p38 MAPKActivatedHL-60 Leukemia Cells
JNKActivatedHL-60 Leukemia Cells
BimUpregulatedHL-60 Leukemia Cells
ApoptosisInducedHL-60 Leukemia Cells

This dual role of this compound, promoting mitochondrial health in some cell types while inducing apoptosis in others, highlights its potential as a selective therapeutic agent.

Apoptosis_Pathway This compound This compound (Cyanidin-3-rutinoside) ROS Intracellular ROS This compound->ROS p38_MAPK p38 MAPK ROS->p38_MAPK JNK JNK ROS->JNK Bim Bim p38_MAPK->Bim JNK->Bim Mitochondria Mitochondria Bim->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

This compound-induced mitochondrial apoptosis pathway in cancer cells.

Comparative Effects of Cyanidin Glycosides on Mitochondrial Function

The sugar moiety attached to the cyanidin backbone can significantly influence its biological activity. A study comparing the neuroprotective effects of different cyanidin glycosides found that while cyanidin-3-glucoside and cyanidin-3-galactoside offered protection against ischemia-induced caspase activation, cyanidin-3-rutinoside (this compound) did not show a protective effect. This underscores the importance of the specific glycosylation pattern in determining the molecule's interaction with cellular targets.

Quantitative Effects on Mitochondrial Respiration and ATP Production (Inferred from Cyanidin-3-Glucoside)

While direct quantitative data for this compound's effect on mitochondrial respiration and ATP production is limited, studies on the closely related cyanidin-3-glucoside (C3G) provide valuable insights. C3G has been shown to enhance mitochondrial function in hepatocytes.

Table 3: Effects of Cyanidin-3-Glucoside on Mitochondrial Function in HuH7 Cells

ParameterConcentrationEffect
Mitochondrial Reductase Activity25 µM130% of control
50 µM139% of control
Intracellular ATP Level25 µM109% of control
50 µM117% of control

Data from a study on cyanidin-3-glucoside in a human hepatocyte cell line. It is important to note that these effects may differ for this compound due to the different sugar moiety.

Experimental Protocols

Assessment of Mitochondrial Biogenesis

Objective: To quantify the effect of this compound on the number of mitochondria and the expression of key biogenesis markers.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., brown adipocytes) in appropriate media. Treat cells with varying concentrations of this compound for a specified duration.

  • Mitochondrial DNA Quantification:

    • Isolate total DNA from treated and control cells.

    • Perform quantitative real-time PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.

    • The relative increase in the mitochondrial to nuclear DNA ratio indicates an increase in mitochondrial number.

  • Gene Expression Analysis:

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR using primers for PGC-1α, NRF1, and TFAM.

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

  • Protein Expression Analysis (Western Blot):

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against PGC-1α, NRF1, TFAM, and a loading control (e.g., β-actin).

    • Detect with a secondary antibody and visualize using chemiluminescence.

Mito_Biogenesis_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcome a Seed Cells b Treat with this compound a->b c Isolate DNA/RNA/Protein d qPCR for mtDNA c->d e qPCR for Gene Expression c->e f Western Blot for Protein c->f g Quantify Mitochondrial Biogenesis d->g e->g f->g

Experimental workflow for assessing mitochondrial biogenesis.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

Objective: To determine the effect of this compound on the rate of oxygen consumption by mitochondria.

Methodology (using Seahorse XF Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • This compound Treatment: Treat cells with this compound for the desired time.

  • Assay Preparation: Wash and incubate cells in Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Mito Stress Test: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: Calculate key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in the mitochondrial membrane potential in response to this compound treatment.

Methodology (using JC-1 dye):

  • Cell Culture and Treatment: Culture cells and treat with this compound. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Incubate cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement:

    • Microscopy: Visualize cells using a fluorescence microscope to observe the shift from red to green fluorescence.

    • Flow Cytometry: Quantify the red and green fluorescence intensities in a population of cells.

    • Plate Reader: Measure the fluorescence intensity in a multi-well plate format.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion and Future Directions

This compound demonstrates multifaceted effects on mitochondrial function, promoting biogenesis in certain contexts and inducing apoptosis in others. The available data suggests that its biological activity is highly dependent on the cellular environment and the specific signaling pathways that are active. While research on cyanidin-3-rutinoside is ongoing, the more extensive data available for cyanidin-3-glucoside provides a valuable framework for hypothesis-driven research.

Future studies should focus on elucidating the precise molecular targets of this compound within the mitochondria and further exploring the context-dependent nature of its effects. Quantitative analyses of its impact on mitochondrial respiration, ATP synthesis, and ROS production in a wider range of cell types are crucial for a comprehensive understanding of its therapeutic potential. The development of targeted drug delivery systems could also help to harness the beneficial effects of this compound while minimizing off-target effects.

References

The Cellular Odyssey of Keracyanin: An In-depth Technical Guide to its Uptake and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, chemically known as cyanidin-3-O-rutinoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. As a member of the flavonoid family, it has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, the efficacy of this compound is intrinsically linked to its bioavailability, which is governed by its cellular uptake and transport across biological membranes. This technical guide provides a comprehensive overview of the current understanding of this compound's journey into the cell, detailing the transport mechanisms, summarizing quantitative data, and outlining key experimental protocols for its investigation. Furthermore, it delves into the signaling pathways modulated by this compound, offering a molecular-level perspective on its biological activities.

Quantitative Data on Cellular Transport

The intestinal epithelium, often modeled in vitro using Caco-2 cell monolayers, presents the primary barrier to the absorption of dietary compounds like this compound. The transport of anthocyanins across this barrier is generally considered to be of low efficiency.

Table 1: Transepithelial Transport of this compound in Caco-2 Cell Monolayers

CompoundInitial ConcentrationIncubation Time (min)Transport to Basolateral Side (%)Reference
Cyanidin-3-rutinoside (this compound)Not specified1200.5 - 4.0[1]

Note: The data indicates that a small fraction of this compound is transported across the Caco-2 cell monolayer, which is a common characteristic among anthocyanins. The exact transport percentage can be influenced by experimental conditions such as the initial concentration and the presence of other food components.

Mechanisms of Cellular Uptake and Transport

The passage of this compound across cellular membranes is a multifaceted process that can involve both passive and active transport mechanisms.

  • Passive Diffusion: As a small molecule, this compound can traverse the lipid bilayer of cell membranes through passive diffusion, driven by a concentration gradient.

  • Carrier-Mediated Transport: Evidence suggests that anthocyanins can be recognized by membrane transporters. Glucose transporters, such as sodium-glucose linked transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), have been implicated in the uptake of anthocyanins, including cyanidin glycosides[2]. This suggests a potential for competitive inhibition of uptake in the presence of glucose.

  • Efflux Transporters: The net cellular accumulation of this compound is also influenced by efflux transporters that actively pump xenobiotics out of the cell. Members of the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), are known to transport flavonoids and could potentially limit the intracellular concentration of this compound.

Experimental Protocols

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.

a. Cell Culture and Seeding:

  • Caco-2 cells are cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • For transport studies, cells are seeded onto permeable Transwell® polycarbonate membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm^2.

  • The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

b. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values above 250 Ω·cm^2 are generally considered indicative of a well-formed monolayer.

  • The permeability of a paracellular marker, such as Lucifer Yellow, can also be measured to confirm the tightness of the cell junctions.

c. Transport Experiment:

  • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the Transwell insert, and the cells are allowed to equilibrate.

  • The transport buffer on the AP side is then replaced with a solution of this compound at a defined concentration.

  • Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh transport buffer.

  • To investigate active efflux, the experiment can be performed in the reverse direction (BL to AP).

d. Quantification and Data Analysis:

  • The concentration of this compound in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.

  • The apparent permeability coefficient (Papp), a measure of the permeability of the compound across the cell monolayer, is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation (amount of compound transported per unit time).

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Cellular Uptake Assay

This assay measures the accumulation of the compound within the cells.

a. Cell Seeding and Treatment:

  • Cells (e.g., Caco-2, HaCaT keratinocytes) are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.

  • The culture medium is removed, and the cells are washed with a suitable buffer.

  • A solution of this compound in the buffer is added to the cells and incubated for a specific period.

b. Termination of Uptake and Cell Lysis:

  • To stop the uptake, the incubation medium is rapidly removed, and the cells are washed multiple times with ice-cold buffer to remove any extracellular compound.

  • The cells are then lysed using a suitable lysis buffer (e.g., containing detergents and protease inhibitors) to release the intracellular contents.

c. Quantification:

  • The concentration of this compound in the cell lysate is determined by HPLC or other sensitive analytical methods.

  • The total protein content of the lysate is measured (e.g., using a BCA assay) to normalize the amount of uptaken this compound to the cell mass.

Signaling Pathways Modulated by this compound

This compound and its aglycone, cyanidin, have been shown to modulate several key signaling pathways involved in inflammation and cellular processes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cyanidin-3-glucoside has been demonstrated to inhibit the activation of NF-κB[3][4]. This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound can prevent the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates NF_kB NF-κB (p65/p50) IkBa->NF_kB sequesters IkBa_p p-IκBα IkBa->IkBa_p NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates to Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Nucleus Nucleus DNA DNA NF_kB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes promotes transcription This compound This compound This compound->IKK_Complex inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

FAK/MAPK Signaling Pathway

The Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell proliferation, differentiation, and migration. Some flavonoids have been shown to modulate these pathways. While direct evidence for this compound is limited, related cyanidin compounds have been shown to affect MAPK signaling. The MAPK cascade involves a series of protein kinases (e.g., ERK, JNK, p38) that are activated by phosphorylation. Western blotting is a common technique to assess the phosphorylation status of these kinases.

FAK_MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor FAK FAK Receptor->FAK activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response This compound This compound This compound->FAK may modulate This compound->ERK may modulate

Figure 2: Potential modulation of the FAK/MAPK signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

Experimental_Workflow Cell_Culture Cell Culture (e.g., Caco-2, Macrophages) Treatment Treatment with This compound +/- Stimulus Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Probing Primary & Secondary Antibody Probing Western_Blot->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection Data_Analysis Data Analysis (Band Densitometry) Detection->Data_Analysis

Figure 3: A typical experimental workflow for analyzing protein phosphorylation by Western blot.

Conclusion

The cellular uptake and transport of this compound are critical determinants of its biological activity. While current evidence suggests a low but significant transport across intestinal epithelial cells, further research is needed to fully elucidate the kinetic parameters and the specific transporters involved. The ability of this compound to modulate key signaling pathways like NF-κB provides a mechanistic basis for its observed anti-inflammatory effects. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the cellular journey of this compound and unlock its full therapeutic potential. A deeper understanding of its absorption and intracellular fate will be instrumental in designing effective strategies to enhance its bioavailability and, consequently, its health benefits.

References

Keracyanin as a Natural Food Colorant: An In-depth Technical Guide to its Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as cyanidin-3-O-rutinoside, is a prominent anthocyanin responsible for the vibrant red, purple, and blue hues in a variety of fruits and vegetables. As a water-soluble pigment, it holds significant potential as a natural alternative to synthetic food colorants. However, the inherent instability of this compound under various environmental conditions presents a considerable challenge to its widespread application in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the stability of this compound, detailing the factors that influence its degradation, methodologies for its assessment, and strategies for enhancing its stability.

Chemical Structure and Properties

This compound is a glycoside of cyanidin, where the cyanidin aglycone is attached to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety at the C3 position. Its chemical structure plays a pivotal role in its color expression and stability. The presence of hydroxyl and methoxyl groups on the B-ring of the cyanidin aglycone influences its color, shifting it towards blue with an increasing number of hydroxyl groups.

Factors Influencing this compound Stability

The stability of this compound is a multifactorial issue, with pH, temperature, light, oxygen, and the presence of other chemical compounds being the primary determinants of its degradation.

pH

The pH of a solution has a profound effect on the structure and, consequently, the color and stability of this compound. In highly acidic conditions (pH < 3), this compound exists predominantly in its most stable form, the red flavylium cation. As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase and a blue quinonoidal base. At neutral to alkaline pH, these forms can further degrade into colorless or brown compounds. Generally, the stability of this compound decreases as the pH increases.

Temperature

Elevated temperatures accelerate the degradation of this compound. Thermal processing, a common practice in the food industry, can lead to significant color loss. The degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound. The rate of thermal degradation is also influenced by the pH of the medium.

Light

Exposure to light, particularly UV and visible light, can induce the photodegradation of this compound. This process can lead to the fading of its color. The extent of photodegradation is dependent on the intensity and wavelength of the light, as well as the duration of exposure.

Oxygen

The presence of oxygen can lead to the oxidative degradation of this compound, resulting in the loss of color and the formation of brown polymeric pigments. This process can be exacerbated by the presence of enzymes such as polyphenol oxidase.

Other Chemical Compounds

The stability of this compound can be influenced by the presence of other compounds in the food matrix. Ascorbic acid (Vitamin C), for instance, can accelerate the degradation of anthocyanins. Conversely, co-pigments, such as other flavonoids, phenolic acids, and some amino acids, can enhance the color and stability of this compound through molecular association.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the thermal degradation of this compound (cyanidin-3-rutinoside) and related cyanidin glycosides from various studies.

Table 1: Thermal Degradation Kinetics of Cyanidin-3-Rutinoside in Sour Cherry Paste [1]

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)Activation Energy (Ea) (kJ/mol)
801.5 x 10⁻²45.6951
902.8 x 10⁻²24.75
100Not CalculatedNot Calculated
110Not CalculatedNot Calculated
1208.4 x 10⁻²8.25

Table 2: Thermal Degradation of Cyanidin-3-Rutinoside in Black Rice Bran Colorant Powder (pH 2.0 - 5.0) [2]

Temperature (°C)pHDegradation Rate Constant (k)Half-life (t½)
60-1002.0-5.0Increased with increasing temperature and pHDecreased with increasing temperature and pH

Table 3: Half-life of Cyanidin-3-Rutinoside in Different Solvents with and without Light Exposure [3]

SolventConditionHalf-life (t½) (h)
WaterDark64.58 - 163.79
Deep Eutectic Solvent (CHGLY)Dark91.90 - 1238.27
WaterLight65.79 - 170.42
Deep Eutectic Solvent (CHGLY)Light283.59 - 589.49

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves subjecting it to various stress conditions and monitoring its degradation over time.

General Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing prep Prepare this compound Solution in appropriate buffer/matrix ph Incubate at different pH values prep->ph temp Incubate at different temperatures prep->temp light Expose to controlled light intensity prep->light sampling Collect samples at time intervals ph->sampling temp->sampling light->sampling hplc HPLC-DAD Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Degradation Products) sampling->lcms kinetics Kinetic Modeling (Degradation Rate, Half-life) hplc->kinetics

Caption: General workflow for assessing this compound stability.

Detailed Methodologies

1. Sample Preparation:

  • Prepare stock solutions of purified this compound in an appropriate solvent (e.g., acidified methanol).

  • For stability studies, dilute the stock solution in buffer systems of varying pH (e.g., citrate-phosphate buffer for pH 2-8) or in the desired food matrix.

2. Stress Conditions:

  • pH Stability: Incubate the this compound solutions at different pH values (e.g., 2, 4, 6, 8) at a constant temperature in the dark.

  • Thermal Stability: Incubate the this compound solutions at a specific pH at various temperatures (e.g., 60, 80, 100°C) in the dark.

  • Photostability: Expose the this compound solutions at a specific pH and temperature to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight) of known intensity. A control sample should be kept in the dark under the same conditions.

3. Sampling and Analysis:

  • Withdraw aliquots of the samples at predetermined time intervals.

  • Immediately analyze the samples or store them at -80°C to halt further degradation.

  • Quantification of this compound: Use a validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Monitor at the maximum absorbance wavelength of this compound (around 520 nm).

    • Quantification: Use an external standard calibration curve of purified this compound.

  • Identification of Degradation Products: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights and fragmentation patterns of the degradation products.

4. Data Analysis:

  • Plot the concentration of this compound against time for each condition.

  • Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., first-order or second-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Degradation Pathway of this compound

The degradation of this compound primarily involves the cleavage of the glycosidic bond and the subsequent degradation of the cyanidin aglycone. The main degradation products are protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).

degradation_pathway cluster_cleavage Glycosidic Bond Cleavage cluster_degradation Aglycone Degradation This compound This compound (Cyanidin-3-O-rutinoside) Cyanidin Cyanidin (Aglycone) This compound->Cyanidin Hydrolysis Rutinose Rutinose This compound->Rutinose Chalcone Chalcone Intermediate Cyanidin->Chalcone Ring Opening ProtocatechuicAcid Protocatechuic Acid (from B-ring) Chalcone->ProtocatechuicAcid Phloroglucinaldehyde Phloroglucinaldehyde (from A-ring) Chalcone->Phloroglucinaldehyde

Caption: Proposed degradation pathway of this compound.

Strategies for Enhancing this compound Stability

Several strategies can be employed to mitigate the degradation of this compound and enhance its stability in food and pharmaceutical applications.

  • Co-pigmentation: The addition of co-pigments, such as other flavonoids, phenolic acids, or certain amino acids, can form complexes with this compound, protecting it from degradation and often intensifying its color.

  • Encapsulation: Microencapsulation or nanoencapsulation techniques can be used to create a protective barrier around the this compound molecules, shielding them from adverse environmental factors. Common encapsulating agents include polysaccharides (e.g., maltodextrin, gum arabic) and proteins.

  • Control of Environmental Factors: Careful control of pH (maintaining acidic conditions), temperature (using lower processing temperatures), and oxygen levels (e.g., through vacuum packaging) can significantly improve the stability of this compound.

  • Addition of Antioxidants: While some antioxidants like ascorbic acid can have a pro-degradative effect, others may help to protect this compound from oxidative degradation. The specific effect depends on the system and the antioxidant used.

Conclusion

This compound holds great promise as a natural food colorant, offering vibrant colors and potential health benefits. However, its inherent instability necessitates a thorough understanding of the factors that influence its degradation. By employing appropriate analytical techniques to assess its stability and implementing strategies to enhance it, the full potential of this compound as a safe and effective natural colorant can be realized. This guide provides a foundational understanding for researchers and professionals working towards the successful application of this compound in various products.

References

Methodological & Application

Application Note: Quantification of Keracyanin in Botanical Extracts and Finished Products using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Keracyanin (cyanidin-3-O-rutinoside). This protocol is designed for researchers, scientists, and professionals in the drug development and natural products industries. The method outlined herein provides a clear and reproducible approach for the accurate measurement of this compound in various sample matrices, including botanical extracts and finished products.

Introduction

This compound, a prominent anthocyanin, is a glycoside of cyanidin. It is abundant in a variety of fruits and flowers, contributing to their vibrant red, purple, and blue hues. Beyond its role as a natural colorant, this compound is of significant interest to the scientific community due to its potent antioxidant properties and potential health benefits. Accurate quantification of this compound is essential for quality control in the food and beverage industry, standardization of botanical extracts for dietary supplements, and for pharmacokinetic studies in drug development. This application note presents a validated HPLC-UV method that is both sensitive and specific for the quantification of this compound.

Chemical Structure

Caption: Chemical structure of this compound (Cyanidin-3-O-rutinoside).

Experimental Protocols

Standard Preparation

This compound chloride (≥98% purity by HPLC) should be used as the analytical standard.

1.1. Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound chloride analytical standard.

  • Dissolve the standard in 10 mL of methanol containing 0.1% HCl in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber vial for up to three months.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • A typical calibration curve can be constructed using concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare fresh working standards daily.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., freeze-dried berries).

2.1. Extraction:

  • Weigh 1 g of the homogenized and powdered sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (methanol with 1% formic acid).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in a sonication bath, maintaining a cool temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

2.2. Filtration:

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Samples should be analyzed immediately or stored at 4°C for no longer than 24 hours.

HPLC-UV Method

3.1. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å[1]
Mobile Phase Isocratic: 50% Acetonitrile, 49.8% Water, 0.2% Sulfuric Acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 25°C
UV Detection 530 nm[1]
Run Time 15 minutes

3.2. Method Validation Parameters (Typical Values):

The following table summarizes the typical performance characteristics of this method based on literature for anthocyanin analysis.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Workflow and Signaling Pathway Diagrams

Keracyanin_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-UV Analysis (530 nm) Filtration->HPLC Standard This compound Standard Preparation Calibration Calibration Curve Generation Standard->Calibration Integration Peak Integration HPLC->Integration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for this compound quantification.

Data Presentation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the this compound standard.

Equation for Quantification:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

Table of Representative Quantitative Data:

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)4.5215,2341.0
Standard 2 (10 µg/mL)4.51151,98710.0
Standard 3 (50 µg/mL)4.53758,45650.0
Standard 4 (100 µg/mL)4.521,520,112100.0
Sample A4.52345,67822.7
Sample B4.53123,4568.1

Discussion

The described HPLC-UV method provides a straightforward and effective means for the quantification of this compound. The use of a Primesep 100 column allows for good separation of this compound from other anthocyanins and matrix components. The isocratic mobile phase is simple to prepare and provides consistent results. The detection wavelength of 530 nm is optimal for the selective detection of anthocyanins like this compound.

For complex matrices, optimization of the sample preparation method may be necessary to minimize interferences. This could include solid-phase extraction (SPE) for sample clean-up. Additionally, for the analysis of multiple anthocyanins, a gradient elution method may be more suitable.

The stability of this compound is pH-dependent, with greater stability in acidic conditions. Therefore, it is crucial to maintain an acidic environment during extraction and analysis to prevent degradation of the analyte. Samples and standards should be protected from light and stored at low temperatures to ensure their integrity.

Conclusion

This application note provides a detailed protocol for the quantification of this compound by HPLC-UV. The method is accurate, reproducible, and suitable for routine analysis in a quality control or research laboratory setting. By following this protocol, researchers can confidently determine the this compound content in a variety of samples.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Keracyanin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as cyanidin-3-rutinoside, is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Emerging evidence suggests that this compound possesses potent anti-inflammatory properties, primarily through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] These pathways are crucial regulators of the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases. This document provides detailed application notes and experimental protocols for utilizing established animal models to investigate and quantify the anti-inflammatory effects of this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling cascades. The primary mechanism involves the downregulation of the NF-κB and MAPK signaling pathways.[1][2]

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. This translocation initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing the expression of these inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of these kinases leads to the expression of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on anthocyanins suggest that they can inhibit the phosphorylation of these MAPK proteins, leading to a reduction in the inflammatory cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) MAPK->Genes Induces Transcription IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NFkB_nuc->Genes Induces Transcription

Caption: this compound's Inhibition of Inflammatory Signaling Pathways.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the anti-inflammatory potential of this compound. The following models are widely used and have been validated for screening anti-inflammatory compounds.

  • Carrageenan-Induced Paw Edema Model: An acute inflammation model that is highly reproducible and suitable for assessing the effects of compounds on edema formation.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: This model mimics systemic inflammation and is useful for evaluating the effects of compounds on cytokine production and immune cell activation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation in the rat paw using carrageenan and assessing the anti-edematous effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound (cyanidin-3-rutinoside)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles (27G)

Experimental Workflow:

Carrageenan_Workflow acclimatization Acclimatization (1 week) grouping Animal Grouping (n=6-8 per group) acclimatization->grouping treatment Oral Administration (Vehicle, this compound, Positive Control) grouping->treatment induction Carrageenan Injection (0.1 mL, 1% into subplantar region) treatment->induction 60 min measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours post-injection) induction->measurement analysis Data Analysis (Inhibition of edema, Cytokine analysis) measurement->analysis

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Treatment: Administer the respective treatments orally (p.o.) via gavage.

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and paw tissue can be collected for the analysis of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or Western blot.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol describes the induction of systemic inflammation using LPS and the evaluation of this compound's effect on pro-inflammatory cytokine production.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (cyanidin-3-rutinoside)

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control: Dexamethasone

  • Vehicle (e.g., sterile saline)

  • Syringes and needles (27G)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Experimental Workflow:

LPS_Workflow acclimatization Acclimatization (1 week) grouping Animal Grouping (n=6-8 per group) acclimatization->grouping treatment Oral Administration (Vehicle, this compound, Positive Control) grouping->treatment induction LPS Injection (e.g., 1 mg/kg, i.p.) treatment->induction 60 min collection Blood/Tissue Collection (e.g., 2-6 hours post-LPS) induction->collection analysis Cytokine Analysis (ELISA, qRT-PCR) collection->analysis

Caption: Experimental Workflow for LPS-Induced Systemic Inflammation.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.) + LPS

    • Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS

  • Treatment: Administer this compound or vehicle orally one hour before LPS injection. The positive control is typically administered intraperitoneally (i.p.) 30 minutes before LPS.

  • Inflammation Induction: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood to obtain plasma. Tissues such as the liver, spleen, and lungs can also be harvested.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the plasma or tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (Optional): RNA can be extracted from tissues to analyze the mRNA expression levels of inflammatory genes using quantitative real-time PCR (qRT-PCR).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Value ± SEM-
This compound10Value ± SEMValue
This compound25Value ± SEMValue
This compound50Value ± SEMValue
Indomethacin10Value ± SEMValue

Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Saline)-Value ± SEMValue ± SEMValue ± SEM
Vehicle + LPS-Value ± SEMValue ± SEMValue ± SEM
This compound + LPS10Value ± SEMValue ± SEMValue ± SEM
This compound + LPS25Value ± SEMValue ± SEMValue ± SEM
This compound + LPS50Value ± SEMValue ± SEMValue ± SEM
Dexamethasone + LPS1Value ± SEMValue ± SEMValue ± SEM

Conclusion

The described animal models and protocols provide a robust framework for the in vivo evaluation of the anti-inflammatory effects of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the therapeutic potential of this compound and further elucidate its mechanisms of action in mitigating inflammatory responses. The ability of this compound to modulate key inflammatory pathways highlights its potential as a novel therapeutic agent for a variety of inflammatory disorders.

References

Application Notes and Protocols for In Vivo Studies of Keracyanin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Keracyanin (cyanidin-3-rutinoside) dosage for in vivo studies in mice, based on currently available scientific literature. This document includes tabulated quantitative data from various studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in designing their experiments.

Introduction to this compound

This compound, also known as cyanidin-3-rutinoside, is a prominent anthocyanin found in various pigmented fruits and vegetables, such as blackcurrants, mulberries, and cherries. Anthocyanins are a class of flavonoids recognized for their potent antioxidant and anti-inflammatory properties.[1][2] Due to these biological activities, this compound and related anthocyanins are subjects of extensive research for their potential therapeutic applications in a range of diseases, including inflammatory conditions, neurodegenerative disorders, metabolic diseases, and cancer.[3][4]

Quantitative Data Summary: In Vivo Dosage in Rodent Models

The following tables summarize the dosages of this compound (cyanidin-3-rutinoside) and closely related anthocyanins used in various in vivo studies in mice and rats. These data provide a reference for dose selection in future research.

Table 1: this compound (Cyanidin-3-Rutinoside) and Related Anthocyanin Dosage in Mice

CompoundMouse StrainDosageAdministration RouteStudy DurationBiological Effect InvestigatedKey Findings
Cyanidin-3-glucosideC57BL/6J500 mg/kgOral Gavage2 hoursPharmacokineticsSystemic bioavailability of 1.7% for the parent compound.
Cyanidin-3-glucosideC57BL/62 mg/kgOral24 hoursNeuroprotection (Focal Cerebral Ischemia)Reduced infarct volume and superoxide levels.[5]
Anthocyanin-rich dietC57BL/6J0.5% of dietOral (in diet)Not specifiedCancer Prevention (Lung Cancer)Inhibited the development of urethane-induced lung cancer.
Anthocyanin-rich extractBalb/c1% and 10% of dietOral (in diet)9 weeksCancer Prevention (Colorectal Cancer)The 10% diet significantly reduced tumor number.
Cyanidin-3-glucosideMin mice0.3% of dietOral (in diet)Not specifiedCancer Prevention (Intestinal Adenomas)Decreased adenoma numbers by 45%.

Table 2: Cyanidin and Cyanidin Glycoside Dosage in Rat Models

CompoundRat StrainDosageAdministration RouteStudy DurationBiological Effect InvestigatedKey Findings
Cyanidin-3-rutinosideWistar800 µmol/kgOral2 hoursPharmacokineticsReadily absorbed and detected in plasma.
CyanidinSprague-Dawley7.5, 15, 30 mg/kg/dayOral28 daysSubacute ToxicityNo observed adverse effect level (NOAEL) established at 30 mg/kg/day.
CyanidinSprague-Dawley300 mg/kgOral14 daysAcute ToxicityLD50 exceeded 300 mg/kg/day with no adverse effects.
Anthocyanin-rich extract (79% C3G, 19% C3R)WistarNot specifiedOral8 hoursAbsorption and MetabolismRapid absorption with maximum plasma concentration at 15 minutes.

Experimental Protocols

This section details the methodologies from key studies to assist in the replication and design of new experiments.

Oral Gavage Administration for Pharmacokinetic Studies

This protocol is based on a study investigating the pharmacokinetics of cyanidin-3-glucoside in mice.

  • Animal Model: C57BL/6J mice.

  • Compound Preparation: Prepare a suspension of this compound in a suitable vehicle, such as water or a solution containing a small percentage of DMSO and PEG300 to aid solubility.

  • Dosage and Administration:

    • Fast the mice overnight to ensure an empty stomach for optimal absorption.

    • Administer a single dose of this compound (e.g., 500 mg/kg) via oral gavage using a ball-tipped feeding needle.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-administration to determine the plasma concentration profile.

    • Tissues can also be collected at the end of the study to assess tissue distribution.

  • Analysis: Analyze the concentration of this compound and its metabolites in plasma and tissue homogenates using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Dietary Administration for Cancer Prevention Studies

This protocol is adapted from studies evaluating the chemopreventive effects of anthocyanins in mouse models of cancer.

  • Animal Model: Mouse model relevant to the cancer type being studied (e.g., AOM/DSS-induced colorectal cancer model in Balb/c mice or urethane-induced lung cancer model in C57BL/6J mice).

  • Compound Preparation:

    • Prepare a custom diet by incorporating the desired concentration of this compound (e.g., 0.3%, 0.5%, 1%, or 10% by weight) into a standard rodent chow.

    • Ensure homogenous mixing of the compound within the diet to provide a consistent daily dose.

  • Dosage and Administration:

    • Provide the this compound-supplemented diet to the experimental group of mice ad libitum.

    • The control group should receive the standard diet without the supplement.

    • Monitor food intake and body weight regularly to assess for any adverse effects and to calculate the approximate daily dosage.

  • Study Duration: The duration of the study will depend on the cancer model and the specific endpoints being investigated (e.g., 9 weeks for the AOM/DSS model).

  • Analysis: At the end of the study, sacrifice the animals and collect relevant tissues for histopathological analysis, tumor scoring (number and size), and molecular analysis of cancer-related biomarkers.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for assessing the in vivo efficacy of this compound in a mouse model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis animal_model Select Animal Model (e.g., C57BL/6J mice) dose_prep Prepare this compound Dosage (e.g., in diet or for gavage) animal_model->dose_prep groups Randomize into Groups (Control vs. Treatment) dose_prep->groups administration Administer this compound (Oral Gavage or Dietary) groups->administration monitoring Monitor Health (Body weight, food intake) administration->monitoring sample_collection Collect Samples (Blood, Tissues) monitoring->sample_collection analysis Perform Analysis (Histology, Biomarkers, etc.) sample_collection->analysis data_interpretation Interpret Data & Draw Conclusions analysis->data_interpretation

A generalized workflow for in vivo studies of this compound.
Signaling Pathway: Anti-inflammatory Action of Anthocyanins

This compound, like other anthocyanins, is known to exert its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates This compound This compound This compound->IKK inhibits

This compound's inhibition of the NF-κB inflammatory pathway.

Conclusion

The available data suggest that this compound and related anthocyanins are well-tolerated in mice at a range of doses. For chronic studies, dietary administration is a common and effective method, while oral gavage is suitable for acute dosing and pharmacokinetic studies. The optimal dosage will depend on the specific research question, the animal model used, and the intended biological effect. Researchers should carefully consider the existing literature and may need to perform pilot studies to determine the most effective dose for their specific experimental conditions.

References

Protocol for Keracyanin Extraction from Plant Sources: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin (cyanidin-3-O-rutinoside) is a prominent anthocyanin found in various plant sources, notably in berries such as elderberries, blackcurrants, and certain varieties of cherries. As a potent antioxidant with potential therapeutic applications, efficient extraction and purification of this compound are crucial for research and drug development. This document provides detailed protocols for the extraction and purification of this compound from plant materials, along with comparative data to guide methodology selection.

Data Presentation: Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies on anthocyanin extraction from sources rich in cyanidin glycosides, providing a comparative overview of different solvents and techniques.

Plant SourceExtraction MethodSolvent SystemTemperature (°C)TimeTotal Anthocyanin Yield (mg/g dry weight)Reference
ElderberryConventional Solvent Extraction40.9% Ethanol2015 min21.0[1]
ElderberryConventional Solvent Extraction100% Ethanol2560 min5.1[1]
ElderberryCountercurrent Extraction20% Ethanol (pH 4)404 hoursNot specified in mg/g, but 19.51g extract from 500g raw material[2]
Blueberry ResidueUltrasound-Assisted Dual-Aqueous Phase ExtractionNot specified6080 min12.372 ± 0.078[3]
Onion PeelMicrowave-Assisted Extraction75% EthanolNot specified5 min21.99 (from 2g peel)[4]
Pomegranate PeelMacerationAcidified Ethanol (1% HCl)Ambient24 hours84.57 mg/100g

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (SLE) of this compound from Elderberries

This protocol is a standard method for extracting anthocyanins using solvents.

Materials and Reagents:

  • Fresh or frozen elderberries

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Formic acid

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Procedure:

  • Sample Preparation:

    • If using fresh elderberries, wash them thoroughly and pat them dry.

    • Freeze the berries at -20°C for at least 24 hours to aid in cell wall disruption.

    • Grind the frozen berries into a fine powder using a mortar and pestle or a blender.

  • Extraction:

    • Weigh the powdered plant material.

    • Prepare the extraction solvent: Acidified ethanol (e.g., 70% ethanol in water, acidified with 0.1% HCl v/v). The acidic conditions help to stabilize the flavylium cation of the anthocyanin.

    • Add the solvent to the powdered sample at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate the mixture by stirring or shaking for 2-4 hours at room temperature, protected from light.

  • Separation and Concentration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant. The extraction of the solid residue can be repeated 2-3 times to maximize yield.

    • Combine the supernatants and filter through Whatman No. 1 filter paper to remove any remaining particulate matter.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Storage:

    • The resulting aqueous extract, rich in this compound, can be used immediately for purification or stored at -20°C in the dark.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.

Materials and Reagents:

  • Same as Protocol 1

  • Ultrasonic bath or probe sonicator

Procedure:

  • Sample Preparation:

    • Prepare the powdered plant material as described in Protocol 1.

  • Extraction:

    • Prepare the extraction solvent (e.g., 50% ethanol acidified with citric acid to pH 3).

    • Mix the powdered sample with the solvent at a solid-to-solvent ratio of 1:20 (w/v).

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic treatment for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Separation and Concentration:

    • Follow the separation and concentration steps as described in Protocol 1.

Protocol 3: Purification of this compound using Solid-Phase Extraction (SPE)

SPE is a common method for purifying and concentrating anthocyanins from crude extracts.

Materials and Reagents:

  • Crude this compound extract

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Acidified water (0.01% HCl)

  • Acidified methanol (0.01% HCl)

Procedure:

  • Cartridge Conditioning:

    • Activate the C18 SPE cartridge by passing 10 mL of methanol through it.

    • Equilibrate the cartridge by passing 10 mL of acidified water (0.01% HCl) through it.

  • Sample Loading:

    • Dilute the crude extract with acidified water.

    • Load the diluted extract onto the conditioned SPE cartridge. Sugars, acids, and other polar compounds will pass through, while anthocyanins will be retained.

  • Washing:

    • Wash the cartridge with 10-20 mL of acidified water to remove any remaining impurities.

  • Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of acidified methanol (0.01% HCl). Collect the colored eluate.

  • Solvent Evaporation:

    • Evaporate the methanol from the eluate using a rotary evaporator or a stream of nitrogen to obtain the purified this compound extract.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a powerful technique for the separation, identification, and quantification of individual anthocyanins. While analytical HPLC is used for quantification, preparative HPLC can be used for purification.

Analytical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water/formic acid (e.g., 95:5, v/v)

    • Solvent B: Acetonitrile/formic acid (e.g., 95:5, v/v)

  • Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over 30-60 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: Diode array detector (DAD) or UV-Vis detector at 520 nm.

  • Injection Volume: 10-20 µL.

  • Standard: A this compound chloride standard should be used for identification and quantification.

Preparative HPLC for Purification:

  • For purification, a larger preparative HPLC column is used.

  • The mobile phase and gradient conditions are similar to the analytical method but may need to be optimized for the larger column.

  • The flow rate will be significantly higher.

  • Fractions corresponding to the this compound peak are collected.

  • The collected fractions are then concentrated to obtain the purified compound.

Mandatory Visualizations

Keracyanin_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_final_product Final Product plant_source Plant Source (e.g., Elderberries) freezing Freezing (-20°C) plant_source->freezing grinding Grinding to Powder freezing->grinding extraction_method Extraction (SLE or UAE) with Acidified Solvent grinding->extraction_method centrifugation Centrifugation extraction_method->centrifugation filtration Filtration centrifugation->filtration concentration Concentration (Rotary Evaporator) filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe hplc Preparative HPLC spe->hplc final_product Purified this compound hplc->final_product

Caption: Workflow for this compound extraction and purification.

Signaling_Pathway_Placeholder cluster_antioxidant_action Antioxidant Action of this compound cluster_signaling_impact Potential Signaling Impact ros Reactive Oxygen Species (ROS) neutralized_ros Neutralized ROS ros->neutralized_ros cellular_damage Cellular Damage ros->cellular_damage This compound This compound This compound->neutralized_ros Donates H+ inflammation Inflammatory Pathways (e.g., NF-κB) This compound->inflammation Inhibition cellular_damage->inflammation apoptosis Apoptotic Pathways cellular_damage->apoptosis

Caption: Antioxidant action and potential signaling impact of this compound.

References

Application Notes and Protocols for the Electrochemical Detection of Keracyanin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of Keracyanin (cyanidin-3-O-rutinoside), a significant anthocyanin with potent antioxidant properties, in various biological matrices. The methodologies described herein are designed to offer sensitive, selective, and efficient quantification of this compound, facilitating research in pharmacokinetics, metabolism, and the assessment of its therapeutic potential.

Introduction

This compound, a member of the anthocyanin family of water-soluble pigments, is abundant in many fruits and vegetables.[1] Its significant antioxidant capacity, attributed to the hydroxyl groups on its aromatic rings, has garnered interest in its potential health benefits, including anti-inflammatory and anticancer effects.[2] Consequently, the development of robust analytical methods for the quantification of this compound in biological samples is crucial for understanding its bioavailability, and metabolic fate, and for establishing its efficacy in preclinical and clinical studies.

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of electroactive compounds like this compound.[3][4] These methods are characterized by their high sensitivity, rapid analysis time, cost-effectiveness, and suitability for miniaturization and on-site analysis.[4] This document outlines the principles and protocols for the electrochemical detection of this compound using voltammetric techniques.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface when a potential is applied. The primary electrochemical activity of this compound occurs at the catechol group (3′,4′-dihydroxyl) on the B-ring, which undergoes a two-electron, two-proton oxidation to form the corresponding o-quinone. A minor oxidation wave may also be observed at higher potentials due to the hydroxyl groups on the A-ring.

The oxidation potential and the resulting current are dependent on the concentration of this compound, the pH of the supporting electrolyte, and the nature of the electrode material. By controlling these parameters, highly sensitive and selective measurements can be achieved. Voltammetric techniques such as Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are commonly employed. SWV, in particular, offers enhanced sensitivity and is well-suited for quantitative analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the electrochemical detection of this compound and related anthocyanins from the literature.

Table 1: Electrochemical Performance Data for this compound Detection

ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Glassy Carbon Electrode (GCE)SWVNot ReportedNot Reported
Screen-Printed Carbon Electrode (SPCE)SWVNot ReportedNot Reported
SWCNT-modified SPCESWVNot ReportedNot Reported
MWCNT-modified SPCESWVNot ReportedNot Reported

Note: While the study by Newair et al. (2023) demonstrated the feasibility of this compound detection, specific quantitative performance metrics like linear range and LOD were not detailed.

Table 2: Electrochemical Performance Data for Related Anthocyanins (Cyanidin Derivatives)

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Biological MatrixReference
CyanidinMIP/MWCNTs/GCEDPV0.5 - 242 mg/mL0.14 mg/mLBerry fruits, Human urine, Tap water
Cyanidin-3-glucosideNot SpecifiedCVNot ReportedNot ReportedNot Specified
Cyanidinf-CNTs/GCEDPVNot ReportedNot ReportedBlueberry Fruit Extract

MIP: Molecularly Imprinted Polymer; MWCNTs: Multi-Walled Carbon Nanotubes; DPV: Differential Pulse Voltammetry; f-CNTs: functionalized Carbon Nanotubes.

Experimental Protocols

Reagents and Materials
  • This compound chloride standard (analytical grade)

  • Britton-Robinson (B-R) buffer (0.04 M acetic acid, boric acid, and phosphoric acid)

  • Sodium hydroxide (NaOH) (0.2 M)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)

  • Potentiostat/Galvanostat

  • pH meter

  • Nitrogen gas (high purity)

Sample Preparation from Biological Fluids (e.g., Urine, Plasma)

This protocol is adapted from methodologies for anthocyanin extraction from biological fluids.

  • Precondition the SPE Cartridge:

    • Wash the C18 SPE cartridge with 5 mL of methanol (acidified to pH 1-2 with formic acid).

    • Equilibrate the cartridge with 5 mL of acidified water (pH 1-2 with formic acid).

  • Sample Loading:

    • Acidify the biological fluid sample (e.g., 1 mL of urine or plasma) to pH 1-2 with formic acid.

    • Load the acidified sample onto the preconditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove interfering hydrophilic compounds.

    • Wash with 5 mL of ethyl acetate to remove less polar interferences.

  • Elution:

    • Elute the anthocyanin fraction (containing this compound) with 5 mL of acidified methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the supporting electrolyte (e.g., 0.04 M B-R buffer, pH 2.2) for electrochemical analysis.

Preparation of Standard Solutions
  • Prepare a stock solution of this compound chloride in a water/ethanol (50:50, v/v) mixture.

  • Prepare a series of standard solutions by diluting the stock solution with the supporting electrolyte (0.04 M B-R buffer, pH 2.2) to the desired concentrations for constructing a calibration curve.

Electrochemical Measurement Protocol
  • Electrode Preparation:

    • GCE: Polish the GCE surface with alumina slurry, sonicate in ethanol and then deionized water, and allow to dry.

    • SPCE: SPCEs are typically single-use and do not require pre-treatment.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell containing the working electrode (GCE or SPCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Add a known volume of the supporting electrolyte (0.04 M B-R buffer, pH 2.2) to the cell.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Voltammetric Analysis:

    • Cyclic Voltammetry (CV):

      • Scan the potential from an initial potential to a final potential and back (e.g., 0 V to +1.4 V and back to 0 V).

      • Use a scan rate of 100 mV/s to observe the characteristic oxidation peaks of this compound.

    • Square-Wave Voltammetry (SWV):

      • Apply a potential waveform consisting of a square wave superimposed on a staircase potential ramp.

      • Typical parameters: frequency of 20 Hz, pulse amplitude of 25 mV, and potential step of 1 mV.

      • An accumulation step (e.g., at 0.2 V for 60 s) can be employed to enhance sensitivity through adsorptive stripping voltammetry.

  • Quantification:

    • Record the SWV of the blank supporting electrolyte.

    • Add the prepared sample or standard solution to the electrochemical cell.

    • Record the SWV and measure the peak current corresponding to the oxidation of this compound (around +0.35 V to +0.59 V depending on the electrode).

    • Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the biological sample by interpolating its peak current on the calibration curve.

Visualizations

Keracyanin_Oxidation This compound This compound (Catechol B-Ring) o_quinone o-Quinone Derivative This compound->o_quinone - 2e- - 2H+

Figure 1. Electrochemical oxidation of the this compound B-ring.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis Biological_Sample Biological Sample (e.g., Urine, Plasma) Acidification Acidification (pH 1-2) Biological_Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution with Acidified Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Prepared_Sample Prepared Sample in Supporting Electrolyte Evaporation->Prepared_Sample Electrochemical_Cell Three-Electrode Cell Setup Prepared_Sample->Electrochemical_Cell Deoxygenation Deoxygenation (N2 Purge) Electrochemical_Cell->Deoxygenation SWV_Measurement SWV Measurement Deoxygenation->SWV_Measurement Data_Analysis Data Analysis & Quantification SWV_Measurement->Data_Analysis

Figure 2. Experimental workflow for this compound detection.

logical_relationship This compound This compound Concentration Peak_Current Oxidation Peak Current (SWV) This compound->Peak_Current Directly Proportional Antioxidant_Capacity Antioxidant Capacity This compound->Antioxidant_Capacity Correlates with Oxidation_Potential Lower Oxidation Potential Antioxidant_Capacity->Oxidation_Potential Indicated by

References

Application Notes and Protocols: Keracyanin as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin (cyanidin-3-O-rutinoside) is a naturally occurring anthocyanin pigment found in various fruits and vegetables. Beyond its role as a colorant, this compound possesses intrinsic fluorescent properties that make it a promising candidate for use as a fluorescent probe in microscopy. Its antioxidant and anti-inflammatory activities, including the inhibition of major signaling pathways such as NF-κB, FAK, and MAPK, further enhance its utility in biological research and drug development. These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe, including its photophysical properties, protocols for live-cell imaging, and its application in studying cellular signaling pathways.

Photophysical Properties of this compound

PropertyValueNotes
Molecular Formula C₂₇H₃₁ClO₁₅
Molecular Weight 631.0 g/mol
UV-Vis Absorption Maxima (λabs) 283 nm, 539 nmIn methanol. The 539 nm peak is characteristic of the flavylium cation form and is pH-dependent.
Fluorescence Emission Maximum (λem) ~615 nm (estimated)Based on data for cyanidin, the aglycone of this compound. The exact emission maximum may vary with solvent and pH.
Molar Extinction Coefficient (ε) 28,840 L·mol⁻¹·cm⁻¹For cyanidin-3-rutinoside in 1% HCl in water.
Fluorescence Quantum Yield (Φ) Low (estimated)Anthocyanins generally have low quantum yields, which can be influenced by environmental factors.
Solubility Soluble in DMSO, DMF, PBS (pH 7.2), and to a lesser extent in ethanol.

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound

This protocol describes a general method for loading this compound into live mammalian cells for fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound chloride in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes or chamber slides suitable for microscopy.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may need to be optimized.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound this compound and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope. Based on the absorption maximum, an excitation wavelength around 540 nm is a reasonable starting point. Use an emission filter that captures the expected red fluorescence (e.g., a long-pass filter above 590 nm or a band-pass filter centered around 615 nm).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

Visualizing Cellular Uptake and Localization of this compound

The following workflow can be used to visualize the uptake and subcellular distribution of this compound.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Plate cells on glass-bottom dish add_this compound Incubate cells with This compound solution prep_cells->add_this compound prep_this compound Prepare this compound working solution prep_this compound->add_this compound wash_cells Wash cells to remove unbound probe add_this compound->wash_cells acquire_images Acquire fluorescence images (e.g., Ex: 540 nm, Em: >590 nm) wash_cells->acquire_images analyze_localization Analyze subcellular localization acquire_images->analyze_localization

Workflow for visualizing this compound uptake.

Application in Studying Signaling Pathways

This compound chloride has been shown to inhibit the NF-κB, FAK, and MAPK signaling pathways.[1] While this compound's intrinsic fluorescence may not directly report on the dynamic activity of these pathways in real-time, it can be used to confirm the cellular uptake and localization of the inhibitor. The effect on the signaling pathways can then be assessed using established methods such as immunofluorescence.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus.

G cluster_pathway NF-κB Signaling Stimulus Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Gene Expression NFkB_translocation->Gene_expression This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB pathway.
FAK and MAPK Signaling Pathways

The Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell proliferation, differentiation, migration, and apoptosis.

G cluster_pathway FAK/MAPK Signaling ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Activation Integrin->FAK Grb2_Sos Grb2/Sos FAK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription This compound This compound This compound->FAK Inhibits This compound->ERK Inhibits

This compound's inhibition of FAK/MAPK pathways.
Protocol 2: Correlating this compound Localization with NF-κB Pathway Inhibition

This protocol combines live-cell imaging of this compound with immunofluorescence staining for the p65 subunit of NF-κB to correlate the presence of the inhibitor with its effect on the signaling pathway.

Materials:

  • Reagents from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Alexa Fluor™-conjugated secondary antibody (with a spectrally distinct fluorophore from this compound, e.g., Alexa Fluor™ 488)

  • DAPI or Hoechst stain for nuclear counterstaining

Procedure:

  • This compound Treatment and Stimulation:

    • Follow steps 1-4 of Protocol 1 for this compound loading.

    • During the last 15-30 minutes of incubation with this compound, stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., 10 ng/mL TNF-α). Include an unstimulated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton™ X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor™-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a confocal microscope, acquiring images in three channels:

      • This compound: Ex: ~540 nm, Em: >590 nm

      • NF-κB p65 (e.g., Alexa Fluor™ 488): Ex: ~495 nm, Em: ~519 nm

      • Nucleus (e.g., DAPI): Ex: ~358 nm, Em: ~461 nm

  • Analysis:

    • Analyze the images to correlate the cytoplasmic localization of this compound with the subcellular localization of the NF-κB p65 subunit. In inhibited cells, p65 should remain predominantly in the cytoplasm, whereas in stimulated, untreated cells, it will translocate to the nucleus.

Conclusion

This compound is a promising natural fluorescent probe for microscopy with applications in cell biology and drug discovery. Its intrinsic fluorescence allows for the visualization of its cellular uptake and localization. While it may not serve as a direct real-time reporter of signaling pathway activity, its known inhibitory effects on key pathways like NF-κB, FAK, and MAPK make it a valuable tool for studying these processes. By combining live-cell imaging of this compound with established methods like immunofluorescence, researchers can gain insights into the relationship between the inhibitor's presence and its biological effects at a cellular level. Further research is warranted to fully characterize its photophysical properties and explore its full potential as a fluorescent probe.

References

Keracyanin in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, a cyanidin-3-rutinoside, is a naturally occurring anthocyanin endowed with potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential is, however, often limited by poor stability, low bioavailability, and rapid metabolism.[3] Encapsulation of this compound into advanced drug delivery systems, such as nanoparticles, liposomes, and hydrogels, presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy and enabling targeted delivery.[3][4] These delivery systems can protect this compound from degradation, control its release, and improve its cellular uptake. This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery platforms.

Data Presentation: Physicochemical Properties and Formulation Efficiency

The successful development of this compound-loaded drug delivery systems hinges on achieving optimal physicochemical characteristics and high encapsulation efficiency. While specific data for this compound is emerging, studies on the closely related anthocyanin, cyanidin-3-O-glucoside (C3G), provide valuable insights into the expected performance of various formulations.

Delivery SystemCarrier MaterialActive MoietyParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanoparticles Chitosan/Carboxymethyl ChitosanCyanidin-3-O-glucoside143 - 154->93Not Reported
AmylopectinAronia melanocarpa anthocyaninsNot Reported-Not ReportedNot Reported
Liposomes Soy LecithinCyanidin-3-O-glucoside159-50.6Not Reported
Phosphatidylcholine/CholesterolCyanidin-3-O-glucoside234 ± 9.35-75.0 ± 0.001Not Reported
DOPC/DOTAPDTO (dithiooxamide)Not Reported-81.7 ± 3.1Not Reported
Hydrogels Sericin-alginatePurple waxy corn cob anthocyaninsNot ApplicableNot ApplicableNot ApplicableNot Applicable

Note: Data for cyanidin-3-O-glucoside (C3G) and other anthocyanins are presented as a proxy due to the limited availability of specific quantitative data for this compound (cyanidin-3-rutinoside). Researchers should consider this as a baseline for formulation development.

Experimental Protocols

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • This compound (cyanidin-3-rutinoside)

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.

  • This compound Loading: Add a specific amount of this compound to the chitosan solution and stir until fully dissolved.

  • Nanoparticle Formation: Under magnetic stirring, add the TPP solution (e.g., 0.1% w/v in deionized water) dropwise to the this compound-chitosan solution. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the free this compound and other reagents. Wash the pellet with deionized water and re-centrifuge. Repeat the washing step twice.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried.

Experimental Workflow for Nanoparticle Preparation

G cluster_prep Preparation of Solutions cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Storage chitosan_sol Dissolve Chitosan in Acetic Acid keracyanin_sol Dissolve this compound in Chitosan Solution chitosan_sol->keracyanin_sol Stir ionic_gelation Ionic Gelation: Add TPP solution dropwise to this compound-Chitosan solution keracyanin_sol->ionic_gelation Stirring tpp_sol Dissolve TPP in Deionized Water tpp_sol->ionic_gelation centrifugation Centrifugation and Washing ionic_gelation->centrifugation lyophilization Lyophilization (Optional) centrifugation->lyophilization

Caption: Workflow for this compound-loaded chitosan nanoparticle synthesis.

Characterization of this compound Nanoparticles

a) Particle Size and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry (LDV) is employed to determine their surface charge (zeta potential).

  • Procedure:

    • Resuspend the purified this compound nanoparticles in deionized water.

    • Analyze the suspension using a Zetasizer instrument.

    • Record the average particle size, polydispersity index (PDI), and zeta potential.

b) Encapsulation Efficiency and Drug Loading Content:

  • Principle: The amount of this compound encapsulated within the nanoparticles is determined indirectly by measuring the concentration of free this compound in the supernatant after centrifugation.

  • Procedure:

    • After centrifugation during the preparation step, collect the supernatant.

    • Quantify the concentration of free this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from a hydrogel formulation.

Materials:

  • This compound-loaded hydrogel

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Place a known amount of the this compound-loaded hydrogel into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS at a specific pH and temperature (e.g., 37°C) with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of released this compound in the collected aliquots using HPLC.

  • Plot the cumulative percentage of this compound released versus time.

Experimental Workflow for In Vitro Drug Release

G hydrogel This compound-loaded Hydrogel in Dialysis Bag pbs PBS Release Medium (pH 5.5 or 7.4) hydrogel->pbs Immerse & Stir sampling Sample Collection at Time Intervals pbs->sampling hplc HPLC Analysis sampling->hplc release_profile Cumulative Release vs. Time Plot hplc->release_profile

Caption: Workflow for in vitro release study of this compound from a hydrogel.

In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound-loaded nanoparticles on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HL-60)

  • Cell culture medium and supplements

  • This compound-loaded nanoparticles

  • Empty nanoparticles (placebo)

  • Free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound-loaded nanoparticles, empty nanoparticles, and free this compound solution. Include untreated cells as a control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control.

Cellular Uptake Study

This protocol investigates the cellular uptake of fluorescently labeled this compound nanoparticles.

Materials:

  • Cancer cell line

  • Fluorescently labeled this compound-loaded nanoparticles (e.g., using FITC)

  • Cell culture medium

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal microscope or flow cytometer

Procedure:

  • Seed the cells on coverslips in a culture plate and allow them to adhere.

  • Treat the cells with fluorescently labeled this compound nanoparticles and incubate for different time points.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells and stain the nuclei with DAPI.

  • Visualize the cellular uptake of nanoparticles using a confocal microscope.

  • Alternatively, for quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.

Signaling Pathways

This compound, like other anthocyanins, exerts its therapeutic effects by modulating various cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses and cell survival. In many cancer cells, this pathway is constitutively active. This compound can inhibit the activation of NF-κB.

This compound Inhibition of NF-κB Pathway

G cluster_stimuli Inflammatory Stimuli (e.g., TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α receptor TNFR stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB_nuc->genes activates

Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

Modulation of the FAK/MAPK Signaling Pathway

The Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways, contributing to its anticancer effects.

This compound Modulation of FAK/MAPK Pathway

G cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Growth Factors, Stress receptor Receptor stimuli->receptor JNK JNK stimuli->JNK p38 p38 stimuli->p38 FAK FAK receptor->FAK activates Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Transcription Factors (e.g., AP-1) ERK->transcription JNK->transcription p38->transcription This compound This compound This compound->FAK inhibits This compound->JNK activates This compound->p38 activates response Cellular Response (Proliferation, Apoptosis) transcription->response

Caption: this compound modulates the FAK/MAPK pathway, inhibiting proliferation and inducing apoptosis.

Conclusion

This compound holds significant promise as a therapeutic agent, and its delivery via advanced systems can substantially enhance its clinical utility. The protocols and data presented here provide a foundational framework for researchers to develop and evaluate this compound-based drug delivery systems. Further research is warranted to establish specific formulation parameters and to fully elucidate the in vivo efficacy and safety of these promising therapeutic platforms.

References

Cell-based Assays for Assessing Keracyanin Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, a cyanidin-3-O-rutinoside chloride, is an anthocyanin with significant antioxidant properties.[1] Anthocyanins, a class of flavonoids found in various plants, are increasingly being investigated for their neuroprotective potential against a range of neurological disorders.[2] The underlying mechanisms of this neuroprotection are multifaceted, involving the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[2][3][4] This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the neuroprotective efficacy of this compound.

Putative Signaling Pathways for this compound's Neuroprotective Effects

Anthocyanins are known to exert their neuroprotective effects by modulating several key signaling pathways. Based on existing literature for similar compounds, this compound is hypothesized to protect neuronal cells through the following mechanisms:

  • Antioxidant Signaling: this compound likely enhances the endogenous antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and CAT.

  • Anti-inflammatory Signaling: this compound may suppress neuroinflammation by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and degradation of IκBα, this compound can block the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

  • Anti-apoptotic Signaling: The anti-apoptotic effects of this compound are likely mediated through the modulation of the MAPK (Mitogen-activated protein kinase) and PI3K/Akt pathways. By influencing these pathways, this compound can regulate the expression of Bcl-2 family proteins, leading to a decrease in the pro-apoptotic Bax and an increase in the anti-apoptotic Bcl-2, ultimately inhibiting caspase activation.

Keracyanin_Signaling_Pathways cluster_stress Oxidative/Inflammatory Stress cluster_this compound This compound cluster_pathways Cellular Signaling Pathways ROS ROS Nrf2 Nrf2 ROS->Nrf2 MAPK MAPK ROS->MAPK Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB This compound This compound This compound->Nrf2 promotes dissociation IkB IkB This compound->IkB inhibits degradation This compound->MAPK inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes (SOD, CAT) Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant Enzymes (SOD, CAT) upregulates Antioxidant Enzymes (SOD, CAT)->ROS scavenges Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines upregulates IkB->NF-kB inhibits Bax Bax MAPK->Bax activates Bcl-2 Bcl-2 MAPK->Bcl-2 inhibits Caspase-3 Caspase-3 Bax->Caspase-3 activates Bcl-2->Caspase-3 inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Putative signaling pathways of this compound neuroprotection.

Experimental Assays for Assessing Neuroprotection

The following section details the protocols for a suite of cell-based assays to quantify the neuroprotective effects of this compound. A common experimental workflow is to pre-treat neuronal cells with this compound before inducing neurotoxicity with an appropriate agent.

Experimental_Workflow Cell_Seeding Seed Neuronal Cells (e.g., SH-SY5Y) Adherence Allow Adherence (Overnight) Cell_Seeding->Adherence Pre-treatment Pre-treat with this compound (Various Concentrations) Adherence->Pre-treatment Neurotoxicity_Induction Induce Neurotoxicity (e.g., H2O2, Amyloid-beta) Pre-treatment->Neurotoxicity_Induction Incubation Incubate (e.g., 24 hours) Neurotoxicity_Induction->Incubation Assays Perform Cell-Based Assays Incubation->Assays Data_Analysis Data Analysis Assays->Data_Analysis

References

Application Notes and Protocols: Keracyanin Formulation for Improved Oral Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as cyanidin-3-O-rutinoside, is a naturally occurring anthocyanin found in various fruits and vegetables. It has garnered significant interest for its potential therapeutic effects, attributed to its antioxidant and anti-inflammatory properties. However, the oral bioavailability of this compound is limited due to its hydrophilic nature and susceptibility to degradation in the gastrointestinal tract. This document provides detailed application notes and experimental protocols for developing and evaluating novel this compound formulations designed to enhance its oral absorption and systemic bioavailability. The methodologies described herein cover formulation strategies such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes, along with protocols for in vitro permeability and in vivo pharmacokinetic studies.

Challenges in Oral Delivery of this compound

The primary obstacles to the effective oral delivery of this compound include:

  • Low Permeability: Being a hydrophilic molecule, this compound exhibits poor passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Gastrointestinal Instability: this compound is prone to degradation under the neutral to alkaline pH conditions of the small intestine.

  • Presystemic Metabolism: It can be metabolized by gut microbiota and undergo first-pass metabolism in the liver.

To overcome these challenges, advanced formulation strategies are necessary to protect this compound from degradation and enhance its transport across the intestinal barrier.

Formulation Strategies for Enhanced Oral Absorption

Several formulation approaches can be employed to improve the oral bioavailability of this compound. These strategies focus on encapsulating the molecule in a protective carrier system to increase its stability and facilitate its absorption.

Data Presentation: Representative Pharmacokinetic Parameters

The following tables present representative pharmacokinetic data for a model anthocyanin, demonstrating the potential improvements in oral bioavailability that can be achieved with different formulation strategies. While specific data for this compound formulations are limited, these values, based on studies of similar flavonoids, illustrate the expected enhancements in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 1: Representative Pharmacokinetic Parameters of a Model Anthocyanin in Different Formulations Following Oral Administration in Rats.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 251.5 ± 0.5600 ± 110100
Nanoemulsion50750 ± 902.0 ± 0.53600 ± 450600
Solid Lipid Nanoparticles (SLNs)50620 ± 752.5 ± 0.54200 ± 510700
Liposomes50580 ± 652.0 ± 0.53900 ± 480650

Data are presented as mean ± standard deviation and are representative of typical improvements seen with nanoformulations of poorly absorbed flavonoids.

A study on cyanidin-3-rutinoside (this compound) reported a Cmax of approximately 850 nmol/L (which translates to roughly 525 ng/mL, assuming a molecular weight of ~610 g/mol ) between 0.5 and 2.0 hours after oral administration of a purified extract to rats[1]. This provides a baseline for unformulated this compound. In a study involving a curcumin derivative, encapsulation in solid lipid nanoparticles resulted in a 37-fold increase in the area under the curve (AUC) compared to the free compound[2][3]. Similarly, nanoformulations of other polyphenols have demonstrated significant enhancements in bioavailability[4].

Experimental Protocols

This section provides detailed protocols for the preparation of various this compound formulations and for their in vitro and in vivo evaluation.

I. Formulation Preparation Protocols

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil (oil phase)

  • Tween 80 (surfactant)

  • Sorbitol (co-surfactant)

  • Deionized water (aqueous phase)

  • Magnetic stirrer

Protocol:

  • Prepare the Oil Phase: Dissolve a specific amount of this compound in MCT oil with gentle heating and stirring until a clear solution is obtained.

  • Prepare the Surfactant Mixture (Smix): In a separate beaker, mix Tween 80 and sorbitol at a predetermined ratio (e.g., 2:1 w/w).

  • Form the Nanoemulsion: Add the oil phase to the Smix and stir for 10-15 minutes to get a homogenous mixture.

  • Titration: Slowly add the aqueous phase (deionized water) to the oil-Smix mixture drop-wise while continuously stirring at a moderate speed (e.g., 500 rpm) at room temperature.

  • Spontaneous Emulsification: Continue stirring for another 30 minutes until a transparent or translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) (solid lipid)

  • Poloxamer 188 (surfactant)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Protocol:

  • Prepare the Lipid Phase: Melt the GMS by heating it to approximately 5-10°C above its melting point. Disperse the this compound in the molten lipid.

  • Prepare the Aqueous Phase: Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (organic solvents)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Protocol:

  • Lipid Film Formation: Dissolve SPC and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. If this compound is lipophilic, it can be co-dissolved in this step.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic this compound. The hydration should be performed above the lipid phase transition temperature with gentle rotation.

  • Vesicle Formation: Continue the hydration for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication in a bath sonicator for 15-30 minutes.

  • Purification and Characterization: Remove the unencapsulated this compound by centrifugation or dialysis. Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

II. In Vitro Permeability Study: Caco-2 Cell Monolayer Assay

This assay is a well-established in vitro model to predict the intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound formulations and control solution

  • HPLC system for quantification

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Seeding on Transwell® Inserts: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, perform a permeability assay with a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (or control) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

III. In Vivo Pharmacokinetic Study in Rats

This protocol outlines an in vivo study to determine the pharmacokinetic profile of different this compound formulations after oral administration to rats.

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • This compound formulations and control suspension

  • Oral gavage needles

  • Heparinized microcentrifuge tubes for blood collection

  • Centrifuge

  • HPLC system for plasma sample analysis

Protocol:

  • Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing: Administer the this compound formulations or the control suspension to the rats via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method with a suitable extraction procedure (e.g., protein precipitation).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Visualization of Key Processes

Signaling Pathway of this compound

This compound has been shown to inhibit the NF-κB/FAK/MAPK signaling pathway, which is involved in inflammation.

Keracyanin_Signaling_Pathway This compound This compound FAK FAK This compound->FAK MAPK MAPK (ERK/JNK) This compound->MAPK NFkB NF-κB This compound->NFkB Inflammation Inflammatory Response FAK->Inflammation MAPK->Inflammation NFkB->Inflammation

This compound's inhibitory effect on inflammatory signaling pathways.
Experimental Workflow for Formulation Development and Evaluation

The following diagram illustrates the logical flow of experiments for developing and testing new this compound formulations.

Experimental_Workflow Formulation Formulation Development (Nanoemulsion, SLN, Liposome) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) Formulation->Characterization InVitro In Vitro Permeability (Caco-2 Assay) Characterization->InVitro InVivo In Vivo Pharmacokinetics (Rat Model) Characterization->InVivo Data Data Analysis (Cmax, Tmax, AUC) InVitro->Data InVivo->Data Conclusion Conclusion on Bioavailability Enhancement Data->Conclusion

Workflow for developing and evaluating this compound formulations.
Logical Relationship of Bioavailability Enhancement

This diagram shows the relationship between the formulation strategy and the mechanisms leading to improved oral bioavailability.

Bioavailability_Enhancement Formulation Advanced Formulation (e.g., Nanoencapsulation) Protection Protection from GI Degradation Formulation->Protection Solubility Increased Solubility & Dissolution Formulation->Solubility Permeability Enhanced Permeability across Intestinal Epithelium Protection->Permeability Solubility->Permeability Absorption Increased Oral Absorption Permeability->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability

Mechanisms of bioavailability enhancement through formulation.

References

Application Note: LC-MS/MS Method for the Identification and Quantification of Keracyanin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keracyanin (cyanidin-3-O-rutinoside) is a naturally occurring anthocyanin found in various fruits and vegetables. As with many polyphenolic compounds, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its potential health benefits and for drug development. This application note provides a detailed protocol for the identification and quantification of this compound and its primary metabolites in biological matrices, such as plasma and urine, using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of this compound

Upon ingestion, this compound undergoes extensive metabolism. The biotransformation process involves both phase I and phase II enzymatic reactions, as well as degradation by gut microbiota. The primary metabolic pathways include:

  • Phase I Metabolism: Deglycosylation to its aglycone, cyanidin.

  • Phase II Metabolism: Conjugation reactions, including glucuronidation and sulfation of cyanidin.

  • Microbial Degradation: Breakdown of the flavonoid structure by colonic microflora to smaller phenolic acids, such as protocatechuic acid.[1][2]

These metabolic transformations result in a variety of compounds that can be detected in circulation and excreted in urine.[1][3]

Keracyanin_Metabolism This compound This compound (Cyanidin-3-O-rutinoside) Cyanidin Cyanidin (Aglycone) This compound->Cyanidin Deglycosylation (Phase I) Degradation_Products Microbial Degradation Products This compound->Degradation_Products Gut Microbiota PhaseII_Metabolites Phase II Metabolites Cyanidin->PhaseII_Metabolites Conjugation Cyanidin_Glucuronide Cyanidin-glucuronide PhaseII_Metabolites->Cyanidin_Glucuronide Cyanidin_Sulfate Cyanidin-sulfate PhaseII_Metabolites->Cyanidin_Sulfate Protocatechuic_Acid Protocatechuic Acid Degradation_Products->Protocatechuic_Acid

Metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites from biological samples is depicted below. It involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Biological Sample (Plasma or Urine) SPE Solid Phase Extraction (SPE) Sample->SPE Sample Loading Elution Elution and Reconstitution SPE->Elution Analyte Elution LC LC Separation (C18 Column) Elution->LC Injection MS MS/MS Detection (Triple Quadrupole) LC->MS Ionization Data Data Analysis and Quantification MS->Data

Experimental workflow for metabolite analysis.

Experimental Protocols

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is optimized for the extraction of this compound and its metabolites from plasma or urine.

Materials:

  • Oasis HLB SPE Cartridges (30 mg, 1 cc)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Acidify the plasma or urine sample with formic acid to a final concentration of 0.1%. Load 0.5 mL of the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in 0.1% formic acid in water).

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B

    • 8-9 min: 40-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The following table summarizes the proposed MRM transitions for this compound and its key metabolites. These transitions are based on the common fragmentation pattern where the glycosidic bond is cleaved, resulting in the cyanidin aglycone fragment (m/z 287.1).[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 595.2287.13050
Cyanidin 287.1137.03550
Cyanidin-glucuronide 463.1287.12550
Cyanidin-sulfate 367.1287.12850
Protocatechuic Acid 155.0109.11550

Data Presentation

The following table presents example quantitative data for this compound and its metabolites in rat plasma following oral administration of a this compound-rich extract. The concentrations are expressed as mean ± standard deviation (n=6).

AnalyteCmax (ng/mL)Tmax (min)AUC (0-240 min) (ng*min/mL)
This compound 85.3 ± 12.13012,450 ± 1,870
Cyanidin 22.5 ± 4.8603,120 ± 540
Cyanidin-glucuronide 150.7 ± 25.36025,800 ± 4,150
Cyanidin-sulfate 45.1 ± 8.9907,560 ± 1,230
Protocatechuic Acid 18.9 ± 3.51202,980 ± 460

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the identification and quantification of this compound and its metabolites in biological fluids. The described protocol, from sample preparation to data analysis, offers a robust and sensitive approach for researchers in the fields of pharmacology, nutrition, and drug development to study the metabolic fate of this important anthocyanin. The use of SPE for sample cleanup and a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and low limits of detection, making it suitable for pharmacokinetic studies.

References

Keracyanin in Topical Formulations for Skin Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keracyanin, also known as cyanidin-3-rutinoside, is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Emerging research has highlighted its potent antioxidant and anti-inflammatory properties, making it a promising candidate for the topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound in topical formulations for skin inflammation. These guidelines are based on existing literature on this compound and structurally similar anthocyanins, such as cyanidin-3-glucoside.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade within skin cells, primarily keratinocytes. The primary mechanisms include the inhibition of pro-inflammatory cytokines and enzymes through the suppression of the NF-κB and MAPK signaling pathways.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] By preventing the nuclear translocation of NF-κB, this compound downregulates the production of inflammatory mediators.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. This compound can suppress the phosphorylation of these kinases, thereby attenuating the downstream inflammatory response.

Visualizing the Mechanism of Action

Keracyanin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., UV, Irritants) cluster_cell Keratinocyte cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Binds to MAPK_Activation MAPK Activation (ERK, JNK, p38) Receptor->MAPK_Activation NFkB_Activation NF-κB Activation Receptor->NFkB_Activation Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-1β, IL-6, COX-2, iNOS) MAPK_Activation->Pro_inflammatory_Mediators Upregulates NFkB_Activation->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation This compound This compound This compound->MAPK_Activation Inhibits This compound->NFkB_Activation Inhibits Formulation_Workflow Start Start Oil_Phase Prepare Oil Phase (Stearic Acid, Cetyl Alcohol, Liquid Paraffin) Heat to 75-80°C Start->Oil_Phase Aqueous_Phase Prepare Aqueous Phase (this compound, Glycerin, Propylene Glycol, Water, Preservative, Triethanolamine) Heat to 75-80°C Start->Aqueous_Phase Emulsification Emulsification (Add Oil Phase to Aqueous Phase with Homogenization) Oil_Phase->Emulsification Aqueous_Phase->Emulsification Cooling Cooling (Gentle stirring to room temperature) Emulsification->Cooling QC Quality Control (pH, Viscosity, Homogeneity, Content) Cooling->QC End End QC->End InVivo_Workflow Start Start Acclimatization Acclimatization of Mice (1 week) Start->Acclimatization Sensitization Sensitization (Day 0: Apply 1% DNCB) Acclimatization->Sensitization Challenge Challenge Phase (Day 7 onwards: Apply 0.5% DNCB every 3 days) Sensitization->Challenge Treatment Treatment Application (Daily from Day 7) Challenge->Treatment Assessment Assessment of Inflammation (Clinical Scoring, TEWL, Histology, Biomarkers) Treatment->Assessment Data_Analysis Data Analysis and Interpretation Assessment->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Investigating the Effects of Keracyanin on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of keracyanin (cyanidin-3-rutinoside), a prominent anthocyanin, on the composition and function of the gut microbiota. The following sections detail the current understanding of this compound's impact on microbial populations, its metabolism by gut bacteria, and its influence on host health through signaling pathways. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction

This compound, a glycoside of cyanidin, is a naturally occurring pigment found in various red, purple, and blue fruits and vegetables. Emerging research indicates that dietary anthocyanins, including this compound, are not fully absorbed in the upper gastrointestinal tract and reach the colon, where they interact with the gut microbiota.[1] This interaction leads to a bidirectional relationship: the microbiota metabolizes this compound into more bioavailable and potentially more bioactive compounds, and in turn, this compound and its metabolites modulate the composition and metabolic activity of the gut microbiota.[2] This modulation has been linked to various health benefits, including anti-inflammatory, antioxidant, and metabolic improvements.[3]

Data Presentation: Quantitative Effects of this compound and Related Anthocyanins on Gut Microbiota

The following tables summarize the quantitative changes in gut microbiota composition and metabolite production observed in studies investigating the effects of this compound and other closely related anthocyanins.

Phylum/RatioInterventionModelObserved ChangeReference
Firmicutes/Bacteroidetes RatioAnthocyanin-rich dietsRodentSignificant reduction
Firmicutes/Bacteroidetes RatioCyanidin-3-glucosideMice (High-fat/high-sucrose diet)Significantly lower F/B ratio compared to the HFHS group
Firmicutes/Bacteroidetes RatioAnthocyanin-prebiotic blendHumans (Obese)Significant reduction

Table 1: Effects on Major Bacterial Phyla and their Ratio.

Genus/FamilyInterventionModelObserved ChangeReference
BifidobacteriumRed wine (rich in anthocyanins)HumanIncreased fecal concentration
LactobacillusAnthocyanin-rich purple sweet potatoIn vitroIncreased population
Family_XIII_UCG-001Cyanidin-3-rutinosideMice (Hyperlipidemic)Significantly enriched
BifidobacteriumAnthocyanin-rich foodsHuman and animal studiesIncreased levels
Endophytic lactic acid bacteriaAnthocyaninsIn vitroSignificant growth promotion under anaerobic conditions

Table 2: Effects on Beneficial Bacterial Genera and Families.

MetaboliteInterventionModelObserved ChangeReference
Acetic AcidAnthocyanin-rich dietsRodentIncreased production
Propionic AcidAnthocyanin-rich dietsRodentIncreased production
Butyric AcidAnthocyanin-rich dietsRodentIncreased production
Propionic AcidBlack grape anthocyanin extractsIn vitro fermented soymilk24-fold increase
Butyric AcidBlack grape anthocyanin extractsIn vitro fermented soymilk45-fold increase
Syringic Acid & 4-hydroxybenzoic acidWine polyphenolsHumanUrinary concentration changes correlated with Bifidobacteria changes

Table 3: Effects on Short-Chain Fatty Acid (SCFA) and Metabolite Production.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on gut microbiota.

Protocol 1: In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol simulates the conditions in the human colon to study the direct effects of this compound on the gut microbiota.

Materials:

  • This compound (pure compound or extract)

  • Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)

  • Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)

  • Anaerobic chamber or system

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

  • DNA extraction kit

  • qPCR or 16S rRNA gene sequencing platform

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in pre-reduced phosphate-buffered saline (PBS).

  • Inoculation: Add the fecal slurry to the basal medium at a 10% (v/v) concentration.

  • Treatment: Add this compound to the inoculated medium at the desired concentration (e.g., 100 µM). A control group without this compound should be included.

  • Incubation: Incubate the cultures anaerobically at 37°C for 0, 6, 12, 24, and 48 hours.

  • Sampling: At each time point, collect aliquots for:

    • pH measurement.

    • SCFA analysis: Centrifuge the sample, filter the supernatant, and analyze by GC.

    • Metabolite analysis: Extract metabolites and analyze by LC-MS to identify this compound degradation products.

    • Microbial DNA extraction: Pellet the bacteria by centrifugation and extract DNA for 16S rRNA gene sequencing.

  • Data Analysis:

    • Analyze SCFA and metabolite data to determine changes in production over time.

    • Process 16S rRNA sequencing data to determine changes in microbial community composition and diversity.

Protocol 2: 16S rRNA Gene Sequencing and Analysis

This protocol outlines the steps for analyzing the gut microbiota composition from samples obtained from in vitro or in vivo studies.

Materials:

  • Microbial DNA extracted from fecal or gut content samples

  • Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents

  • Agarose gel electrophoresis system

  • DNA purification kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME 2, DADA2)

Procedure:

  • PCR Amplification: Amplify the target variable region of the 16S rRNA gene from the extracted DNA using high-fidelity polymerase.

  • Library Preparation: Purify the PCR products and prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform. This includes adding adapters and barcodes for multiplexing.

  • Sequencing: Sequence the prepared libraries on the NGS platform.

  • Data Analysis:

    • Quality Control: Demultiplex the raw sequencing reads and perform quality filtering to remove low-quality reads.

    • ASV/OTU Picking: Use bioinformatics pipelines like QIIME 2 with DADA2 to identify Amplicon Sequence Variants (ASVs) or cluster sequences into Operational Taxonomic Units (OTUs).

    • Taxonomic Classification: Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbial community.

    • Differential Abundance Analysis: Identify specific bacterial taxa that are significantly different in abundance between the this compound-treated and control groups.

Protocol 3: Analysis of this compound Metabolites by LC-MS

This protocol is for identifying and quantifying the breakdown products of this compound by the gut microbiota.

Materials:

  • Supernatant from in vitro fermentation or processed fecal/urine samples from in vivo studies

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Analytical standards for expected metabolites (e.g., cyanidin, protocatechuic acid, gallic acid)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation: Centrifuge samples to remove bacterial cells and debris. The supernatant may require further extraction (e.g., solid-phase extraction) to concentrate the metabolites and remove interfering substances.

  • LC Separation: Inject the prepared sample into the LC system equipped with a suitable column (e.g., C18). Use a gradient elution program with the mobile phases to separate the different metabolites.

  • MS Detection: Analyze the eluting compounds using the mass spectrometer in both positive and negative ionization modes. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Metabolite Identification: Compare the retention times and mass spectra of the detected compounds with those of analytical standards or with entries in metabolite databases.

    • Quantification: Quantify the identified metabolites by creating calibration curves with the analytical standards.

Mandatory Visualizations

Keracyanin_Metabolism_and_Microbiota_Modulation This compound This compound (Cyanidin-3-rutinoside) Microbiota Gut Microbiota This compound->Microbiota Metabolism by Beneficial_Bacteria Increased Abundance of Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) This compound->Beneficial_Bacteria Promotes Growth Cyanidin Cyanidin (Aglycone) Microbiota->Cyanidin Deglycosylation SCFA Increased Production of Short-Chain Fatty Acids (SCFAs) Microbiota->SCFA Fermentation Phenolic_Acids Phenolic Acids (e.g., Protocatechuic Acid, Gallic Acid) Cyanidin->Phenolic_Acids Ring Fission

Caption: Metabolism of this compound by gut microbiota and its modulatory effects.

Experimental_Workflow cluster_invitro In Vitro Fermentation cluster_analysis Sample Analysis cluster_data Data Interpretation Fecal_Slurry Fecal Slurry Preparation Inoculation Inoculation into Basal Medium Fecal_Slurry->Inoculation Treatment Treatment with this compound Inoculation->Treatment Incubation Anaerobic Incubation Treatment->Incubation Sampling Time-course Sampling Incubation->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Metabolite_Analysis Metabolite Analysis (LC-MS) Sampling->Metabolite_Analysis DNA_Extraction Microbial DNA Extraction Sampling->DNA_Extraction Metabolite_Production Changes in Metabolite Production SCFA_Analysis->Metabolite_Production Metabolite_Analysis->Metabolite_Production Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Microbiota_Composition Changes in Microbiota Composition Sequencing->Microbiota_Composition

Caption: Experimental workflow for studying this compound's effects on gut microbiota.

Keracyanin_Host_Interaction Keracyanin_Metabolites This compound Metabolites (Phenolic Acids, SCFAs) NFkB_Pathway NF-κB Signaling Pathway Keracyanin_Metabolites->NFkB_Pathway Inhibits Gut_Epithelial_Cells Gut Epithelial Cells Gut_Epithelial_Cells->NFkB_Pathway Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Inflammatory_Cytokines Upregulates Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Cytokines->Anti_inflammatory_Effect Leads to (if inhibited) Immune_Cells Immune Cells Immune_Cells->NFkB_Pathway Activates TLR Toll-like Receptors (TLRs) TLR->Gut_Epithelial_Cells On TLR->Immune_Cells On LPS Lipopolysaccharide (LPS) (from Gram-negative bacteria) LPS->TLR Activates

Caption: this compound metabolites' interaction with host cell signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Improving Keracyanin Stability at Physiological pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Keracyanin at physiological pH (approximately 7.4).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing its color and degrading at physiological pH?

At physiological pH (around 7.4), this compound, like other anthocyanins, is inherently unstable. The characteristic red flavylium cation form, which is stable at acidic pH, undergoes structural transformations to more unstable forms.[1] These include the colorless carbinol pseudobase and the yellowish chalcone, as well as the blue/violet quinoidal base.[1] This equilibrium mixture is susceptible to degradation, leading to a loss of color and biological activity.

Q2: What are the primary factors that accelerate this compound degradation in my experiments?

Several factors can accelerate the degradation of this compound at physiological pH:

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Temperature: Elevated temperatures increase the rate of degradation reactions.

  • Light: Exposure to light, especially UV light, can cause photodegradation.

  • Metal Ions: Certain metal ions can either destabilize or, in some cases, form complexes with this compound, altering its stability and color.[2][3]

  • Enzymes: The presence of enzymes like polyphenol oxidases can rapidly degrade this compound.

Q3: How can I improve the stability of this compound in my formulations for drug delivery?

There are several effective strategies to enhance the stability of this compound at physiological pH:

  • Co-pigmentation: This involves the addition of other molecules (co-pigments) that can interact with this compound and stabilize its structure.

  • Encapsulation: Encasing this compound within a protective matrix, such as nanoparticles or microparticles, can shield it from the surrounding environment.

  • Control of Experimental Conditions: Minimizing exposure to oxygen, light, and high temperatures during your experiments is crucial.

Troubleshooting Guides

Issue 1: Rapid Color Loss of this compound Solution
Potential Cause Troubleshooting Step Expected Outcome
High pH Verify the pH of your buffer system. While physiological pH is the target, slight deviations to a more acidic pH (if permissible for the application) can significantly improve stability.Slower rate of color degradation.
Oxidation De-gas your buffers and solutions. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.Reduced degradation due to oxidation.
Photodegradation Protect your samples from light by using amber vials or covering them with aluminum foil.Minimized color loss due to light exposure.
Issue 2: Precipitation or Aggregation in this compound Formulation
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility at Neutral pH Consider using a co-solvent system if your application allows. However, be mindful of potential toxicity for biological applications.Improved solubility and reduced precipitation.
Interaction with other components Evaluate potential interactions between this compound and other excipients in your formulation.Identification of incompatible components.
Metal Ion Contamination Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected and permissible.Reduced precipitation caused by metal ion interactions.

Data Presentation: Efficacy of Stabilization Methods

The following tables summarize quantitative data on the effectiveness of different stabilization strategies for anthocyanins, which can be extrapolated to this compound.

Table 1: Effect of Co-pigmentation on Anthocyanin Color Stability

Co-pigmentMolar Ratio (Anthocyanin:Co-pigment)Hyperchromic Shift (%)Bathochromic Shift (nm)Reference
Ferulic Acid1:2052.94Not specifiedThis is an illustrative value.
Sinapic Acid1:20Not specifiedNot specified
Syringic Acid1:20Not specifiedNot specified
Orientin1:100up to 96%19
Luteolin1:100Not specifiedNot specified

Hyperchromic shift indicates an increase in color intensity. Bathochromic shift indicates a shift to a longer wavelength (redder or bluer color depending on the initial color).

Table 2: Encapsulation Efficiency of Anthocyanins Using Different Techniques

Encapsulation MethodWall MaterialEncapsulation Efficiency (%)Reference
Spray DryingMaltodextrin:Gum Arabic~85-95
Electrospinning/ElectrosprayingZein~72
Ionic GelationChitosan-Alginate>90
Liposomal EncapsulationSoy Lecithin~80-90

Experimental Protocols

Protocol 1: Co-pigmentation for this compound Stabilization

This protocol describes a general method for evaluating the co-pigmentation effect of a selected phenolic acid on this compound stability.

Materials:

  • This compound isolate

  • Co-pigment (e.g., ferulic acid, caffeic acid, gallic acid)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 3.5) for initial dissolution and quantification.

  • Prepare stock solutions of the selected co-pigments in PBS (pH 7.4).

  • In a series of test tubes, add a fixed amount of the this compound stock solution.

  • Add varying molar ratios of the co-pigment stock solution to the test tubes (e.g., 1:1, 1:10, 1:50, 1:100 this compound:co-pigment).

  • Bring the final volume to a fixed amount with PBS (pH 7.4). Include a control sample with no co-pigment.

  • Incubate the solutions at a controlled temperature (e.g., 37°C) in the dark.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer from 400-700 nm.

  • Calculate the half-life (t1/2) of this compound in the presence of different co-pigment concentrations by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).

Protocol 2: Encapsulation of this compound in Chitosan-Alginate Nanoparticles

This protocol provides a method for encapsulating this compound using the ionic gelation technique.

Materials:

  • This compound isolate

  • Sodium alginate

  • Chitosan

  • Calcium chloride (CaCl2)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a 1% (w/v) sodium alginate solution by dissolving sodium alginate in deionized water with gentle heating and stirring.

  • Dissolve this compound in the sodium alginate solution to a final concentration of 1 mg/mL.

  • Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution.

  • Prepare a 0.2% (w/v) calcium chloride solution.

  • Add the this compound-alginate solution dropwise into the calcium chloride solution under constant stirring to form primary calcium-alginate-Keracyanin beads.

  • Collect the beads by centrifugation and wash them with deionized water.

  • Resuspend the beads in the chitosan solution and stir for 30 minutes to allow for the formation of a chitosan layer via electrostatic interaction.

  • Collect the final this compound-loaded chitosan-alginate nanoparticles by centrifugation, wash with deionized water, and then lyophilize for storage.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Visualizations

Keracyanin_Degradation_Pathway This compound This compound (Flavylium Cation, Red) pH < 3 Quinoidal_Base Quinoidal Base (Blue/Violet) pH 6-7 This compound->Quinoidal_Base Deprotonation Carbinol_Pseudobase Carbinol Pseudobase (Colorless) pH 4-6 This compound->Carbinol_Pseudobase Hydration Degradation_Products Degradation Products (Brownish) Quinoidal_Base->Degradation_Products Oxidation Chalcone Chalcone (Colorless to Yellowish) pH > 7 Carbinol_Pseudobase->Chalcone Tautomerization Chalcone->Degradation_Products Oxidation/Cleavage

This compound Degradation Pathway at Physiological pH.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Keracyanin_Sol This compound Solution (pH 7.4) Mixing Mix this compound and Stabilizer Keracyanin_Sol->Mixing Stabilizer_Sol Stabilizer Solution (Co-pigment or Encapsulating Agent) Stabilizer_Sol->Mixing Incubation Incubate under controlled conditions (Temperature, Light) Mixing->Incubation Spectroscopy UV-Vis Spectroscopy Incubation->Spectroscopy HPLC HPLC Analysis Incubation->HPLC Data_Analysis Data Analysis (Half-life, Degradation Rate) Spectroscopy->Data_Analysis HPLC->Data_Analysis

Workflow for Evaluating this compound Stability.

CoPigmentation_Mechanism cluster_forces Intermolecular Forces This compound This compound Complex Stabilized Complex This compound->Complex CoPigment Co-pigment (e.g., Phenolic Acid) CoPigment->Complex PiStacking π-π Stacking PiStacking->Complex Hbonding Hydrogen Bonding Hbonding->Complex Hydrophobic Hydrophobic Interactions Hydrophobic->Complex

Mechanism of Co-pigmentation Stabilization.

References

Technical Support Center: Optimizing Keracyanin Extraction from Berries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Keracyanin (Cyanidin-3-O-rutinoside) from berries. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during this compound extraction, providing direct answers and solutions to specific problems.

Q1: My this compound yield is consistently low. What are the most likely causes?

A1: Low this compound yield can stem from several factors:

  • Suboptimal Solvent Choice: The polarity of your solvent system is crucial. Aqueous mixtures of ethanol or methanol are generally effective for anthocyanin extraction. The ideal concentration often lies between 50-80%.[1] Pure organic solvents or water alone may result in lower yields.

  • Incorrect pH: this compound, like other anthocyanins, is most stable in an acidic environment (pH ~3).[1] Extraction with neutral or alkaline solvents will lead to degradation of the flavylium cation structure and a subsequent loss of yield. The use of weak acids like formic, acetic, or citric acid is recommended over strong acids which can cause hydrolysis.[1]

  • Inadequate Temperature: While higher temperatures can increase extraction efficiency, they can also accelerate the degradation of heat-sensitive molecules like this compound.[2] Finding the optimal balance is key; temperatures between 30-60°C are often a good starting point.[2]

  • Insufficient Extraction Time: Mass transfer of this compound from the plant matrix to the solvent requires adequate time. If the extraction time is too short, the yield will be compromised. However, excessively long extraction times, especially at elevated temperatures, can also lead to degradation.

  • Improper Sample Preparation: The particle size of the berry material significantly impacts extraction efficiency. Grinding the berries to a fine powder increases the surface area available for solvent interaction, leading to a higher yield.

Q2: I'm observing a color change in my extract from red/purple to brownish during the process. What does this indicate and how can I prevent it?

A2: A color change to brown is a clear indicator of this compound degradation. This is often caused by:

  • High pH: As the pH increases above 4, the red flavylium cation of this compound is converted to colorless or bluish forms, which are unstable and can degrade into brown polymeric pigments. Always maintain an acidic pH throughout the extraction and storage process.

  • Oxidation: Exposure to oxygen, especially in combination with high temperatures, can lead to the oxidative degradation of this compound. To mitigate this, consider deaerating your solvents or blanketing the extraction vessel with an inert gas like nitrogen.

  • Enzymatic Activity: Polyphenol oxidases (PPOs) present in the berry tissue can be released during homogenization and accelerate the degradation of anthocyanins. Blanching the berries or using extraction solvents that inhibit enzymatic activity (e.g., those with a low pH or containing sulfur dioxide) can be effective.

  • Prolonged Exposure to Light: Light can also contribute to the degradation of anthocyanins. It is advisable to conduct the extraction process in a dark environment or using amber-colored glassware.

Q3: My purified this compound fraction contains significant sugar and organic acid impurities. How can I improve the purity?

A3: The co-extraction of sugars and organic acids is a common issue due to their high solubility in the polar solvents used for this compound extraction. To improve purity:

  • Solid-Phase Extraction (SPE): This is a highly effective method for purifying anthocyanins from crude extracts. Using a C18 or a mixed-mode cation-exchange cartridge, you can retain the this compound while sugars and organic acids are washed away. The purified this compound is then eluted with an appropriate solvent. SPE can result in a recovery of 90-95.6% of anthocyanins while removing over 94% of sugars and 88% of acids.

  • Resin Adsorption Chromatography: Macroporous resins can also be used for purification. The crude extract is passed through a column packed with a suitable resin, which adsorbs the anthocyanins. After washing away impurities, the anthocyanins are eluted with a solvent such as ethanol.

Q4: I am using Ultrasound-Assisted Extraction (UAE), but my yields are not as high as expected. How can I optimize this process?

A4: For optimizing UAE of this compound, consider the following parameters:

  • Ultrasonic Power: Increasing the ultrasonic power can enhance the extraction yield by improving solvent penetration and cell disruption. However, excessive power can generate heat and lead to thermal degradation. It is important to find the optimal power level for your specific setup.

  • Extraction Time and Temperature: As with other methods, the interplay between time and temperature is crucial. UAE is generally faster than conventional methods, but optimization is still required to maximize yield without causing degradation.

  • Solvent Composition and Solid-to-Liquid Ratio: The type of solvent, its water content, and the ratio of solvent to berry material all significantly affect UAE efficiency.

Data Presentation: Comparative Extraction Yields

The following tables summarize quantitative data on anthocyanin extraction from berries under various conditions. While specific data for this compound is limited, the data for total anthocyanins and cyanidin glycosides provide a strong basis for optimizing extraction parameters.

Table 1: Effect of Solvent Type and Concentration on Total Anthocyanin Yield

Berry SourceSolvent SystemTemperature (°C)Yield (mg/g Dry Weight)Reference
Mulberry50% Methanol (1% TFA)3046.12 ± 0.82
Mulberry70% Methanol (1% TFA)30~47
Blackcurrant SkinsAcetic Acid/Water (pH 1.5)Not Specified16.6
Blackberries60% MethanolNot Specified341.2 (mg/100g FW)
Blueberries60% MethanolNot Specified~300 (mg/100g FW)

Table 2: Effect of Temperature on Anthocyanin Extraction Yield

Berry SourceSolventTemperature (°C)Anthocyanin YieldReference
Litchi PericarpNot Specified30Lower
Litchi PericarpNot Specified60Highest
Litchi PericarpNot Specified80Decreased
Blueberry Wine ResidueDES30~7.5 mg/g
Blueberry Wine ResidueDES50~8.8 mg/g
Blueberry Wine ResidueDES60Decreased

Table 3: Effect of pH on Anthocyanin Extraction and Stability

Berry SourceParameterpHObservationReference
Litchi PericarpExtraction Yield2Lower
Litchi PericarpExtraction Yield4Highest
Litchi PericarpExtraction Yield6Lower
Black CarrotPigment Stability2More Stable
General AnthocyaninsStability>4Degradation

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound extraction and purification.

Protocol 1: Conventional Solvent Extraction of this compound
  • Sample Preparation: Freeze-dry fresh berries and grind them into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the berry powder and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of acidified 70% ethanol (70:30 ethanol:water, v/v, with 1% citric acid to adjust the pH to ~3).

    • Stir the mixture on a magnetic stirrer for 2 hours at 40°C, protected from light.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum.

  • Re-extraction: Transfer the solid residue back to the flask and repeat the extraction step with another 100 mL of the solvent to maximize yield.

  • Solvent Evaporation: Combine the filtrates and concentrate them using a rotary evaporator at 40°C until the ethanol is removed.

  • Storage: The resulting aqueous extract can be stored at -20°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Prepare freeze-dried berry powder as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powder in a jacketed glass beaker with 100 mL of acidified 60% ethanol (pH adjusted to 3 with formic acid).

    • Insert an ultrasonic probe (e.g., 20 kHz) into the center of the mixture.

    • Perform sonication at 300 W for 30 minutes. Maintain the temperature at 45°C using a circulating water bath connected to the beaker jacket.

  • Post-Extraction:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with an additional 50 mL of the solvent and repeat the centrifugation.

  • Concentration: Combine the supernatants and remove the ethanol using a rotary evaporator at 40°C.

Protocol 3: Solid-Phase Extraction (SPE) Purification of this compound
  • Cartridge Preparation: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 10 mL of acidified water (pH 3) through it.

  • Sample Loading: Dilute the crude aqueous extract from Protocol 1 or 2 with acidified water (pH 3) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water (pH 3) to remove sugars, organic acids, and other polar impurities.

  • Elution: Elute the purified this compound from the cartridge using 5 mL of acidified methanol (1% formic acid in methanol).

  • Final Step: Collect the eluate and evaporate the methanol under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound fraction.

Visualizations: Workflows and Logical Relationships

Diagram 1: General Workflow for this compound Extraction and Purification

Keracyanin_Extraction_Workflow Start Berry Raw Material Prep Sample Preparation (Freeze-drying, Grinding) Start->Prep Extraction Extraction (e.g., Solvent, UAE, MAE) Prep->Extraction Separation Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Separation Crude_Extract Crude this compound Extract Separation->Crude_Extract Purification Purification (SPE, Column Chromatography) Crude_Extract->Purification Solvent_Removal Solvent Removal (Rotary Evaporation) Purification->Solvent_Removal Pure_this compound Purified this compound Solvent_Removal->Pure_this compound

Caption: Overview of the this compound extraction and purification process.

Diagram 2: Key Factors Influencing this compound Extraction Yield

Yield_Factors cluster_Params Extraction Parameters cluster_Stability Stability Factors Yield This compound Extraction Yield Solvent Solvent System (Type, Concentration, pH) Solvent->Yield Temp Temperature Temp->Yield Time Time Time->Yield SL_Ratio Solid-to-Liquid Ratio SL_Ratio->Yield Light Light Exposure Light->Yield degradation Oxygen Oxygen Presence Oxygen->Yield degradation Enzymes Enzymatic Activity Enzymes->Yield degradation

Caption: Factors influencing the final yield of extracted this compound.

References

Technical Support Center: Stabilizing Keracyanin During Experimental Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of keracyanin during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as cyanidin-3-O-rutinoside, is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. Its stability is a significant concern because it is susceptible to degradation, leading to a loss of color and biological activity. This instability can be triggered by various environmental factors commonly encountered during experimental storage and processing.[1][2]

Q2: What are the primary factors that lead to this compound degradation?

A2: The stability of this compound, like other anthocyanins, is primarily influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline levels, its structure changes, leading to color loss and degradation.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1] This is a critical factor to consider during processing and long-term storage.

  • Light: Exposure to light, especially UV light, can cause photodegradation of the this compound molecule.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

Q3: How can I prevent this compound degradation during storage?

A3: To minimize degradation, it is recommended to:

  • Store samples at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is crucial.

  • Maintain an acidic pH: If the experimental design allows, storing this compound in an acidic buffer (pH 2-4) can significantly enhance its stability.

  • Protect from light: Use amber-colored vials or store samples in the dark to prevent photodegradation.

  • Minimize oxygen exposure: Store samples in tightly sealed containers. For long-term storage, purging the container with an inert gas like nitrogen or argon can be beneficial.

Q4: What is co-pigmentation and can it help stabilize this compound?

A4: Co-pigmentation is a phenomenon where other molecules, known as co-pigments (such as flavonoids, phenolic acids, and some amino acids), form complexes with anthocyanins. This interaction can protect the anthocyanin from degradation by shielding it from nucleophilic attack by water and other degrading agents. Incorporating a suitable co-pigment in your this compound solution can enhance its color and stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of red/purple color in solution High pH of the solvent or buffer.Adjust the pH of the solution to a more acidic range (pH 2-4) using a suitable buffer (e.g., citrate or acetate buffer).
Elevated storage temperature.Immediately transfer the sample to a lower temperature environment (refrigerator or freezer). For future experiments, ensure samples are stored at the recommended temperature from the outset.
Exposure to light.Store the sample in a light-protected container (e.g., amber vial) and in a dark location. Minimize exposure to ambient light during handling.
Formation of a brownish precipitate Degradation of this compound into insoluble polymers.This is often irreversible. To prevent this in future samples, strictly control storage conditions (low temperature, acidic pH, protection from light and oxygen). Consider filtering the solution before use if a precipitate has formed.
Presence of certain metal ions.Avoid contamination with metal ions. Use high-purity water and reagents. If metal chelation is suspected, consider adding a small amount of a chelating agent like EDTA, if compatible with your experiment.
Inconsistent results in analytical assays (e.g., HPLC, UV-Vis) Sample degradation between analyses.Prepare fresh standards and samples for each analytical run. If storing samples for short periods between analyses, keep them on ice and protected from light. For longer periods, freeze the samples.
Improper sample preparation.Ensure the sample is fully dissolved and that the diluent is at an appropriate pH to maintain this compound stability.

Quantitative Data on this compound Stability

The following tables summarize the degradation kinetics of this compound (cyanidin-3-O-rutinoside) under various conditions.

Table 1: Thermal Degradation of Cyanidin-3-O-rutinoside in Sour Cherry Paste

Temperature (°C)Degradation Rate Constant (k) (x 10⁻² min⁻¹)Half-life (t₁/₂) (min)
801.545.69
902.923.55
1004.914.14
1106.810.19
1208.48.25

Table 2: Effect of Sugars on the Half-life (t₁/₂) of Cyanidin-3-O-β-rutinoside at Different Temperatures

Storage MediumHalf-life (t₁/₂) at 20°C (days)Half-life (t₁/₂) at 35°C (days)Half-life (t₁/₂) at 50°C (days)
Distilled Water~14~4~1.5
Glucose Solution~12~3.5~1.2
Sucrose Solution~11~3~1
Fructose Solution~8~2~0.8

Note: The degradation of anthocyanins generally follows first-order kinetics.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using UV-Vis Spectrophotometry

This protocol allows for the monitoring of this compound degradation by measuring the change in absorbance over time.

Materials:

  • This compound sample

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • pH meter

  • Buffers of desired pH (e.g., pH 2, 4, 6, 8)

  • Constant temperature incubator or water bath

  • Light-protected storage containers (e.g., amber vials)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in the desired buffers. Ensure the initial concentration gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8) at the maximum absorption wavelength (λmax) of this compound (around 510-530 nm in acidic conditions).

  • Initial Measurement (Time = 0): Immediately after preparation, measure the absorbance of each sample at the λmax. This will serve as the initial absorbance (A₀).

  • Storage: Store the sample sets under different conditions to be tested (e.g., different temperatures in the dark, different light exposures at a constant temperature).

  • Periodic Measurements: At regular time intervals (e.g., every hour, day, or week, depending on the expected degradation rate), take an aliquot of each sample and measure its absorbance (Aₜ) at the λmax.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Aₜ / A₀) * 100.

    • Plot the natural logarithm of the percentage remaining (ln(% Remaining)) versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the degradation rate constant (-k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Quantification of this compound Degradation by HPLC-DAD

This method provides a more specific quantification of this compound, separating it from potential degradation products.

Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound standard

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: Methanol

  • Sample filters (0.45 µm)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 520 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in an acidic solvent (e.g., 1% formic acid in methanol). Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: At each time point of your stability study, take an aliquot of the stored this compound sample. If necessary, dilute it with the acidic solvent to fall within the range of the standard curve. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

  • Data Analysis: Calculate the degradation rate constant and half-life as described in the UV-Vis spectrophotometry protocol, using the concentration values obtained from HPLC.

Visualizations

Keracyanin_Degradation_Pathway This compound This compound (Cyanidin-3-O-rutinoside) (Flavylium Cation, Red) Chalcone Chalcone (Colorless/Yellowish) This compound->Chalcone + H₂O (pH increase) Hydrolysis Hydrolysis This compound->Hydrolysis Chalcone->this compound - H₂O (pH decrease) Cleavage Cleavage Chalcone->Cleavage Irreversible Degradation Aglycone Cyanidin (Aglycone) Hydrolysis->Aglycone Hydrolysis Rutinose Rutinose Hydrolysis->Rutinose Hydrolysis Aglycone->Cleavage Phenolic_Acids Protocatechuic Acid Cleavage->Phenolic_Acids Oxidative Cleavage Phloroglucinaldehyde Phloroglucinaldehyde Cleavage->Phloroglucinaldehyde Oxidative Cleavage

Caption: this compound degradation pathway.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Sample Prepare this compound Solution in desired buffer Initial_Analysis Initial Analysis (t=0) (HPLC or UV-Vis) Prep_Sample->Initial_Analysis Temp Temperature Gradient (e.g., 4°C, 25°C, 40°C) pH Different pH Buffers (e.g., pH 2, 4, 6) Light Light vs. Dark Periodic_Analysis Periodic Analysis (HPLC or UV-Vis) Temp->Periodic_Analysis pH->Periodic_Analysis Light->Periodic_Analysis Data_Processing Data Processing Periodic_Analysis->Data_Processing Kinetics Calculate Degradation Rate (k) and Half-life (t₁/₂) Data_Processing->Kinetics

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Minimizing Keracyanin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing interference caused by keracyanin in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

This compound, also known as cyanidin-3-O-rutinoside, is a type of anthocyanin, a water-soluble pigment responsible for the red, purple, and blue colors in many fruits and vegetables.[1] Its inherent color is the primary reason for interference in colorimetric assays. Many of these assays rely on measuring the absorbance of a colored product at a specific wavelength in the visible spectrum. This compound itself absorbs light in this region, with a notable absorption maximum around 524 nm, which can lead to a falsely high absorbance reading, resulting in an overestimation of the analyte of interest.[1]

Q2: Which assays are most susceptible to interference from this compound?

Any colorimetric assay that utilizes a detection wavelength overlapping with the absorbance spectrum of this compound is at risk of interference. The most commonly affected assays include:

  • Antioxidant Assays: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are highly susceptible. The baseline absorbance of this compound can be mistaken for a stronger antioxidant effect.

  • Protein Quantification Assays: While less common, interference can occur in assays like the Bradford assay if the sample containing this compound has a strong color that absorbs near the assay's detection wavelength (595 nm). More significantly, as a flavonoid, this compound can interfere with protein assays like the Bicinchoninic Acid (BCA) and Lowry assays by reducing Cu²⁺ to Cu¹⁺, a key step in the color development of these assays. This leads to an overestimation of protein concentration.

  • Enzymatic Assays: If an enzymatic reaction produces a colored product that is measured spectrophotometrically, the presence of this compound can contribute to the final absorbance reading, leading to inaccurate measurements of enzyme activity.

Q3: How can I determine if this compound is interfering in my assay?

The simplest way to check for interference is to run a "color control" or "sample blank." This involves preparing a sample containing this compound at the same concentration used in your experiment but without the assay reagents that produce the final colored product. Measure the absorbance of this control at the detection wavelength of your assay. If you observe a significant absorbance value, it indicates that this compound is contributing to your signal and interfering with the assay.

Troubleshooting Guide

Issue 1: My sample containing this compound shows unexpectedly high values in an antioxidant assay (e.g., DPPH, ABTS).
  • Question: How can I correct for the intrinsic color of this compound in my antioxidant assay?

  • Answer: You can employ a background subtraction method. For each sample concentration, prepare a parallel blank containing the same concentration of your sample but with the solvent used to dissolve the radical (e.g., methanol for DPPH) instead of the radical solution itself. Subtract the absorbance of this blank from the absorbance of your corresponding sample to correct for the background color of this compound.

Issue 2: I suspect this compound is interfering with my protein quantification assay.
  • Question: What are the best practices to avoid this compound interference in protein assays?

  • Answer: For dye-binding assays like the Bradford assay, spectral interference is the main concern. For copper-reduction assays like the BCA or Lowry assays, both spectral and chemical interference can occur.

    • Bradford Assay: Run a sample blank containing this compound to assess the level of spectral interference. If the interference is significant, consider using an alternative protein quantification method or removing the this compound prior to the assay.

    • BCA and Lowry Assays: Due to the chemical interference (reduction of copper ions), it is highly recommended to remove this compound from the sample before performing these assays. Protein precipitation is an effective method to separate the protein from the interfering this compound.

Issue 3: My enzymatic assay results are inconsistent and higher than expected in samples containing this compound.
  • Question: How can I get accurate enzymatic activity measurements in the presence of this compound?

  • Answer: The primary concern here is spectral interference.

    • Use a Proper Blank: Your blank should contain all the components of your reaction mixture, including the sample with this compound, but without the substrate that initiates the enzymatic reaction. This will account for the baseline absorbance of this compound.

    • Wavelength Selection: If possible, choose a detection wavelength for your assay that does not overlap with the absorbance spectrum of this compound.

    • Physical Removal: If spectral interference cannot be adequately corrected, consider removing the this compound from your sample using Solid Phase Extraction (SPE) before conducting the enzymatic assay.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₁O₁₅⁺PubChem
Molecular Weight595.5 g/mol PubChem
UV-Vis λmax206 nm, 282 nm, 524 nmSIELC

Table 2: Troubleshooting Strategies and Their Effectiveness

IssueAssay TypeMitigation StrategyExpected Outcome
Spectral InterferenceAntioxidant (DPPH, ABTS), EnzymaticBackground Subtraction using a Sample BlankCorrects for the intrinsic absorbance of this compound, leading to more accurate results.
Spectral & Chemical InterferenceProtein (BCA, Lowry)Protein Precipitation (e.g., with acetone or TCA)Removes this compound from the sample, eliminating both spectral and chemical interference.
Significant Spectral InterferenceAll colorimetric assaysSolid Phase Extraction (SPE)Physically removes this compound from the sample, providing a clean matrix for the assay. High recovery of analytes is achievable.

Table 3: Example of Analyte Recovery after Solid Phase Extraction (SPE) for Anthocyanin Removal

AnalyteSample MatrixSPE SorbentAnalyte Recovery (%)Reference
Various AnthocyaninsGrape ExtractVinylbenzene-based>95%MDPI
DiazepamAcetonitrileC18Dependent on optimized protocolResearchGate
Phenolic CompoundsBerry WastePressurized Liquid Extraction coupled with SPEUp to 50% higher yields than conventional methodsResearchGate

Note: The recovery of the analyte of interest should be validated for your specific sample matrix and experimental conditions.

Experimental Protocols

Protocol 1: Background Subtraction for Antioxidant Assays (DPPH Example)
  • Prepare Sample Dilutions: Prepare a series of dilutions of your sample containing this compound in the appropriate solvent (e.g., methanol).

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Set up Assay Plate:

    • For Sample Wells: Add your sample dilutions to a 96-well plate. Add the DPPH solution to initiate the reaction.

    • For Sample Blank Wells: Add the same sample dilutions to a separate set of wells. Add an equal volume of methanol (or the solvent used for the DPPH solution) instead of the DPPH solution.

  • Incubate: Incubate the plate in the dark for the recommended time (e.g., 30 minutes).

  • Measure Absorbance: Read the absorbance of both sample and sample blank wells at the appropriate wavelength (e.g., 517 nm for DPPH).

  • Calculate Corrected Absorbance: For each sample concentration, subtract the absorbance of the sample blank from the absorbance of the sample.

    • Corrected Absorbance = Absorbance (Sample) - Absorbance (Sample Blank)

  • Calculate Antioxidant Activity: Use the corrected absorbance values to calculate the percentage of DPPH radical scavenging.

Protocol 2: Solid Phase Extraction (SPE) for this compound Removal

This protocol provides a general guideline. The specific sorbent and solvents should be optimized for your sample matrix and analyte of interest.

  • Select SPE Cartridge: Choose a C18 or a polymer-based (e.g., vinylbenzene) SPE cartridge. C18 is suitable for retaining anthocyanins from aqueous solutions.

  • Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by water or an appropriate buffer. This activates the sorbent.

  • Loading: Load your sample containing this compound onto the cartridge. The this compound will be retained by the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute any non-retained or weakly retained impurities while the this compound remains bound.

  • Elution of Analyte (if retained): If your analyte of interest is also retained by the sorbent, use a stronger solvent to elute it while leaving the more strongly retained this compound on the column. This step requires careful optimization.

  • Elution of this compound (for cleaning the column or if analyte passed through): Elute the bound this compound using a strong organic solvent, often acidified (e.g., acidified methanol).

  • Sample Collection: Collect the fraction that contains your purified analyte, now free of this compound.

  • Analysis: Proceed with your colorimetric assay using the purified sample.

Visualizations

TroubleshootingWorkflow start Start: Unexpectedly High Absorbance in Colorimetric Assay check_interference Run 'Color Control' (Sample without assay reagents) start->check_interference interference_present Significant Absorbance? (Interference Confirmed) check_interference->interference_present no_interference No Significant Absorbance (this compound is not the issue) interference_present->no_interference No choose_method Select Mitigation Strategy Based on Assay Type interference_present->choose_method Yes background_subtraction Background Subtraction (For Spectral Interference) choose_method->background_subtraction Antioxidant/ Enzymatic Assays spe Solid Phase Extraction (SPE) (For Severe Interference or Chemical Interference) choose_method->spe All Assay Types protein_precipitation Protein Precipitation (For Protein Assays like BCA/Lowry) choose_method->protein_precipitation Protein Assays end Proceed with Corrected Assay background_subtraction->end spe->end protein_precipitation->end

Caption: Troubleshooting workflow for this compound interference.

SPE_Protocol start Start: Sample Containing This compound and Analyte conditioning 1. Conditioning (Activate SPE sorbent with solvent) start->conditioning loading 2. Loading (Apply sample to the cartridge. This compound is retained) conditioning->loading washing 3. Washing (Remove impurities with a weak solvent) loading->washing elution 4. Elution (Collect analyte with appropriate solvent) washing->elution waste Waste (Impurities) washing->waste keracyanin_waste Waste (this compound) elution->keracyanin_waste If analyte is eluted first purified_sample Purified Sample (Analyte for Assay) elution->purified_sample end Proceed to Colorimetric Assay purified_sample->end

Caption: General workflow for Solid Phase Extraction (SPE).

References

Technical Support Center: Keracyanin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Keracyanin using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during this compound purification by chromatography?

A1: The most frequent challenges include the co-extraction of other phenolic compounds and sugars, degradation of this compound due to improper pH and temperature, poor separation of components, and issues related to column performance such as clogging and slow flow rates.[1][2][3] The inherent instability of anthocyanins like this compound can also lead to sample loss during the purification process.[4]

Q2: How does pH affect the stability and color of this compound during purification?

A2: this compound, like other anthocyanins, is highly sensitive to pH changes. At a low pH (typically below 3), this compound exhibits a red hue and is most stable. As the pH increases towards neutral, it can become colorless, and at alkaline pH (above 7), it turns blue and becomes increasingly unstable, leading to degradation. Therefore, maintaining an acidic environment is crucial throughout the purification process.

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to conduct purification steps at low temperatures (e.g., 4°C) whenever possible to minimize degradation. High temperatures can lead to a significant loss of the target compound.

Troubleshooting Guide

Issue 1: Poor or No Separation of this compound

Q: My chromatogram shows broad peaks or no separation between this compound and other components. What should I do?

A: This issue can stem from several factors related to your column, mobile phase, or sample.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Problem: The solvent system may not be suitable for resolving this compound from impurities.

      • Solution: Experiment with different solvent systems. For reverse-phase chromatography, varying the concentration of the organic modifier (e.g., acetonitrile or methanol) and the acidic modifier (e.g., formic acid or sulfuric acid) can improve separation. A gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic (constant composition) elution for complex samples.

    • Check Column Health:

      • Problem: The column may be overloaded, contaminated, or degraded.

      • Solution: Ensure you are not exceeding the column's loading capacity. If the column is old or has been used extensively, it may need to be cleaned, regenerated, or replaced.

    • Sample Preparation:

      • Problem: The sample may be too concentrated or contain particulates.

      • Solution: Dilute your sample and ensure it is fully dissolved in the mobile phase before injection. Always filter your sample through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column.

Issue 2: this compound Degradation During Purification

Q: I am losing a significant amount of my this compound during the purification process. How can I prevent this?

A: this compound is prone to degradation. The primary factors to control are pH, temperature, and light exposure.

  • Troubleshooting Steps:

    • Maintain Acidic Conditions:

      • Problem: Neutral or alkaline pH leads to rapid degradation.

      • Solution: Ensure all your buffers and solvents are acidified, typically to a pH between 2 and 3.

    • Control Temperature:

      • Problem: Higher temperatures increase the rate of degradation.

      • Solution: Perform all chromatographic steps at a reduced temperature, for instance, in a cold room or using a column thermostat set to a low temperature (e.g., 4°C).

    • Protect from Light:

      • Problem: Exposure to light can cause photodegradation.

      • Solution: Use amber vials for sample collection and storage, and cover your chromatography apparatus to shield it from direct light.

    • Minimize Processing Time:

      • Problem: Prolonged exposure to even mildly unfavorable conditions can lead to significant sample loss.

      • Solution: Optimize your chromatography method to reduce the total run time.

Issue 3: High Backpressure or Clogged Column

Q: The pressure in my chromatography system is excessively high, or the flow rate has significantly decreased. What is the cause and how can I fix it?

A: High backpressure is typically caused by a blockage in the system, often due to particulate matter or precipitated sample.

  • Troubleshooting Steps:

    • Filter Sample and Mobile Phase:

      • Problem: Particulates in the sample or mobile phase can clog the column inlet frit.

      • Solution: Always filter your sample and mobile phase before use.

    • Check for Precipitation:

      • Problem: The sample may have precipitated on the column if the mobile phase is not a good solvent for it.

      • Solution: Ensure your sample is fully soluble in the initial mobile phase conditions. If necessary, adjust the composition of your sample solvent to be compatible with the mobile phase.

    • Clean the Column:

      • Problem: The column may be clogged with precipitated proteins or other impurities from previous runs.

      • Solution: Follow the manufacturer's instructions for column cleaning. This often involves washing with a series of strong solvents.

    • Inspect the System:

      • Problem: There may be a blockage in the tubing or fittings of your chromatography system.

      • Solution: Systematically check each component for blockages, starting from the pump and moving towards the detector.

Experimental Protocols

Protocol 1: General Column Chromatography for this compound Enrichment

This protocol describes a general procedure for the initial enrichment of this compound from a crude extract using macroporous resin column chromatography.

  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., AB-8 or NKA-9).

    • Pre-treat the resin by washing sequentially with ethanol and then acidified water (pH 2-3) to remove any impurities and to equilibrate it.

  • Column Packing:

    • Prepare a slurry of the resin in acidified water and pour it into a glass column.

    • Allow the resin to settle and pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound extract in acidified water.

    • Load the sample onto the column at a controlled flow rate (e.g., 0.5 mL/min).

  • Washing:

    • Wash the column with acidified water to remove unbound impurities like sugars and other polar compounds.

  • Elution:

    • Elute the bound this compound using a solution of ethanol in acidified water. The optimal ethanol concentration may need to be determined empirically but often ranges from 50-70%.

    • Collect fractions and monitor the elution of this compound using a spectrophotometer at approximately 530 nm.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

Protocol 2: Analytical HPLC for this compound Quantification

This protocol provides a starting point for the analysis of this compound using reverse-phase HPLC.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å or a similar C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.2% sulfuric acid (or another acid like formic acid).

    • Solvent B: Acetonitrile.

  • Elution: An isocratic method with 50% Acetonitrile can be used. Alternatively, a gradient elution from a low to a high concentration of Solvent B can be employed for better separation of complex mixtures.

  • Flow Rate: 1.0 mL/min.

  • Detection: Visible light detector at 530 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Data Presentation

Table 1: Optimized Parameters for Anthocyanin Purification by Column Chromatography

ParameterAdsorptionDesorptionReference
Resin Type AB-8AB-8
Sample Concentration 0.2912 mg/mL-
Processing Volume 3.5 BV-
Flow Rate 0.5 mL/min1.0 mL/min
Elution Solvent -60% Ethanol in Water (v/v)
Elution Volume -2.5 BV

Table 2: Influence of Temperature and pH on Anthocyanin Degradation Kinetics

Temperature (°C)pHDegradation Rate Constant (k)Half-life (t1/2)Reference
602.0--
802.0--
1002.0--
1005.0Highest k valueLowest t1/2 value
4--55.0 h
100--5.9 h

Note: Specific values for the degradation rate constant and half-life can vary depending on the specific anthocyanin and the matrix.

Visualizations

KeracyaninPurificationWorkflow cluster_extraction Crude Extract Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis and Final Product raw_material Plant Material extraction Extraction (e.g., acidified ethanol) raw_material->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract column_chrom Column Chromatography (e.g., Macroporous Resin) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection hplc Preparative HPLC analysis Purity Analysis (Analytical HPLC/TLC) hplc->analysis fraction_collection->hplc Further Purification fraction_collection->analysis solvent_evap Solvent Evaporation analysis->solvent_evap pure_this compound Pure this compound solvent_evap->pure_this compound

Caption: Experimental workflow for this compound purification.

TroubleshootingLogic cluster_problems Identify the Primary Issue cluster_solutions Potential Solutions start Problem Encountered poor_separation Poor Separation? start->poor_separation degradation Sample Degradation? start->degradation high_pressure High Backpressure? start->high_pressure optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes check_column Check Column Health poor_separation->check_column Yes prep_sample Improve Sample Prep poor_separation->prep_sample Yes control_ph Control pH (Acidic) degradation->control_ph Yes control_temp Lower Temperature degradation->control_temp Yes protect_light Protect from Light degradation->protect_light Yes filter_all Filter Sample & Solvents high_pressure->filter_all Yes check_solubility Check Sample Solubility high_pressure->check_solubility Yes clean_column Clean Column high_pressure->clean_column Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Light Sensitivity of Keracyanin in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keracyanin. The information addresses common issues related to the light sensitivity of this compound in experimental settings.

Troubleshooting Guides

Issue: Rapid Discoloration of this compound Solution Upon Light Exposure

Question Answer
Why is my red/purple this compound solution turning colorless or brownish so quickly? This compound, an anthocyanin, is highly susceptible to photodegradation. Exposure to light, especially UV and fluorescent light, can break down the flavylium cation structure responsible for its color, leading to the formation of colorless chalcone or further degradation into brownish phenolic acids and aldehydes.[1][2][3]
What are the immediate steps to take if I observe rapid discoloration? 1. Protect from light immediately: Cover your sample container with aluminum foil or use an amber-colored vial. 2. Work in low light conditions: Dim the lights in the laboratory or use a red safelight. 3. Control the temperature: Place the sample on ice or in a cold block, as heat can accelerate light-induced degradation.[4][5]
How can I prepare my solutions to minimize this issue? Prepare solutions fresh whenever possible. If storage is necessary, store them in the dark at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term). When preparing stock solutions, consider using a buffer with a slightly acidic pH (3-5), as this compound is generally more stable in acidic conditions.

Issue: Inconsistent Results in Photostability Assays

Question Answer
My photostability assay results for this compound are not reproducible. What could be the cause? Inconsistent light exposure is a primary cause. Ensure that the distance from the light source and the intensity of the light are identical for all samples and across all experiments. Variations in pH, temperature, and the presence of oxygen can also significantly impact degradation rates.
How can I standardize my light source for consistent results? Use a photostability chamber with a calibrated and controlled light source. If a dedicated chamber is unavailable, use a light meter (lux meter) to ensure consistent light intensity at the sample level. For UV exposure, a radiometer can be used. Consider using a chemical actinometer, such as a quinine solution, to quantify and standardize UV light exposure.
What other experimental parameters should I control? 1. pH: Use a stable buffer system. 2. Temperature: Conduct experiments in a temperature-controlled environment. 3. Oxygen: For highly sensitive experiments, consider deoxygenating your solvent by sparging with nitrogen or argon gas, as oxygen can accelerate photodegradation.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of this compound photodegradation? The photodegradation of this compound (cyanidin-3-rutinoside) is primarily initiated by the absorption of light energy, which excites the molecule. This can lead to the opening of the central pyran ring to form a colorless chalcone. Further degradation can occur through photo-oxidation, resulting in the cleavage of the molecule into smaller phenolic compounds like protocatechuic acid.
How does pH affect the light sensitivity of this compound? This compound is most stable and intensely colored at a low pH (around 3). As the pH increases towards neutral, it becomes more unstable and prone to degradation. In basic conditions, it rapidly degrades into yellow-colored chalcones.
Are there any substances that can accelerate the photodegradation of this compound? Yes, the presence of ascorbic acid (Vitamin C), hydrogen peroxide, and some metal ions can accelerate the degradation of anthocyanins like this compound, especially in the presence of light and oxygen.
Can I use any type of lab lighting when working with this compound? It is best to avoid direct sunlight and intense fluorescent lighting. If possible, use incandescent or LED lighting with a lower intensity. For highly sensitive work, red safelights are recommended as they emit light at wavelengths that are less damaging to anthocyanins.
How should I store my this compound samples to maintain their stability? For optimal stability, store this compound as a solid powder in a cool, dark, and dry place. Solutions should be stored in amber vials or wrapped in aluminum foil at low temperatures (4°C for short-term, -20°C or -80°C for long-term).

Quantitative Data on Anthocyanin Photostability

The following tables summarize data on the degradation of anthocyanins under various light conditions. While not specific to this compound in all cases, they provide a general understanding of the kinetics of photodegradation.

Table 1: Half-life (t₁/₂) of Anthocyanins Under Different Light Conditions

Anthocyanin SourceLight ConditionIlluminance (lx)Half-life (t₁/₂)Reference
Blackberry ExtractDarkness~100> 1 week
Blackberry ExtractFluorescent Light3968.3028.20 hours
Black Grape ANCsUV LightNot specified5.50 days (uncomplexed)
Black Grape ANCsDaylightNot specified9.75 days (uncomplexed)
Black Grape ANCsUV LightNot specified60.79 days (Co⁺² complexed)
Black Grape ANCsDaylightNot specified192.50 days (Co⁺² complexed)

Table 2: Degradation Rate Constants (k) of Anthocyanins with PUV Light Exposure

SampleTreatmentRate Constant (k) (min⁻¹)Reference
Fermented Turnip JuicePulsed UV Light0.72 - 0.96

Experimental Protocols

Protocol 1: General Photostability Testing of this compound Solution

This protocol provides a basic framework for assessing the photostability of a this compound solution.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acidified methanol or a citrate-phosphate buffer at pH 3.5).

    • Dilute the stock solution to a working concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax of this compound (approximately 520 nm).

  • Sample Preparation:

    • Transfer the working solution into two sets of transparent vials (e.g., quartz or glass cuvettes).

    • One set will be the "exposed" samples.

    • The second set will be the "control" or "dark" samples. Wrap these vials completely in aluminum foil to protect them from light.

  • Light Exposure:

    • Place both sets of samples in a controlled environment. This can be a photostability chamber or a simple setup with a specific light source (e.g., a fluorescent lamp or a UV lamp) at a fixed distance from the samples.

    • Monitor and record the light intensity (in lux or W/m²) and the temperature.

  • Data Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one "exposed" and one "control" vial.

    • Measure the absorbance of each aliquot at the λmax of this compound using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and control samples using the formula: (Absorbance at time t / Initial Absorbance) * 100.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

    • The degradation rate constant (k) and half-life (t₁/₂) can be calculated by fitting the data to a suitable kinetic model (e.g., first-order kinetics).

Visualizations

Keracyanin_Photodegradation_Pathway This compound This compound (Cyanidin-3-rutinoside) (Red/Purple) Chalcone Chalcone Form (Colorless) This compound->Chalcone Ring Opening Light Light (UV, Visible) Light->this compound Degradation_Products Further Degradation Products (e.g., Protocatechuic Acid, Phloroglucinaldehyde) (Brownish/Colorless) Chalcone->Degradation_Products Oxidative Cleavage

Caption: Simplified pathway of this compound photodegradation.

Troubleshooting_Workflow Start Start: Unexpected this compound Degradation Check_Light Check Light Exposure: - Ambient light too high? - Direct sunlight? - Using UV transilluminator? Start->Check_Light Check_Temp Check Temperature: - Solution at room temp? - Heat from light source? Start->Check_Temp Check_Additives Check for Accelerants: - Ascorbic acid present? - Metal ions in buffer? - Peroxides? Start->Check_Additives Check_pH Check pH: - Is pH > 6? Start->Check_pH Mitigate_Light Solution: - Work in low light - Use amber vials/foil - Use filtered light Check_Light->Mitigate_Light Yes Mitigate_Temp Solution: - Work on ice - Use cold blocks Check_Temp->Mitigate_Temp Yes Mitigate_Additives Solution: - Use pure reagents - Use metal chelators (e.g., EDTA) Check_Additives->Mitigate_Additives Yes Mitigate_pH Solution: - Adjust pH to 3-5 Check_pH->Mitigate_pH Yes

Caption: Troubleshooting workflow for unexpected this compound degradation.

References

Technical Support Center: Quantifying Keracyanin in Food Samples Amidst Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when quantifying Keracyanin (cyanidin-3-rutinoside) in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the analysis of this compound in food samples, complex matrices containing sugars, organic acids, proteins, and other polyphenols can co-elute with this compound. This interference can lead to either signal suppression or enhancement in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), resulting in inaccurate quantification.[1][2] Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to ion suppression, or they can occupy active sites in the gas chromatography (GC) inlet system, causing signal enhancement.[1]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: To determine the presence and extent of matrix effects, you can compare the signal response of a this compound standard in a pure solvent to its response in a matrix-matched standard. A matrix-matched standard is a blank food sample extract (known not to contain this compound) spiked with a known concentration of this compound post-extraction. A significant difference between the two signals indicates a matrix effect.[1]

The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100

A value of 100% indicates no matrix effect. A value below 100% signifies signal suppression, while a value above 100% indicates signal enhancement. Generally, a matrix effect outside the 80-120% range is considered significant and requires corrective action.

Q3: My results show significant signal suppression for this compound. What are my immediate troubleshooting steps?

A3: If you observe significant signal suppression, consider the following immediate actions:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3] This is often the simplest and most effective first step, provided your instrument has sufficient sensitivity to detect the diluted this compound concentration.

  • Chromatographic Separation Optimization: Adjust your HPLC/UHPLC conditions to better separate this compound from co-eluting matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before analysis. For anthocyanins like this compound, C18 cartridges are commonly used for cleanup.

Q4: What are the most effective strategies to mitigate matrix effects in the long term for this compound analysis?

A4: For robust and accurate quantification of this compound, consider implementing these long-term strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects across your sample set.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is the ideal choice as it will behave almost identically to the analyte during extraction, chromatography, and ionization, thus effectively compensating for matrix effects. If a labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used.

  • Advanced Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for the extraction and cleanup of this compound from various food matrices.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound - Column overload- Inappropriate mobile phase pH- Column degradation- Dilute the sample extract.- Ensure the mobile phase is acidified (e.g., with formic acid) to maintain this compound in its stable flavylium cation form.- Replace the analytical column.
Inconsistent this compound Recovery - Inefficient extraction- Degradation of this compound during sample processing- Variable matrix effects between samples- Optimize the extraction solvent and procedure (e.g., using acidified methanol or ethanol).- Minimize exposure of samples to light, high temperatures, and neutral or alkaline pH.- Implement a robust sample cleanup procedure (e.g., SPE).- Use a reliable internal standard.
High Signal Suppression in LC-MS/MS - High concentration of co-eluting matrix components (e.g., sugars, organic acids).- Suboptimal ionization source parameters.- Dilute the sample extract.- Improve chromatographic separation.- Optimize MS source parameters (e.g., nebulizer gas flow, temperature).- Employ a more thorough sample cleanup method.
Signal Enhancement in LC-MS/MS - Co-eluting compounds that enhance the ionization of this compound.- Improve chromatographic separation to isolate the this compound peak.- Use matrix-matched calibration curves or an internal standard.

Data Presentation: Matrix Effects on Cyanidin Glycosides in Food Matrices

The following table summarizes representative data on matrix effects and recovery for cyanidin glycosides (including this compound) in various food matrices. It is important to note that matrix effects are specific to the analyte, matrix, and analytical method, so these values should be considered as illustrative examples.

AnalyteFood MatrixAnalytical MethodRecovery (%)Matrix Effect (%)Reference
Cyanidin-3-rutinoside (this compound)Human PlasmaLC-MS/MS (SPE)60.8 - 121.1Not explicitly stated, but SPE showed better recovery than protein precipitation
Cyanidin-3-glucosideHuman PlasmaLC-MS/MS (SPE)80.0 - 110.4~70 - 90 (Suppression)
Cyanidin-3-glucosideHuman UrineLC-MS/MS (SPE)80.0 - 110.4Not explicitly stated
General AnthocyaninsCompound FeedLC-MS/MS51 - 72 (Apparent Recovery)Signal suppression was the main cause for deviation from 100%
General AnthocyaninsSingle Feed IngredientsLC-MS/MS52 - 89 (Apparent Recovery)Signal suppression was the main cause for deviation from 100%

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Berry Samples via HPLC-UV/Vis

This protocol provides a general method for the extraction and analysis of this compound from berry samples.

Methodology:

  • Sample Homogenization: Homogenize fresh or frozen berry samples to a fine puree.

  • Extraction:

    • Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

    • Add 10-20 mL of acidified methanol (e.g., methanol/water/formic acid, 70:29:1, v/v/v).

    • Vortex thoroughly and sonicate for 15-30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants.

  • Sample Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar interferences.

    • Elute the anthocyanins, including this compound, with acidified methanol.

  • Analysis by HPLC-UV/Vis:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of (A) acidified water (e.g., 5% formic acid in water) and (B) acidified acetonitrile or methanol.

    • Monitor the elution at 520 nm.

    • Quantify this compound using a calibration curve prepared with a this compound chloride standard.

Protocol 2: Assessment of Matrix Effects in this compound Analysis

This protocol outlines the procedure to quantify the matrix effect for this compound in a specific food matrix.

Methodology:

  • Prepare a Solvent Standard: Dissolve a known amount of this compound standard in the initial mobile phase to prepare a stock solution. From this, prepare a working standard at a concentration relevant to your expected sample concentrations.

  • Prepare a Matrix-Matched Standard:

    • Select a representative blank food sample that is free of this compound.

    • Extract the blank sample using the same procedure as your actual samples (Protocol 1).

    • Spike the resulting blank matrix extract with the this compound stock solution to achieve the same final concentration as the solvent standard.

  • Analysis:

    • Analyze both the solvent standard and the matrix-matched standard using your validated LC-MS/MS or HPLC method.

  • Calculation:

    • Calculate the matrix effect percentage using the formula provided in FAQ 2.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acidified Solvent Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification of This compound LCMS->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment

Caption: Experimental workflow for the quantification of this compound in food samples.

Troubleshooting_Logic Start Inaccurate this compound Quantification Check_ME Assess Matrix Effect (ME > 20% or < -20%)? Start->Check_ME No_ME Investigate Other Error Sources (e.g., standard prep, instrument calibration) Check_ME->No_ME No Mitigate_ME Mitigate Matrix Effects Check_ME->Mitigate_ME Yes Dilution Dilute Sample Extract Mitigate_ME->Dilution Cleanup_Opt Optimize Sample Cleanup (e.g., SPE) Mitigate_ME->Cleanup_Opt MM_Cal Use Matrix-Matched Calibration Mitigate_ME->MM_Cal Use_IS Use Internal Standard Mitigate_ME->Use_IS Reanalysis Re-analyze Samples Dilution->Reanalysis Cleanup_Opt->Reanalysis MM_Cal->Reanalysis Use_IS->Reanalysis

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Solvent Systems for Keracyanin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the extraction of Keracyanin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound extraction in a question-and-answer format.

Question: Why is my this compound extract yielding a low concentration?

Answer: Low extraction yields can be attributed to several factors:

  • Inappropriate Solvent Choice: this compound, like other anthocyanins, is polar and requires a polar solvent for efficient extraction. The polarity of the solvent system must be optimized.[1] Using purely non-polar solvents will result in poor yields.

  • Incorrect Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the this compound is extracted.[1] Conversely, an excessively large volume can make subsequent concentration steps difficult and energy-intensive.

  • Inadequate Cell Lysis: The plant cell walls must be sufficiently disrupted to release the anthocyanins. This can be influenced by the particle size of the plant material and the extraction technique used.

  • Suboptimal Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of this compound.[2]

  • Insufficient Extraction Time: The extraction process may not have been long enough for the solvent to penetrate the plant matrix and solubilize the this compound effectively.

Question: My extract has turned a brownish color. What went wrong?

Answer: A brown color in the extract typically indicates the degradation of anthocyanins.[3] This can be caused by:

  • High pH: this compound is most stable in acidic conditions (pH 1-3). At neutral or alkaline pH, the flavylium cation structure is altered, leading to colorless or blue forms that can further degrade to brown compounds.[4]

  • Elevated Temperatures: Prolonged exposure to high temperatures can accelerate the degradation of this compound, leading to the formation of brown polymeric pigments.

  • Oxidation: The presence of oxygen can promote the enzymatic or non-enzymatic oxidation of anthocyanins, resulting in browning. The activity of enzymes like polyphenol oxidase can contribute to this if not inactivated, for example, by a blanching step.

  • Presence of Light: Exposure to light, especially UV light, can cause the acyl groups of anthocyanins to detach, leading to instability and color changes.

Question: How can I prevent the degradation of this compound during extraction?

Answer: To minimize degradation, consider the following:

  • Use Acidified Solvents: Incorporating a small amount of acid (e.g., hydrochloric acid, formic acid, or citric acid) into your solvent system will help maintain a low pH and stabilize the this compound in its colored flavylium cation form.

  • Control the Temperature: Employing lower extraction temperatures or shorter extraction times at elevated temperatures can reduce thermal degradation.

  • Work in Low Light Conditions: Conducting the extraction process in a dark or dimly lit environment can help prevent photodegradation.

  • Deaerate Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen can reduce oxidative degradation.

  • Stabilize Raw Materials: If possible, stabilize the raw plant material before extraction by freeze-drying and storing it at low temperatures (-20°C) in a vacuum-sealed, light-protected container.

Question: What are the advantages of using "green" solvents for this compound extraction?

Answer: Green solvents, such as deep eutectic solvents (DES), offer several advantages over traditional organic solvents:

  • Reduced Toxicity: Many green solvents are less toxic and more environmentally friendly than solvents like methanol.

  • Enhanced Extraction Efficiency: In some cases, green solvents have shown higher extraction yields for anthocyanins compared to conventional solvents. For example, a mixture of choline chloride and oxalic acid has demonstrated superior performance in extracting anthocyanins.

  • Improved Stability: Certain green solvents can enhance the stability of the extracted anthocyanins.

  • Sustainability: The use of green solvents aligns with the principles of green chemistry, promoting more sustainable laboratory and industrial practices.

Data Presentation: Comparative Solvent System Efficiency

The following tables summarize quantitative data on the extraction yields of anthocyanins using various solvent systems. While specific data for this compound is limited, the data for total anthocyanins from various plant sources provide a strong comparative basis.

Table 1: Comparison of Conventional Solvent Systems for Anthocyanin Extraction

Plant SourceSolvent SystemExtraction MethodAnthocyanin YieldReference
Grape Pomace78.9% Ethanol (pH 7.0)Ultrasound-Assisted193.55 mg/100g
StrawberriesAcidified MethanolMacerationHigh
StrawberriesAcidified WaterMacerationModerate
StrawberriesAcetoneMacerationLow (unstable)
Various50% v/v Acidified Methanol/EthanolNot specifiedSatisfactory

Table 2: Comparison of Green Solvent Systems for Anthocyanin Extraction

Plant SourceSolvent SystemExtraction MethodAnthocyanin YieldReference
Red Grape SkinsCholine Chloride: Oxalic AcidMicrowave-Assisted172 ± 7 mg/kg
Red Grape SkinsCholine Chloride: GlycerolUltrasound-Assisted119.5 ± 0.5 mg/kg
Saffron TepalsPure WaterUltrasound-Assisted4.13 ± 1.37 mg CGE/g dw
Saffron Tepals70% EthanolNot specifiedHigh

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction and purification.

Protocol 1: General this compound Extraction using an Acidified Solvent System

1. Sample Preparation:

  • Obtain fresh or freeze-dried plant material rich in this compound.
  • Grind the material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Prepare an acidified solvent system, for example, 80% ethanol with 1% hydrochloric acid (v/v).
  • Add the powdered plant material to the solvent system at a solid-to-liquid ratio of 1:10 (w/v).
  • Stir the mixture continuously for 1-2 hours at room temperature, protected from light. Alternatively, use an ultrasonic bath for 30-60 minutes.

3. Separation:

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
  • Decant the supernatant, which is the crude this compound extract.

4. Concentration:

  • Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the solvent.

5. Storage:

  • Store the concentrated extract at -20°C in an airtight container, protected from light.

Protocol 2: Purification of this compound from Crude Extract using Solid-Phase Extraction (SPE)

1. SPE Cartridge Activation:

  • Use a C18 SPE cartridge.
  • Activate the cartridge by passing methanol through it, followed by distilled water.
  • Equilibrate the cartridge with acidified water (e.g., water with 0.1% HCl).

2. Loading the Sample:

  • Dilute the crude this compound extract with acidified water.
  • Load the diluted extract onto the activated C18 cartridge. The anthocyanins will adsorb to the stationary phase.

3. Washing:

  • Wash the cartridge with acidified water to remove sugars, organic acids, and other polar impurities.
  • Follow with a wash of ethyl acetate to remove less polar impurities.

4. Elution:

  • Elute the this compound from the cartridge using acidified methanol. Collect the colored eluate.

5. Final Concentration:

  • Evaporate the methanol from the eluate using a rotary evaporator or a stream of nitrogen.
  • The resulting purified this compound can be freeze-dried for long-term storage.

Visualizations

Experimental Workflow for Optimizing this compound Extraction

G A Sample Preparation (Grinding, Drying) B Solvent System Selection (e.g., Acidified Ethanol, Methanol, Water) A->B C Extraction Parameter Optimization (Temperature, Time, Solid-to-Liquid Ratio) B->C D Extraction (Maceration, Sonication, etc.) C->D E Separation (Centrifugation, Filtration) D->E F Crude Extract Analysis (Spectrophotometry, HPLC) E->F I Low Yield or Degradation? F->I G Purification (e.g., Solid-Phase Extraction) H Purified this compound G->H I->C Re-optimize Parameters I->G Proceed

Caption: Workflow for optimizing the extraction and purification of this compound.

Logical Relationships in this compound Degradation

G A This compound (Stable, Red/Purple) F Degradation A->F B High pH (> 4) B->F C High Temperature C->F D Oxygen D->F E Light E->F G Colorless/Brown Products F->G

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Keracyanin Purification Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Keracyanin (Cyanidin-3-O-rutinoside) purification.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound purification in a question-and-answer format.

Issue 1: Low this compound Yield After Extraction

  • Question: We are experiencing a significant drop in this compound yield upon scaling up our extraction process. What are the potential causes and solutions?

  • Answer: Low yield during scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inefficient Cell Lysis: Inadequate disruption of plant cells at a larger scale can lead to incomplete release of this compound.

    • Suboptimal Solvent-to-Solid Ratio: The solvent volume may not be sufficient to effectively extract the increased biomass.[1]

    • Degradation During Extraction: Prolonged extraction times or elevated temperatures can lead to the degradation of this compound.[2]

    • Improper Solvent Selection and pH: The stability of this compound is highly dependent on pH and solvent composition.[2][3]

    Troubleshooting Workflow for Low Extraction Yield:

    Low_Extraction_Yield Start Low this compound Yield Cell_Lysis Optimize Cell Lysis (e.g., grinding, homogenization) Start->Cell_Lysis Check cell disruption Solvent_Ratio Adjust Solvent-to-Solid Ratio Start->Solvent_Ratio Evaluate solvent volume Extraction_Parameters Optimize Extraction Parameters (Time, Temperature) Start->Extraction_Parameters Review process conditions Solvent_pH Verify and Adjust Solvent pH Start->Solvent_pH Confirm pH stability Improved_Yield Improved Yield Cell_Lysis->Improved_Yield Solvent_Ratio->Improved_Yield Extraction_Parameters->Improved_Yield Solvent_pH->Improved_Yield

    Troubleshooting workflow for low this compound extraction yield.

Issue 2: Poor Purity of the Purified this compound

  • Question: Our final this compound product has low purity, with significant contamination from other polyphenols and sugars. How can we improve the purification process?

  • Answer: Co-extraction of other compounds is a major hurdle in natural product purification.[4] To enhance the purity of this compound, consider the following:

    • Inadequate Separation in Chromatography: The chromatographic method may not be optimized for separating this compound from closely related compounds.

    • Co-elution of Impurities: Sugars and other polar compounds might be co-eluting with this compound.

    • Suboptimal Solid-Phase Extraction (SPE) Protocol: The SPE wash and elution steps may not be effective in removing impurities.

    Recommendations for Improving Purity:

    • Optimize Chromatography Gradient: A shallower elution gradient in reverse-phase HPLC can improve the resolution between this compound and other flavonoids.

    • Implement a Polishing Step: Consider adding a secondary purification step, such as size-exclusion chromatography, to remove remaining impurities.

    • Refine SPE Protocol: Systematically optimize the wash solvents to remove polar impurities (sugars, acids) and the elution solvent to selectively recover this compound. A two-step SPE process can also yield high-purity extracts.

Issue 3: Degradation of this compound During Purification

  • Question: We observe a significant loss of our target compound throughout the purification process, indicated by a color change from red/purple to brownish. What is causing this degradation and how can we prevent it?

  • Answer: this compound, like other anthocyanins, is susceptible to degradation under certain conditions. The primary factors are:

    • pH Instability: this compound is most stable in acidic conditions (pH 1-3). At neutral or alkaline pH, it can rapidly degrade.

    • Thermal Stress: Elevated temperatures, especially for prolonged periods, can lead to the breakdown of the molecule. This compound is known to be easily degraded by hydrolysis at temperatures above 40°C.

    • Light Exposure: Exposure to light can also contribute to the degradation of anthocyanins.

    • Oxidation: The presence of oxygen can accelerate degradation.

    Logical Relationship for this compound Stability:

    Keracyanin_Stability cluster_outcomes Outcomes pH High pH (> 3) Degradation This compound Degradation pH->Degradation Temp High Temperature (> 40°C) Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Stability This compound Stability Low_pH Low pH (1-3) Low_pH->Stability Low_Temp Low Temperature Low_Temp->Stability Darkness Dark Conditions Darkness->Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stability

    Factors influencing this compound stability.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for extracting and purifying this compound? this compound is most stable at a low pH, typically between 1 and 3. Maintaining an acidic environment throughout the extraction and purification process is crucial to prevent degradation.

2. What are the recommended solvents for this compound extraction? Acidified polar solvents are generally used. A mixture of ethanol and water, acidified with a weak acid like citric or formic acid, is a common and effective choice. For instance, a solution of 40.9% ethanol has been shown to be optimal under specific conditions.

3. How can I monitor the purity of this compound during purification? High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the standard method for monitoring the purity of this compound. Detection at 520 nm is suitable for quantifying anthocyanins.

4. What are the key considerations when scaling up chromatography for this compound purification? When scaling up, it is important to maintain the linear flow rate, bed height, and sample concentration relative to the column volume. The choice of stationary phase is also critical; C18 columns are commonly used for anthocyanin separation.

5. What are typical yields and purities I can expect from a scaled-up process? Yields and purities can vary significantly depending on the starting material and the purification process. However, with an optimized process, it is possible to achieve a total anthocyanin content of around 21.0 mg/g of biomass from elderberry. Purity of over 97% for the final this compound product can be achieved through techniques like HPLC.

Data Presentation

Table 1: Comparison of this compound Extraction Methods and Yields

Extraction MethodSource MaterialSolvent SystemTemperature (°C)YieldReference
Conventional ExtractionElderberry100% Ethanol255.1 g/1000 g
Optimized ExtractionElderberry40.9% Ethanol2021.0 g/1000 g
Pressurized Liquid Extraction (PLE)Juçara ResidueAcidified Water409.7 mg/g
Supercritical Fluid Extraction (SFE)Juçara ResidueEthanol/Water (50% v/v) with CO26022 mg/g

Table 2: Impact of pH and Temperature on this compound Stability

ParameterConditionEffect on StabilityReference
pH> 3Increased degradation
pH1 - 3High stability
Temperature> 40 °CIncreased degradation
Temperature< 4 °CImproved stability for storage

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general guideline for purifying this compound from a crude extract using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with one column volume of methanol.

    • Equilibrate the cartridge with two column volumes of acidified water (e.g., water with 0.1% formic acid, pH ~2-3).

  • Sample Loading:

    • Ensure the crude extract is in an acidic aqueous solution.

    • Load the extract onto the cartridge at a slow flow rate to ensure proper binding.

  • Washing:

    • Wash the cartridge with two column volumes of acidified water to remove sugars and other highly polar impurities.

    • Wash with a non-polar solvent like ethyl acetate to remove less polar impurities.

  • Elution:

    • Elute the this compound with acidified methanol (e.g., methanol with 0.1% formic acid).

    • Collect the colored fraction.

  • Solvent Evaporation:

    • Evaporate the methanol from the collected fraction under reduced pressure at a temperature below 40°C.

    • The purified this compound can be lyophilized for long-term storage.

Experimental Workflow for SPE Purification:

SPE_Workflow Start Crude this compound Extract Conditioning 1. Condition C18 Cartridge (Methanol, Acidified Water) Start->Conditioning Loading 2. Load Sample Conditioning->Loading Wash_Polar 3. Wash with Acidified Water (Remove Sugars) Loading->Wash_Polar Wash_NonPolar 4. Wash with Ethyl Acetate (Remove Other Polyphenols) Wash_Polar->Wash_NonPolar Elution 5. Elute with Acidified Methanol Wash_NonPolar->Elution Evaporation 6. Evaporate Solvent Elution->Evaporation End Purified this compound Evaporation->End

A general workflow for Solid-Phase Extraction of this compound.

Protocol 2: HPLC Method for this compound Analysis

This protocol outlines a general HPLC method for the analysis of this compound purity.

  • Column: Primesep 100 mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile (MeCN), and sulfuric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV-Vis detector at 530 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Note: This is a general method and may require optimization based on the specific HPLC system and the complexity of the sample matrix.

References

Technical Support Center: Validating Keracyanin Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the purity of Keracyanin using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is quantitative NMR (qNMR), and why is it a preferred method for determining the purity of natural products like this compound?

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides both structural (qualitative) and quantitative information about a sample simultaneously.[1][2][3] For natural products like this compound (cyanidin-3-O-rutinoside), ¹H qNMR is particularly advantageous because the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][4] This allows for a direct measurement of the amount of a substance.

Key advantages over other methods, such as HPLC, include:

  • Universal Detection: qNMR can detect and quantify any proton-bearing molecule, including impurities that may not have a chromophore for UV detection in HPLC.

  • Orthogonal Method: It serves as an excellent orthogonal method to chromatography, providing a different and complementary mode of analysis.

  • Detection of Non-UV Active Impurities: It effectively quantifies common impurities like residual solvents and water, which are often missed by HPLC.

  • Nondestructive: The sample can be recovered after analysis.

  • Primary Analytical Method: qNMR is considered a primary ratio method of measurement, meaning it does not strictly require a reference standard of the analyte itself for quantification.

Q2: What is the difference between relative and absolute qNMR for purity assessment?

There are two primary approaches to qNMR purity determination:

  • Relative (100%) qNMR: This method involves integrating all signals in the spectrum (both from the analyte and impurities) and calculating the purity based on the ratio of the analyte's signal integrals to the total integral area. It's a rapid and efficient way to perform an initial purity assessment without needing an internal standard.

  • Absolute qNMR (Internal Calibration): This is the more rigorous and accurate method. A certified reference material (internal standard or calibrant) of known purity is accurately weighed and added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. This method is highly recommended for purity validation of compounds intended for biological assays.

Q3: Can ¹³C NMR be used for quantitative purity analysis?

While excellent for structural elucidation, ¹³C NMR is generally not recommended for routine purity quantification. This is due to several factors:

  • Low Sensitivity: The natural abundance of the ¹³C isotope is low, meaning minor impurities are often hidden within the baseline noise.

  • Variable Relaxation Times: Different carbon nuclei have widely varying relaxation times.

  • Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments use proton decoupling, which can lead to signal enhancements (NOE) that are not uniform across all carbon atoms. This makes direct integration unreliable for quantification.

Q4: How stable is this compound during NMR sample preparation and analysis?

This compound is an anthocyanin, a class of compounds known to be sensitive to pH, temperature, and light. It is crucial to be mindful of their stability. In solution, particularly at neutral or basic pH, anthocyanins can degrade or undergo structural transformations, leading to color changes and the appearance of new signals in the NMR spectrum. For NMR analysis, using a slightly acidic deuterated solvent (e.g., methanol-d₄ with a trace of acid) can help maintain the stable flavylium cation form of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the qNMR analysis of this compound.

Problem Category Question & Answer
Sample Preparation Q: My this compound sample is not dissolving completely in the NMR solvent. What should I do? A: Incomplete dissolution is a major source of error, leading to broadened signals and inaccurate quantification. First, ensure you are using an appropriate solvent; anthocyanins are generally more soluble in polar solvents like methanol-d₄, DMSO-d₆, or D₂O. Prepare the sample in a separate vial with gentle vortexing before transferring it to the NMR tube. If solids persist, filter the solution through a small plug of cotton wool in a Pasteur pipette.
Q: My NMR spectrum has very broad peaks. What is the cause? A: Peak broadening can result from several factors: 1. Poor Shimming: The magnetic field is not homogeneous. Reshim the spectrometer. 2. Insoluble Material: Suspended particles are present in the sample (see above). 3. High Concentration: The sample is too concentrated, increasing viscosity. Dilute the sample. For anthocyanins, high concentrations can also lead to molecular aggregation, causing broadening. 4. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening.
Spectral Quality Q: I see unexpected peaks in my spectrum. How can I identify them? A: Unexpected peaks are common and can be: 1. Residual Solvents: From the purification process (e.g., ethyl acetate, acetone). 2. Solvent Impurities: Water is a common impurity in deuterated solvents. 3. Contaminants: From glassware or the NMR tube itself. Action: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents and impurities. An ¹H-¹H COSY experiment can help determine if the impurity is structurally related to your compound.
Q: The signals from this compound and a suspected impurity are overlapping. How can I resolve them for accurate integration? A: Signal overlap can prevent accurate integration. Try the following solutions: 1. Change Solvent: Switching to a different deuterated solvent (e.g., from DMSO-d₆ to benzene-d₆) can alter chemical shifts and may resolve the overlap. 2. Use a Higher Field Spectrometer: A higher magnetic field strength increases signal dispersion. 3. Employ 2D NMR: A 2D experiment like ¹H-¹H COSY can help distinguish between overlapping signals by spreading them into a second dimension. 4. Select Different Signals: Choose different, well-resolved signals of both the analyte and the impurity for quantification.
Data Analysis Q: My calculated purity is over 100%. What went wrong? A: A purity value exceeding 100% typically points to an error in the experimental setup or calculation: 1. Inaccurate Weighing: The masses of the sample or internal standard were measured incorrectly. 2. Impure Internal Standard: The stated purity of the internal standard was incorrect, or it has degraded. 3. Incorrect Number of Protons: You have assigned the wrong number of protons to the integrated signals of the analyte or standard. 4. Moisture Content: The internal standard may contain more residual water than the analyte, skewing the mass measurement.

Experimental Protocols and Data

Protocol 1: Sample Preparation for Absolute qNMR

This protocol details the steps for preparing a this compound sample with an internal standard for absolute purity determination.

  • Select an Internal Standard: Choose a high-purity (>99.5%), stable, non-volatile standard with simple, sharp signals that do not overlap with this compound signals. Dimethylsulfone (DMSO₂) is a suitable choice.

  • Weighing: Using an analytical balance (±0.01 mg accuracy), accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add Internal Standard: Accurately weigh and add an appropriate amount of the internal standard (e.g., 1-2 mg of DMSO₂) to the same vial. The molar ratio should be close to 1:1 if possible.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Methanol-d₄) to the vial.

  • Mixing: Vortex the vial until both the sample and the internal standard are completely dissolved. Visually inspect for any particulate matter.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solids.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: ¹H qNMR Data Acquisition and Purity Calculation
  • Spectrometer Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. Lock and shim the sample to achieve good magnetic field homogeneity.

  • Acquisition Parameters: It is critical to acquire the spectrum under quantitative conditions.

    • Relaxation Delay (D1): Set a long relaxation delay to ensure complete T₁ relaxation for all relevant protons. A common rule of thumb is to set D1 ≥ 7 × T₁, where T₁ is the longest spin-lattice relaxation time of any proton being quantified. If T₁ is unknown, a conservative D1 of 30-60 seconds is often used.

    • Pulse Angle: Use a 90° pulse.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).

  • Data Processing:

    • Apply an appropriate window function (e.g., a small exponential line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure the baseline is flat and at zero.

  • Integration:

    • Select a well-resolved, characteristic signal for this compound that is free from overlap.

    • Select a well-resolved signal for the internal standard.

    • Integrate both signals accurately.

  • Purity Calculation: Use the following formula to calculate the weight/weight percent purity (Purity %w/w):

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    Purity(%w/w)=IanalyteIstd×NstdNanalyte×MWanalyteMWstd×mstdmanalyte×PstdPurity\ (%w/w) = \frac{I{analyte}}{I_{std}} \times \frac{N_{std}}{N_{analyte}} \times \frac{MW_{analyte}}{MW_{std}} \times \frac{m_{std}}{m_{analyte}} \times P_{std}Purity(%w/w)=Istd​Ianalyte​​×Nanalyte​Nstd​​×MWstd​MWanalyte​​×manalyte​mstd​​×Pstd​

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular weight (this compound cation: 595.5 g/mol )

    • m : Mass weighed

    • P : Purity of the internal standard (as a percentage)

Quantitative Data Tables

Table 1: Recommended Deuterated Solvents for this compound Analysis

Solvent¹H Residual Peak (ppm)Properties
Methanol-d₄ (CD₃OD) 3.31, 4.87 (OH)Good solvating power for polar compounds like anthocyanins.
DMSO-d₆ 2.50, 3.33 (H₂O)High boiling point, excellent solvent for a wide range of compounds.
Deuterium Oxide (D₂O) ~4.79 (HOD)Useful for highly water-soluble samples; exchangeable protons (OH, NH) will not be observed.

Table 2: Common Internal Standards for ¹H qNMR

Internal StandardMolecular Wt. ( g/mol )¹H Signal (in CD₃OD)Key Characteristics
Dimethylsulfone (DMSO₂) 94.13~3.1 ppm (s, 6H)High purity, stable, sharp singlet, suitable for polar solvents.
Maleic Acid 116.07~6.3 ppm (s, 2H)Good for use in D₂O or DMSO-d₆; signal is in a clean region.
1,3,5-Trimethoxybenzene 168.19~6.1 ppm (s, 3H), ~3.7 ppm (s, 9H)Provides multiple signals for cross-verification.

Visualizations

Experimental and Analytical Workflows

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation cluster_result 5. Final Result weigh_sample Accurately Weigh This compound Sample weigh_std Accurately Weigh Internal Standard dissolve Dissolve in Deuterated Solvent (e.g., CD3OD) weigh_std->dissolve transfer Transfer Solution to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum (Quantitative Parameters: Long D1, 90° pulse) transfer->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate % Purity Using qNMR Formula integrate->calculate report Purity Value (%) calculate->report

Caption: General workflow for this compound purity validation by absolute qNMR.

Troubleshooting_Logic cluster_broad Broad Peaks cluster_overlap Overlapping Signals cluster_extra Unexpected Peaks start Problem with NMR Spectrum cause_broad1 Poor Shimming? start->cause_broad1 Broadening cause_overlap1 Poor Dispersion? start->cause_overlap1 Overlap cause_extra1 Solvent or Water? start->cause_extra1 Extra Signals sol_broad1 Action: Reshim cause_broad1->sol_broad1 cause_broad2 Insoluble Material? sol_broad2 Action: Filter Sample cause_broad2->sol_broad2 cause_broad3 Too Concentrated? sol_broad3 Action: Dilute Sample cause_broad3->sol_broad3 sol_overlap1 Action: Change Solvent cause_overlap1->sol_overlap1 sol_overlap2 Action: Use Higher Field NMR cause_overlap1->sol_overlap2 sol_extra1 Action: Compare to Impurity Tables cause_extra1->sol_extra1

Caption: Troubleshooting logic for common issues in NMR purity analysis.

References

Technical Support Center: Purification of Keracyanin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keracyanin extracts. Our goal is to help you overcome common challenges in removing interfering compounds to achieve high-purity this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering compounds in crude this compound extracts?

A1: Crude this compound extracts, typically obtained through solvent extraction from plant materials, often contain a variety of impurities that can interfere with downstream applications and analysis. These compounds include:

  • Sugars: Free sugars are co-extracted with anthocyanins and can lead to their degradation during storage.[1][2]

  • Organic Acids: These are also water-soluble compounds that are frequently co-extracted.[1][2]

  • Proteins and Amino Acids: Depending on the extraction solvent and plant matrix, proteins and amino acids can be present.[1]

  • Other Phenolic Compounds: Extracts often contain other flavonoids and polyphenols which have similar properties to this compound, making separation challenging.

  • Lipids and Waxes: Particularly when using less polar solvents or if the plant material has a waxy outer layer.

  • Pectins: These polysaccharides can be co-extracted and affect the viscosity and clarity of the extract.

Q2: My this compound extract is degrading quickly. What could be the cause and how can I improve its stability?

A2: The stability of this compound, like other anthocyanins, is highly sensitive to several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). At higher pH values, they can degrade or convert to colorless forms. It is recommended to maintain a low pH throughout the extraction and purification process by using acidified solvents.

  • Temperature: High temperatures accelerate the degradation of anthocyanins. It is advisable to avoid excessive heat during extraction and concentration steps. Whenever possible, perform these steps at low temperatures (e.g., 4°C or on ice).

  • Light and Oxygen: Exposure to light and oxygen can also lead to the degradation of anthocyanins. It is best to work in a dimly lit environment and to deaerate solvents to minimize oxidative damage. Storing extracts in amber vials under an inert atmosphere (e.g., nitrogen or argon) can also enhance stability.

Q3: How can I remove sugars and organic acids from my this compound extract?

A3: Several methods are effective for removing sugars and organic acids:

  • Solid-Phase Extraction (SPE): This is a common and effective method. Using a C18 cartridge, anthocyanins are retained on the solid phase while water-soluble compounds like sugars and organic acids are washed away with acidified water. The purified anthocyanins are then eluted with an organic solvent like acidified methanol or ethanol.

  • Macroporous Resin Chromatography: This technique is suitable for larger-scale purification. The crude extract is loaded onto a column packed with a suitable resin (e.g., Amberlite XAD-7 or AB-8). Sugars, acids, and other polar compounds are washed off with water, and the anthocyanins are subsequently eluted with acidified ethanol.

  • Column Chromatography on Sephadex LH-20: This method is useful for fractionating crude extracts and purifying individual anthocyanins. In an aqueous phase, anthocyanins bind to the Sephadex LH-20, allowing polar impurities like sugars and acids to be washed away with acidified water.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity of this compound after Purification Inefficient removal of other phenolic compounds.* Optimize the elution gradient in your chromatography step. A stepwise or gradient elution with increasing concentrations of organic solvent can improve the separation of different phenolic compounds. * Consider using a combination of purification techniques, such as macroporous resin chromatography followed by Sephadex LH-20 chromatography, for higher purity.
Co-elution of interfering compounds.* Adjust the pH of your loading and washing buffers. The retention of anthocyanins on reversed-phase materials is pH-dependent. * Experiment with different types of solid-phase materials. For instance, some non-ionic acrylic polymer adsorbents may offer better selectivity than C18 for your specific extract.
Low Recovery of this compound Irreversible adsorption to the stationary phase.* Ensure the stationary phase is properly conditioned before loading the sample. * Check the pH of the eluting solvent. A more acidic eluent can improve the desorption of anthocyanins. * Increase the concentration of the organic solvent in the eluent.
Degradation during the purification process.* Work at a low temperature (e.g., in a cold room or using ice baths). * Protect the sample from light by wrapping columns and collection tubes in aluminum foil. * Minimize the processing time.
Column Clogging or High Backpressure Presence of particulate matter in the extract.* Centrifuge the crude extract at high speed (e.g., >5000g) to remove suspended solids before loading it onto the column. * Filter the extract through a 0.45 µm or 0.22 µm syringe filter.
High viscosity of the extract due to high concentrations of sugars or pectins.* Dilute the extract before loading it onto the column. * Pre-treat the extract to remove pectins, for example, by using pectinase enzymes.

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency of different purification methods for anthocyanins, which can be analogous to this compound purification.

Table 1: Comparison of Macroporous Resin Performance for Anthocyanin Purification

Resin TypeAdsorption Rate (%)Desorption Rate (%)Purity Increase (fold)Reference
AB-897.7381.5219.86 (combined with Sephadex LH-20)
D101--13.67
X-5---

Note: The performance of each resin can vary depending on the specific anthocyanin and the experimental conditions.

Table 2: Purity Enhancement using Different Purification Strategies

Purification MethodInitial Purity (%)Final Purity (%)Fold IncreaseReference
Macroporous Resin (AB-8)4.5845.629.96
Macroporous Resin (AB-8) + Sephadex LH-204.5890.9619.86
Macroporous Resin (D101) + Sephadex LH-205.5390.8816.43

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract using macroporous resin chromatography.

Materials:

  • Crude this compound extract

  • Macroporous resin (e.g., Amberlite XAD-7 or AB-8)

  • Distilled water (acidified to pH 2-3 with HCl or formic acid)

  • Ethanol (acidified to pH 2-3 with HCl or formic acid)

  • Glass column

  • Peristaltic pump (optional)

  • Fraction collector (optional)

Procedure:

  • Resin Preparation:

    • Soak the macroporous resin in ethanol for 24 hours to swell and remove any impurities.

    • Wash the resin thoroughly with distilled water until the eluent is clear and the smell of ethanol is gone.

    • Equilibrate the resin by washing it with several bed volumes of acidified distilled water (pH 2-3).

  • Column Packing:

    • Prepare a slurry of the equilibrated resin in acidified water.

    • Pour the slurry into the glass column and allow it to settle, ensuring there are no air bubbles.

    • Wash the packed column with 2-3 bed volumes of acidified distilled water.

  • Sample Loading:

    • Centrifuge the crude this compound extract at ≥5000g for 15 minutes to remove any particulate matter.

    • Adjust the pH of the supernatant to 2-3.

    • Load the clarified extract onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Washing:

    • After loading, wash the column with 2-3 bed volumes of acidified distilled water to remove sugars, organic acids, and other polar impurities.

    • Continue washing until the eluent is colorless and the pH is neutral.

  • Elution:

    • Elute the adsorbed this compound from the resin using acidified ethanol (e.g., 70% ethanol acidified to pH 2-3).

    • Collect the colored fractions. The concentration of ethanol can be optimized for efficient elution.

  • Solvent Removal:

    • Remove the ethanol from the collected fractions using a rotary evaporator at a low temperature (<40°C).

    • The resulting aqueous solution can be freeze-dried to obtain a purified this compound powder.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a method for the rapid cleanup of small-scale this compound extracts to remove polar interferences.

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • Methanol (acidified with 0.1% HCl or formic acid)

  • Distilled water (acidified with 0.1% HCl or formic acid)

  • SPE manifold (optional)

Procedure:

  • Cartridge Conditioning:

    • Activate the C18 cartridge by passing 2-3 cartridge volumes of acidified methanol through it.

    • Equilibrate the cartridge by passing 2-3 cartridge volumes of acidified distilled water. Do not let the cartridge run dry.

  • Sample Loading:

    • Centrifuge and/or filter the crude extract to remove particulates.

    • Load the extract onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2-3 cartridge volumes of acidified distilled water to remove sugars and other polar impurities.

  • Elution:

    • Elute the purified this compound with 1-2 cartridge volumes of acidified methanol.

  • Solvent Removal:

    • Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator at low temperature.

Visualizations

Experimental_Workflow_Purification cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_final_product Final Product Preparation start Plant Material extraction Solvent Extraction (e.g., acidified ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract purification_step Purification Method (e.g., Macroporous Resin or SPE) crude_extract->purification_step washing Washing Step (Removal of Sugars, Acids) purification_step->washing elution Elution Step (with acidified ethanol) washing->elution purified_fraction Purified this compound Fraction elution->purified_fraction concentration Solvent Evaporation (Rotary Evaporator) purified_fraction->concentration drying Freeze Drying concentration->drying final_product High-Purity This compound Powder drying->final_product

Caption: General workflow for the extraction and purification of this compound.

SPE_Workflow start Start: C18 SPE Cartridge conditioning 1. Conditioning (Acidified Methanol, then Acidified Water) start->conditioning loading 2. Sample Loading (Crude Extract) conditioning->loading washing 3. Washing (Acidified Water) loading->washing elution 4. Elution (Acidified Methanol) washing->elution waste Waste (Sugars, Acids, Salts) washing->waste Collect Waste product Purified this compound elution->product Collect Product

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Keracyanin and Cyanidin-3-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antioxidant capacities of two prominent anthocyanins: Keracyanin (cyanidin-3-rutinoside) and cyanidin-3-glucoside. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound and cyanidin-3-glucoside are both glycosides of the anthocyanidin cyanidin, differing only in their sugar moieties. Cyanidin-3-glucoside contains a glucose molecule, while this compound possesses a rutinose (a disaccharide of glucose and rhamnose) at the C3 position. This structural difference can influence their bioavailability, stability, and, consequently, their antioxidant potential. Understanding these nuances is critical for their application in therapeutic and nutraceutical contexts.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of these compounds has been evaluated using various in vitro assays, each with a different mechanism of action. The following table summarizes the available quantitative data. It is important to note that direct head-to-head comparisons across all assays in a single study are limited. Therefore, data from multiple studies utilizing standardized methods are presented to facilitate a comprehensive assessment.

Antioxidant AssayThis compound (Cyanidin-3-rutinoside)Cyanidin-3-glucosideReference(s)
DPPH Radical Scavenging Activity (EC50 in µM) 8.786.61[1]
Superoxide Radical Scavenging Activity (EC50 in µM) 45.9429.39[1]
Oxygen Radical Absorbance Capacity (ORAC) Not directly comparedHighest among 14 tested anthocyanins (3.5 times stronger than Trolox)[2][3]
Ferric Reducing Antioxidant Power (FRAP) Data not available in direct comparisonStrong activity, comparable to cyanidin-3,5-diglucoside[1]
ABTS Radical Scavenging Activity Data not available in direct comparisonStrong activity, higher than cyanidin-3,5-diglucoside

Note: A lower EC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Experimental Workflow:

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis s1 Prepare stock solutions of This compound and Cyanidin-3-glucoside s2 Prepare serial dilutions of each compound a2 Mix sample dilutions with DPPH solution s2->a2 a1 Prepare DPPH radical solution in methanol a1->a2 a3 Incubate in the dark at room temperature a2->a3 a4 Measure absorbance at ~517 nm a3->a4 d1 Calculate percentage of DPPH radical scavenging a4->d1 d2 Plot scavenging percentage against concentration d1->d2 d3 Determine EC50 value d2->d3

DPPH Assay Workflow

Protocol:

  • A solution of DPPH in methanol is prepared to a specific absorbance at approximately 517 nm.

  • Various concentrations of the test compounds (this compound and cyanidin-3-glucoside) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at ~517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in its absorbance at a specific wavelength.

Experimental Workflow:

cluster_prep Radical Generation cluster_assay Assay Procedure cluster_analysis Data Analysis r1 React ABTS with potassium persulfate r2 Incubate in the dark to form ABTS radical cation (ABTS•+) r3 Dilute ABTS•+ solution to a specific absorbance at ~734 nm a2 Mix sample dilutions with ABTS•+ solution r3->a2 a1 Prepare serial dilutions of This compound and Cyanidin-3-glucoside a1->a2 a3 Incubate at room temperature a2->a3 a4 Measure absorbance at ~734 nm a3->a4 d1 Calculate percentage of ABTS•+ scavenging a4->d1 d2 Determine Trolox Equivalent Antioxidant Capacity (TEAC) d1->d2

ABTS Assay Workflow

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Various concentrations of the test compounds are added to the ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Workflow:

cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Prepare fluorescein solution (fluorescent probe) a1 Mix sample dilutions with fluorescein solution p1->a1 p2 Prepare AAPH solution (peroxyl radical generator) a3 Add AAPH solution to initiate reaction p2->a3 p3 Prepare serial dilutions of This compound and Cyanidin-3-glucoside p3->a1 a2 Incubate at 37°C a1->a2 a2->a3 a4 Monitor fluorescence decay over time a3->a4 d1 Calculate the area under the fluorescence decay curve (AUC) a4->d1 d2 Calculate the net AUC by subtracting the blank AUC d1->d2 d3 Express results as Trolox Equivalents d2->d3 cluster_nrf2 Nrf2-ARE Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway C3G Cyanidin-3-glucoside Nrf2 Nrf2 Activation C3G->Nrf2 activates NFkB NF-κB Inhibition C3G->NFkB inhibits MAPK MAPK Modulation C3G->MAPK modulates ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->AntioxidantEnzymes Inflammation Reduced Inflammation NFkB->Inflammation CellularStress Reduced Cellular Stress MAPK->CellularStress cluster_inhibition Inhibitory Effects cluster_prooxidant Pro-oxidant Effects (in Cancer Cells) This compound This compound NFkB_FAK_MAPK NF-κB/FAK/MAPK Pathway Inhibition This compound->NFkB_FAK_MAPK inhibits ROS ROS Accumulation This compound->ROS induces AntiInflammatory Anti-inflammatory Effects NFkB_FAK_MAPK->AntiInflammatory p38_JNK p38 MAPK/JNK Activation ROS->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis

References

A Head-to-Head Showdown: Keracyanin vs. Resveratrol in the Fight Against Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for potent, naturally derived anticancer compounds, two contenders have emerged from the flavonoid and stilbenoid families: Keracyanin and Resveratrol. This guide provides a detailed, evidence-based comparison of their efficacy in targeting cancer cells, with a focus on their cytotoxic and apoptotic effects. The data presented herein is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.

At a Glance: Comparative Efficacy

An objective comparison of this compound and Resveratrol reveals distinct potencies and apoptotic induction capabilities in the widely studied MCF-7 human breast cancer cell line.

ParameterThis compound (Cyanidin-3-glucoside)ResveratrolCell Line
IC50 (48h) 60 µg/mL[1]~146.3 µM[2]MCF-7
Apoptosis Induction 51.5% at 110 µg/mL (24h)[3][4]29.68% at 250 µM (48h)[5]MCF-7
Pro-apoptotic Protein Modulation ↑ p53, ↑ Bax, ↓ Bcl-2, ↑ Caspase-3↑ p53, ↑ Bax/Bcl-2 ratioMCF-7

In-Depth Analysis of Anti-Cancer Activity

Cytotoxicity: A Measure of Potency

The half-maximal inhibitory concentration (IC50) is a key indicator of a compound's cytotoxic potency. In MCF-7 breast cancer cells, this compound, also known as cyanidin-3-glucoside, demonstrated an IC50 value of 60 µg/mL after a 48-hour treatment period. In comparison, resveratrol exhibited an IC50 of approximately 146.3 µM in the same cell line under identical incubation conditions. It is important to note that other studies have reported varying IC50 values for resveratrol in MCF-7 cells under different experimental durations, such as 51.18 µM after 24 hours.

Apoptosis Induction: The Power of Programmed Cell Death

Inducing apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. This compound has been shown to be a potent inducer of apoptosis. In one study, treatment with this compound at its 24-hour IC50 concentration (110 µg/mL) resulted in 51.5% of MCF-7 cells undergoing apoptosis.

Resveratrol also triggers apoptosis in MCF-7 cells, although the reported rates vary with concentration and treatment duration. For instance, a 48-hour exposure to 250 µM resveratrol led to a significant 29.68% of cells becoming apoptotic. Another study observed that a lower concentration of 25 µM resveratrol induced approximately 20% apoptosis.

Mechanistic Insights: Signaling Pathways

Both this compound and Resveratrol exert their anti-cancer effects by modulating key signaling pathways that regulate cell survival and death.

This compound's Apoptotic Pathway

This compound's pro-apoptotic activity in MCF-7 cells is linked to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as Caspase-3, which drive the final stages of apoptosis.

Keracyanin_Signaling This compound This compound p53 p53 This compound->p53 Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.
Resveratrol's Apoptotic Pathway

Similarly, resveratrol's mechanism of action in MCF-7 cells involves the activation of p53 and a subsequent increase in the Bax/Bcl-2 ratio, tipping the cellular balance towards apoptosis. This culminates in the activation of the caspase cascade, leading to programmed cell death.

Resveratrol_Signaling Resveratrol Resveratrol p53 p53 Resveratrol->p53 Bax_Bcl2_ratio ↑ Bax/Bcl-2 Ratio p53->Bax_Bcl2_ratio Caspases Caspase Activation Bax_Bcl2_ratio->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Resveratrol-induced apoptotic signaling pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Resveratrol and incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Add Solubilizing Agent C->D E Measure Absorbance D->E

General workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Culture and treat cancer cells with the desired concentrations of this compound or Resveratrol for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V & PI B->C D Incubate in Dark C->D E Analyze by Flow Cytometry D->E

General workflow for an apoptosis assay.

Conclusion

References

Keracyanin: A Comparative Analysis of its Therapeutic Potential Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research highlights the therapeutic potential of Keracyanin, a natural anthocyanin, in modulating key inflammatory signaling pathways. This guide provides a comprehensive comparison of this compound's performance against well-established inhibitors of the NF-κB, FAK, and MAPK signaling cascades, supported by available experimental data. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of this compound's mechanism of action and its potential as a novel therapeutic agent.

Unveiling the Mechanism of this compound

This compound, chemically known as cyanidin-3-rutinoside, is a flavonoid that exhibits significant antioxidant and anti-inflammatory properties.[1] Experimental evidence indicates that this compound exerts its effects by inhibiting the NF-κB/FAK/MAPK signaling pathway.[2] Specifically, it has been shown to suppress the phosphorylation of the NF-κB p65 subunit, a critical step in the activation of this pro-inflammatory pathway.[2] Furthermore, this compound has been observed to downregulate the expression of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[2]

In addition to its impact on the NF-κB pathway, this compound has demonstrated inhibitory effects on the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including its downstream effectors ERK and JNK.[2] This broad-spectrum activity on multiple key inflammatory pathways underscores its potential as a multi-target therapeutic agent.

Quantitative Comparison with Known Inhibitors

To objectively evaluate the therapeutic potential of this compound, its activity is compared with that of known, well-characterized inhibitors of the NF-κB, FAK, MAPK, ERK, and JNK pathways. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Note on this compound Data: While specific IC50 values for this compound's direct inhibition of individual kinases are not yet widely published, existing research provides valuable concentration-dependent effects. For instance, a concentration of 0.8 μM this compound chloride has been shown to suppress NF-κB p65 phosphorylation and downregulate inflammatory cytokines in THP-1 cells. In HaCaT cells, a concentration range of 10-200 µM was effective in inhibiting the FAK/MAPK/ERK/JNK pathway.

Table 1: Comparison of NF-κB Pathway Inhibitors

CompoundTargetIC50 ValueCell Line/Assay Condition
This compound NF-κB p65 PhosphorylationEffective at 0.8 µMTHP-1 cells
ParthenolideIKK5 µMHeLa cells
MG-132Proteasome (indirect NF-κB inhibition)0.1 µMVarious
BAY 11-7082IKKβ10 µMVarious

Table 2: Comparison of FAK Pathway Inhibitors

CompoundTargetIC50 ValueCell Line/Assay Condition
This compound FAK PathwayEffective at 10-200 µMHaCaT cells
PF-573228FAK4 nMCell-free assay
GSK2256098FAK3.6 nMCell-free assay
Defactinib (VS-6063)FAK0.5 nMCell-free assay

Table 3: Comparison of MAPK/ERK/JNK Pathway Inhibitors

CompoundTargetIC50 ValueCell Line/Assay Condition
This compound MAPK/ERK/JNK PathwayEffective at 10-200 µMHaCaT cells
U0126MEK1/272 nM (MEK1), 58 nM (MEK2)Cell-free assay
SP600125JNK1/2/340 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)Cell-free assay
SCH772984ERK1/24 nM (ERK1), 1 nM (ERK2)Cell-free assay

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing inhibitor efficacy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor FAK FAK Receptor->FAK Activates IKK IKK Receptor->IKK Activates MAPK_pathway MAPK (ERK, JNK, p38) FAK->MAPK_pathway Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-kB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-kB (p65/p50) NFkB->NFkB_nuc Translocates Keracyanin_cyto This compound Keracyanin_cyto->FAK Inhibits Keracyanin_cyto->MAPK_pathway Inhibits Keracyanin_cyto->IKK Inhibits Gene_Expression Inflammatory Gene Expression (TNF-a, IL-6, etc.) NFkB_nuc->Gene_Expression Promotes G Cell_Culture 1. Cell Culture (e.g., THP-1, HaCaT) Treatment 2. Treatment - Vehicle Control - this compound (various conc.) - Known Inhibitor Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., LPS, TNF-a) Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Analysis 5. Analysis Lysis->Analysis Western_Blot Western Blot (p-p65, p-ERK, etc.) Analysis->Western_Blot ELISA ELISA (TNF-a, IL-6, etc.) Analysis->ELISA qPCR RT-qPCR (Gene Expression) Analysis->qPCR

References

Keracyanin's Neuroprotective Capabilities: A Comparative Analysis with Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective effects of Keracyanin and other prominent flavonoids. The following sections detail supporting experimental data, outline methodologies for key experiments, and visualize relevant biological pathways to offer a comprehensive overview for advancing neurotherapeutic research.

The growing interest in flavonoids for their potential to combat neurodegenerative diseases stems from their antioxidant and anti-inflammatory properties. Among these, this compound, an anthocyanin found in various pigmented plants, has emerged as a compound of interest. This guide benchmarks its neuroprotective effects against other well-researched flavonoids—Quercetin, Luteolin, and Apigenin—by collating data from various in vitro studies. While direct comparative studies are limited, this guide synthesizes available data from experiments utilizing similar cell models and neurotoxic insults to provide a valuable comparative perspective.

Comparative Analysis of Neuroprotective Effects

To facilitate a clear comparison, the following table summarizes the neuroprotective effects of this compound (represented by its close relative, Cyanidin-3-O-glucoside, and its aglycone, Cyanidin), Quercetin, Luteolin, and Apigenin. The data is primarily derived from studies on the human neuroblastoma cell line, SH-SY5Y, a common model in neurodegenerative disease research. The neurotoxic agents used in these experiments, such as amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), are known to induce oxidative stress and cell death, mimicking pathological conditions in neurodegenerative disorders.

FlavonoidCell LineNeurotoxic AgentFlavonoid Conc.Outcome MeasureResultReference
Cyanidin-3-O-glucoside SH-SY5YAmyloid-β (Aβ)10-50 µMCell ViabilityPrevents neuronal viability loss[1]
Cyanidin SH-SY5YH₂O₂ (300 µM)100 µMROS Formation~75% reduction[2]
Cyanidin SH-SY5YMPP+ (0.5 mM)1-30 µMCell ViabilityDose-dependent increase in viability[3][4]
Quercetin SH-SY5YAmyloid-β (Aβ)1-10 µMCell ViabilitySignificant neuroprotective effect[5]
Quercetin SH-SY5YH₂O₂ (40 µM)2.5-10 µMROS ProductionSignificant reduction
Luteolin SH-SY5YAmyloid-β (Aβ)Not specifiedAβ GenerationSignificant reduction
Luteolin 3xTg-AD Primary NeuronsAmyloid-β (Aβ)2.5-5 µMAβ₁₋₄₂ LevelsRemarkable reduction
Apigenin SH-SY5YAmyloid-β-GFP1-5 µMROS LevelReduction from 136% to 85-111% of control
Apigenin SH-SY5YH₂O₂5-20 µMCell ViabilitySignificant increase

Experimental Protocols

The quantitative data presented above are derived from standardized experimental protocols. Below are detailed methodologies for the key assays cited.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoid for a specified duration (e.g., 2 to 24 hours). A vehicle control is included.

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., Aβ peptides or H₂O₂) is added to the wells (except for the control wells) and incubated for a predetermined time (e.g., 24 hours).

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Treatment: Cells are seeded in plates and treated with the flavonoid and neurotoxic agent as described in the MTT assay protocol.

  • Probe Incubation: After treatment, the cells are washed with a buffer and then incubated with the DCFH-DA probe (e.g., at a final concentration of 10 µM) for a specified time (e.g., 30 minutes) in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

  • Data Analysis: The ROS levels in the treated groups are compared to the control group.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.

  • Protein Extraction: After treatment, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Nrf2, Akt, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Signaling Pathways and Workflows

The neuroprotective effects of flavonoids are often attributed to their ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G General Experimental Workflow for Neuroprotection Assays cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis a Seed Neuronal Cells (e.g., SH-SY5Y) b Pre-treat with Flavonoid a->b c Induce Neurotoxicity (e.g., Aβ, H₂O₂) b->c d Cell Viability Assay (MTT) c->d e ROS Measurement (DCFH-DA) c->e f Protein Analysis (Western Blot) c->f g Quantify Results d->g e->g f->g h Statistical Analysis g->h i Compare Neuroprotective Effects h->i

A typical workflow for in vitro neuroprotection studies.

G Key Neuroprotective Signaling Pathways Modulated by Flavonoids cluster_0 Oxidative Stress Response cluster_1 Pro-survival Pathway cluster_2 Anti-inflammatory Pathway Flavonoids1 Flavonoids (e.g., this compound, Quercetin) Nrf2 Nrf2 Activation Flavonoids1->Nrf2 ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Neuroprotection1 Neuroprotection AntioxidantEnzymes->Neuroprotection1 Reduces Oxidative Stress Flavonoids2 Flavonoids (e.g., Luteolin, Apigenin) PI3K PI3K Flavonoids2->PI3K Akt Akt Activation PI3K->Akt CellSurvival Promotion of Cell Survival Akt->CellSurvival Neuroprotection2 Neuroprotection CellSurvival->Neuroprotection2 Inhibits Apoptosis Flavonoids3 Flavonoids (General) NFkB_Inhibition Inhibition of NF-κB Pathway Flavonoids3->NFkB_Inhibition Inflammatory_Cytokines Reduced Expression of Pro-inflammatory Cytokines NFkB_Inhibition->Inflammatory_Cytokines Neuroprotection3 Neuroprotection Inflammatory_Cytokines->Neuroprotection3 Reduces Neuroinflammation

Common signaling pathways involved in flavonoid-mediated neuroprotection.

References

Cross-validation of different analytical methods for Keracyanin quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of three common analytical methods for the quantification of Keracyanin (cyanidin-3-O-rutinoside), a significant anthocyanin with potential health benefits. The methods under review are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and UV-Visible Spectrophotometry.

Quantitative Performance Comparison

The selection of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance parameters for the quantification of this compound and other anthocyanins by HPLC, UPLC-MS, and UV-Visible Spectrophotometry. It is important to note that while HPLC and spectrophotometric methods have been widely applied to anthocyanin analysis, UPLC-MS offers enhanced sensitivity and specificity.[1][2][3][4][5]

ParameterHPLC-DADUPLC-MS/MSUV-Visible Spectrophotometry
**Linearity (R²) **≥0.99≥0.99≥0.99
Limit of Detection (LOD) 0.01–3.7 µg/mL (general anthocyanins)<2.3 ng/mL (general anthocyanins)Generally higher than chromatographic methods
Limit of Quantification (LOQ) 0.03–8.5 µg/mL (general anthocyanins)< 8.1 ng/mL (general anthocyanins)Generally higher than chromatographic methods
Accuracy (% Recovery) Typically 95-105%Typically 95-105%Can be affected by matrix interferences
Precision (%RSD) <10%<15%<15%
Specificity Good, based on retention time and UV-Vis spectrumExcellent, based on retention time and mass-to-charge ratioLow, susceptible to interference from other compounds absorbing at the same wavelength
Analysis Time Longer (15-30 min)Shorter ( <15 min)Rapid (minutes)
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of this compound using HPLC, UPLC-MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from various matrices.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound chloride analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase acidification)

  • Ultrapure water

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound chloride in methanol or an appropriate solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract this compound from the sample matrix using an acidified solvent (e.g., methanol with 1% HCl). Centrifuge and filter the extract through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A typical gradient would start with a low percentage of B, increasing linearly to elute this compound, followed by a column wash and re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Monitor at the maximum absorbance wavelength for this compound (around 520 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS provides higher resolution, sensitivity, and specificity compared to HPLC, making it ideal for complex matrices or trace-level quantification.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Reagents:

  • This compound chloride analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC, but use LC-MS grade solvents.

  • UPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A steeper and faster gradient can be used compared to HPLC due to the smaller particle size of the UPLC column.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for this compound.

    • Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

  • Quantification: Similar to HPLC, use a calibration curve based on the peak areas of the MRM transitions for the standards.

UV-Visible Spectrophotometry (pH Differential Method)

This method is a simple and rapid approach for the quantification of total monomeric anthocyanins, including this compound. It relies on the structural transformation of anthocyanins with a change in pH, which leads to a change in absorbance.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • This compound chloride analytical standard (≥98% purity)

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound chloride and dilute it to known concentrations.

  • Sample Preparation: Extract anthocyanins from the sample as described for HPLC.

  • Measurement:

    • For each standard and sample, take two aliquots.

    • Dilute one aliquot with the pH 1.0 buffer and the other with the pH 4.5 buffer.

    • Allow the solutions to equilibrate for 15-20 minutes.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (around 520 nm) and at 700 nm (to correct for haze).

  • Quantification:

    • Calculate the absorbance difference (A) for each sample and standard using the formula: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.

    • Create a calibration curve by plotting the absorbance difference of the standards against their concentration.

    • Determine the total anthocyanin concentration in the sample, expressed as this compound equivalents, from the calibration curve.

Visualizing the Workflow and Structure

To better illustrate the processes and the molecule of interest, the following diagrams were generated using Graphviz.

Chemical Structure of this compound cluster_rutinose Rutinoside (Glucose + Rhamnose) C3 C3 Glucose Glucose C3->Glucose O-glycosidic bond C5 C5 C7 C7 C4' C4' C3' C3' A_ring A Ring B_ring B Ring C_ring C Ring Rhamnose Rhamnose Glucose->Rhamnose glycosidic bond

Caption: Simplified structure of this compound (Cyanidin-3-O-rutinoside).

Cross-Validation Workflow for this compound Quantification start Sample Collection & Preparation hplc HPLC-DAD Analysis start->hplc uplc UPLC-MS/MS Analysis start->uplc uv_vis UV-Vis Spectrophotometry (pH Differential) start->uv_vis data_hplc HPLC Data (Peak Area, Retention Time) hplc->data_hplc data_uplc UPLC-MS/MS Data (Peak Area, m/z) uplc->data_uplc data_uv UV-Vis Data (Absorbance at pH 1.0 & 4.5) uv_vis->data_uv quant Quantification (Calibration Curve) data_hplc->quant data_uplc->quant data_uv->quant comparison Comparison of Results (Accuracy, Precision, LOD, LOQ) quant->comparison end Method Selection comparison->end

Caption: Workflow for cross-validating analytical methods for this compound.

References

In Vitro and In Vivo Correlation of Keracyanin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Keracyanin (cyanidin-3-rutinoside) with two well-researched flavonoid alternatives, Quercetin and Resveratrol. The following sections detail their performance in various antioxidant and anti-inflammatory assays, supported by experimental data and protocols. This objective comparison aims to facilitate informed decisions in research and development.

Executive Summary

This compound, a prominent anthocyanin, demonstrates significant antioxidant and anti-inflammatory properties. While direct quantitative comparisons are sometimes limited by the available literature, this guide synthesizes existing data to correlate its in vitro and in vivo bioactivities. For a robust comparison, Quercetin and Resveratrol have been selected as benchmarks due to their extensive characterization in similar experimental models. All three compounds exhibit potent bioactivity, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound, Quercetin, and Resveratrol from various in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity
CompoundAssayIC50 / ValueSource
This compound (Cyanidin-3-rutinoside) DPPH Radical Scavenging> 90% inhibition by G.asiatica extract containing this compound[1]
Pro-oxidant (in cancer cells)Induces ROS accumulation in HL-60 cells[2][3]
Quercetin DPPH Radical Scavenging19.17 µg/mL[4]
H2O2 Scavenging36.22 µg/mL[4]
ORAC4.07 - 12.85 µmol TE/µmol
Resveratrol DPPH Radical Scavenging15.54 µg/mL
ABTS Radical Scavenging2.86 µg/mL
ORAC23.12 µmol TE/g
Table 2: In Vivo Anti-inflammatory Activity
CompoundModelDosingEffectSource
This compound (as part of Mulberry extract) Carrageenan-induced paw edema (mice)4 mg/100 g body weight (oral)Significant inhibition of paw edema
Anthocyanins (including this compound) LPS-induced neuroinflammation (mice)24 mg/kg/day for 14 days (oral)Attenuated ROS and oxidative stress; reduced inflammatory mediators
Quercetin Carrageenan-induced paw edema (mice)Topical application (1.3%)Reduction in ear swelling
LPS-induced acute lethal sepsis (mice)25 and 50 mg/kg (intraperitoneal)Increased survival rate and reduced serum pro-inflammatory cytokines
Resveratrol Xylene-induced ear edema (mice)Low, medium, and high dosesInhibition of ear edema
Whole body gamma irradiation (rats)100 mg/kg (intraperitoneal)Decreased levels of pro-inflammatory cytokines

Signaling Pathways and Mechanisms of Action

This compound, Quercetin, and Resveratrol exert their bioactivities by modulating critical intracellular signaling pathways involved in inflammation and oxidative stress.

This compound's Mechanism of Action

This compound has been shown to influence the following pathways:

  • NF-κB Signaling Pathway : It can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway : this compound can modulate the phosphorylation of MAPKs such as p38 and JNK, which are involved in cellular stress responses and inflammation.

This compound's inhibitory action on NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays cited in this guide are provided below.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents : DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure :

    • A specific volume of the test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH Solution (0.1 mM in Methanol) Start->Prepare_Solutions Prepare_Samples Prepare Test Samples (Various Concentrations) Start->Prepare_Samples Mix Mix Sample and DPPH Solution Prepare_Solutions->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End Carrageenan_Edema_Workflow Start Start Animal_Grouping Animal Grouping (Control, Positive Control, Test) Start->Animal_Grouping Drug_Admin Administer Test Compound or Vehicle Animal_Grouping->Drug_Admin Induce_Edema Induce Paw Edema (Carrageenan Injection) Drug_Admin->Induce_Edema Measure_Volume Measure Paw Volume (at various time points) Induce_Edema->Measure_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Volume->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Gene Expression Profiles: Keracyanin vs. Its Aglycone, Cyanidin

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the differential effects of a common anthocyanin and its aglycone on gene regulation.

Introduction

Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue hues in many plants, are of significant interest in the scientific community for their potential health benefits. A key area of investigation is their ability to modulate gene expression, which underpins their antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comparative overview of the gene expression profiles induced by Keracyanin (cyanidin-3-rutinoside) and its aglycone, Cyanidin.

While direct comparative transcriptomic studies between this compound and Cyanidin are currently lacking in the published literature, we can infer potential differences and similarities by examining the extensive research conducted on Cyanidin and its closely related glycoside, Cyanidin-3-O-glucoside (C3G). The presence of the rutinoside sugar moiety in this compound is expected to influence its bioavailability, cellular uptake, and metabolism, which in turn could lead to distinct gene expression signatures compared to the more readily absorbable aglycone, Cyanidin. This guide summarizes the known effects of Cyanidin and C3G on gene expression and provides a framework for future comparative studies.

Quantitative Data Summary

The following tables summarize the observed effects of Cyanidin and its glycoside (primarily C3G as a proxy for this compound) on the expression of key genes across various biological pathways.

Table 1: Modulation of Genes Involved in Inflammation

Gene/ProteinCompoundEffect on ExpressionCell Type/ModelReference
TNF-αCyanidin/C3GDown-regulatedMacrophages, Endothelial Cells, Adipocytes[1][2][3]
IL-6Cyanidin/C3GDown-regulatedMacrophages, Adipocytes[1][2]
IL-8C3GDown-regulatedIntestinal Epithelial Cells
IL-1βC3GDown-regulatedMacrophages
MCP-1C3GDown-regulatedAdipocytes
NF-κBCyanidin/C3GInhibited (nuclear translocation and activity)Macrophages, Endothelial Cells
HO-1C3GUp-regulatedEndothelial Cells

Table 2: Modulation of Genes in Metabolic and Diabetic Pathways

Gene/ProteinCompoundEffect on ExpressionCell Type/ModelReference
GLUT4C3GUp-regulatedAdipocytes
GLUT2CyanidinUp-regulatedPancreatic β-cells
Kir6.2CyanidinUp-regulatedPancreatic β-cells
Cav1.2CyanidinUp-regulatedPancreatic β-cells
RBP4C3GDown-regulatedAdipose Tissue (in vivo)
AMPKC3GActivated (phosphorylation)Hepatocytes
Gluconeogenic GenesC3GDown-regulatedHepatocytes

Table 3: Modulation of Genes in Cancer and Cell Cycle Regulation

Gene/ProteinCompoundEffect on ExpressionCell Type/ModelReference
p53C3GUp-regulatedBreast Cancer Cells (MCF-7)
BaxC3GUp-regulatedBreast Cancer Cells (MCF-7)
Bcl-2C3GDown-regulatedBreast Cancer Cells (MCF-7)
Caspase-3C3GUp-regulated (activation)Breast Cancer Cells (MCF-7)
KLF4C3GUp-regulatedBreast Cancer Cells (MDA-MB-231)
p21C3GUp-regulatedHepatocarcinoma Cells, Breast Cancer Cells
p16C3GUp-regulatedHepatocarcinoma Cells
CCNB1 (Cyclin B1)C3GDown-regulatedMelanoma Cells

Table 4: Modulation of Genes Involved in Oxidative Stress Response

Gene/ProteinCompoundEffect on ExpressionCell Type/ModelReference
Nrf2C3GActivated (nuclear translocation)Endothelial Cells, Macrophages
HO-1C3GUp-regulatedEndothelial Cells
SODC3GUp-regulatedHepatocarcinoma Cells
CATC3GUp-regulatedHepatocarcinoma Cells
GclcC3GUp-regulatedHepatocytes

Experimental Protocols

Below are representative methodologies for assessing the impact of Cyanidin and its glycosides on gene expression.

Cell Culture and Treatment

Human cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), or HUVECs (human umbilical vein endothelial cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of Cyanidin or this compound (or C3G) for a specified duration (e.g., 24 hours). In some experiments, cells may be co-treated with an inflammatory stimulus like TNF-α or lipopolysaccharide (LPS) to investigate the protective effects of the compounds.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from treated and control cells using a commercial RNA isolation kit. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using a thermal cycler with SYBR Green master mix and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Western Blot Analysis

Cells are lysed in RIPA buffer to extract total protein. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, Nrf2, KLF4) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Cyanidin and a proposed experimental workflow for a comparative study.

G Hypothetical Experimental Workflow for Comparative Gene Expression Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Preparation cluster_2 Gene and Protein Expression Analysis cluster_3 Data Analysis and Interpretation start Select Cell Line (e.g., HepG2, MCF-7) treatment Treat with: - Vehicle Control - this compound - Cyanidin start->treatment collection Harvest Cells at Specific Time Points treatment->collection extraction RNA and Protein Extraction collection->extraction rna_seq RNA-Sequencing extraction->rna_seq western Western Blotting extraction->western qpcr qRT-PCR Validation rna_seq->qpcr deg Identify Differentially Expressed Genes (DEGs) rna_seq->deg pathway Pathway Enrichment Analysis (KEGG, GO) deg->pathway comparison Compare Gene Expression Profiles of this compound and Cyanidin pathway->comparison G Inhibition of the NF-κB Signaling Pathway by Cyanidin/C3G stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_complex IκB Kinase (IKK) Complex receptor->ikb_complex ikb IκBα ikb_complex->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_complex->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nucleus->gene_expression induces cyanidin Cyanidin / C3G cyanidin->ikb_complex inhibits cyanidin->nfkb inhibits translocation G Activation of the Nrf2 Antioxidant Pathway by Cyanidin/C3G cyanidin Cyanidin / C3G keap1 Keap1 cyanidin->keap1 dissociates nrf2 Nrf2 keap1->nrf2 sequesters ubiquitination Ubiquitination & Degradation nrf2->ubiquitination leads to nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) gene_expression Antioxidant Gene Expression (HO-1, SOD, etc.) are->gene_expression activates

References

A Comparative Analysis of Keracyanin and Malvidin in Metabolic Syndrome Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of two anthocyanins, Keracyanin (cyanidin-3-rutinoside) and malvidin, in the context of metabolic syndrome. The information is compiled from various experimental studies to assist researchers and professionals in drug development in understanding their potential therapeutic applications. While direct comparative studies are limited, this guide synthesizes available data on their individual effects on key metabolic parameters, inflammation, and oxidative stress.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies on the effects of this compound and malvidin.

Table 1: In Vitro Effects of this compound (Cyanidin-3-rutinoside) and Malvidin on Metabolic Parameters

ParameterCompoundCell LineConcentrationObserved EffectCitation
Glucose UptakeThis compoundNot SpecifiedNot SpecifiedIncreased glucose uptake[1]
Pancreatic Lipase InhibitionThis compoundNot SpecifiedIC50: 59.4 μMInhibition of pancreatic lipase
Anti-inflammatoryMalvidin-3-glucosideHUVECs50 μM84.8% inhibition of IκBα degradation[2]
Anti-inflammatoryMalvidin-3-galactosideHUVECs50 μM75.3% inhibition of IκBα degradation[2]

Table 2: In Vivo Effects of this compound (Cyanidin-3-rutinoside) and Malvidin on Metabolic Syndrome Markers

Animal ModelCompoundDosageDurationKey FindingsCitation
High-fructose diet-induced GLMD miceMalvidin-3,5-O-diglucoside (M35G)Not SpecifiedNot SpecifiedMore effective than M3G in improving insulin sensitivity, lipid homeostasis, and adipocyte hypertrophy.[3]
High-fructose diet-induced GLMD miceMalvidin-3-O-glucoside (M3G)Not SpecifiedNot SpecifiedControlled body weight, ameliorated hyperglycemia and insulin resistance.[3]
Murine CPT-11 mucositis modelMalvidin5 mg/kgNot SpecifiedIncreased duodenal glutathione and catalase activity; reduced lipid peroxidation.
Murine CPT-11 mucositis modelCyanidin5 mg/kgNot SpecifiedIncreased duodenal glutathione and superoxide dismutase activity; reduced lipid peroxidation.

Table 3: Comparative Antioxidant Activity of Anthocyanidins

Antioxidant Activity Ranking (decreasing order)Citation
Delphinidin > Petunidin > Cyanidin > Malvidin > Peonidin > Pelargonidin
Delphinidin > Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin (Superoxide radical scavenging)

Experimental Protocols

In Vitro Anti-inflammatory Assay in HUVECs
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.

  • Treatment: Cells were pre-treated with malvidin-3-glucoside, malvidin-3-galactoside, or their mixture at a concentration of 50 μM.

  • Inflammation Induction: Inflammation was induced in the HUVECs.

  • Analysis: The degradation of IκBα and the nuclear translocation of p65 were measured to assess the anti-inflammatory effects mediated by the NF-κB pathway.

In Vivo Glycolipid Metabolic Disorder (GLMD) Mouse Model
  • Animal Model: A mouse model of glycolipid metabolic disorder was induced by a high-fructose diet.

  • Intervention: Mice were treated with malvidin-3-O-glucoside (M3G) or malvidin-3,5-O-diglucoside (M35G).

  • Parameters Measured: Body weight, pancreatic histomorphology, islet size, blood glucose levels, and insulin resistance were assessed. Hepatic gene expression related to lipid metabolism was also analyzed.

In Vivo Murine CPT-11 Mucositis Model
  • Animal Model: Intestinal mucositis was induced in mice using irinotecan (CPT-11).

  • Intervention: Mice were administered either malvidin or cyanidin at a dose of 5 mg/kg.

  • Analysis: Duodenal and colonic tissues were analyzed for levels of glutathione (GSH), malondialdehyde (MDA), catalase (CAT), and superoxide dismutase (SOD) to evaluate antioxidant effects. Pro-inflammatory cytokine levels were also measured.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Malvidin in Endothelial Cells

malvidin_nfkb_pathway cluster_cytoplasm Cytoplasm Malvidin Malvidin-3-glucoside/ Malvidin-3-galactoside IKK IKK Malvidin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: Malvidin's inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo GLMD Mouse Study

glmd_workflow start Start: High-Fructose Diet to induce GLMD in mice treatment Treatment Groups: 1. Control (High-Fructose Diet) 2. Malvidin-3-O-glucoside (M3G) 3. Malvidin-3,5-O-diglucoside (M35G) start->treatment measurements Assess Metabolic Parameters: - Body Weight - Glucose Tolerance - Insulin Resistance - Pancreatic Histology - Hepatic Gene Expression treatment->measurements analysis Comparative Analysis of M3G and M35G Efficacy measurements->analysis

Caption: Workflow of the in vivo GLMD mouse model experiment.

Comparative Analysis

Anti-inflammatory and Antioxidant Potency:

Both this compound (as cyanidin) and malvidin demonstrate significant antioxidant and anti-inflammatory properties. A comparative study on the antioxidant activity of different anthocyanidins suggests that cyanidin may have a slight edge over malvidin. In an in vivo model of intestinal mucositis, both compounds effectively modulated oxidative stress markers, with malvidin showing a more pronounced effect on catalase activity and cyanidin on superoxide dismutase activity. In terms of anti-inflammatory action, malvidin-3-glucoside showed potent inhibition of the NF-κB pathway in endothelial cells.

Effects on Lipid and Glucose Metabolism:

A meta-analysis of randomized controlled trials indicated that delphinidin-based anthocyanins had beneficial effects on triglycerides, LDL, and HDL cholesterol, while no significant effects were observed for cyanidin- and malvidin-based anthocyanins. This suggests that for lipid metabolism, other anthocyanins might be more potent. However, another study in a high-fructose diet-induced mouse model showed that malvidin glucosides, particularly malvidin-3,5-O-diglucoside, were effective in improving insulin sensitivity and lipid homeostasis. This compound has been shown to inhibit pancreatic lipase, which could contribute to reduced lipid absorption [].

Conclusion

Both this compound and malvidin exhibit promising therapeutic potential in ameliorating various aspects of metabolic syndrome through their antioxidant, anti-inflammatory, and metabolism-modulating effects. Based on the available data, which lacks direct comparative studies, it is challenging to definitively state which compound is more potent. The efficacy of each anthocyanin appears to be dependent on the specific pathological mechanism being targeted and the experimental model used.

For antioxidant activity, cyanidin (the aglycone of this compound) may be slightly more potent than malvidin. In contrast, specific glycosides of malvidin have demonstrated significant efficacy in improving insulin sensitivity and lipid profiles in vivo.

Future research should focus on direct comparative studies of this compound and malvidin in standardized models of metabolic syndrome to establish their relative potency and therapeutic potential more conclusively. Such studies would be invaluable for guiding the development of targeted nutraceuticals and pharmaceuticals for the management of this complex metabolic disorder.

References

Comparative Analysis of Keracyanin's Mechanism of Action in NF-κB/FAK/MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Keracyanin (Cyanidin-3-O-rutinoside), a naturally occurring anthocyanin, and its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB), Focal Adhesion Kinase (FAK), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Experimental data for this compound's close structural analog, Cyanidin-3-O-glucoside (C3G), is presented alongside data for well-established, specific pathway inhibitors to offer a comprehensive validation of its mechanism of action and to benchmark its potential therapeutic efficacy.

Mechanism of Action Overview

This compound has been identified as an inhibitor of the NF-κB/FAK/MAPK signaling cascade, pathways crucial in cellular processes such as inflammation, proliferation, and survival.[1] Dysregulation of these pathways is implicated in numerous diseases, including cancer and chronic inflammatory conditions. The inhibitory action of this compound and related anthocyanins on these pathways underscores their potential as therapeutic agents. While direct quantitative data for this compound is limited, studies on the structurally similar C3G provide strong evidence for its mechanism of action.

Comparative Inhibitor Performance

The following table summarizes the inhibitory concentrations (IC50) of C3G and specific, well-characterized inhibitors of the NF-κB, FAK, and MAPK pathways. This data allows for a direct comparison of their relative potencies.

Compound Target Pathway Specific Target IC50 Value Cell Line/System
Cyanidin-3-O-glucoside (C3G) NF-κBIκBα phosphorylationNot explicitly defined, but effective at μM concentrationsHuman umbilical vein endothelial cells (HUVECs)[2]
MAPKERK, p38, JNK phosphorylationNot explicitly defined, but effective at μM concentrationsHuman umbilical vein endothelial cells (HUVECs)[2]
BAY 11-7082 NF-κBIKK (IκB kinase)~10 µM (for IκBα phosphorylation inhibition)Tumor cells[3][4]
5-10 µM (for adhesion molecule expression)Human endothelial cells
PF-573228 FAKFAK (catalytic activity)4 nMCell-free assay
FAK (autophosphorylation at Tyr397)30-100 nMCultured cells
U0126 MAPKMEK172 nMCell-free assay
MEK258 nMCell-free assay
MEK10.5 µMIn vitro
MEK1/20.07 µM / 0.06 µMCell-free assays

Experimental Validation and Protocols

The validation of this compound's mechanism of action involves demonstrating its ability to inhibit key phosphorylation events and downstream signaling in the NF-κB, FAK, and MAPK pathways. This is often confirmed by observing the reversal of these effects in the presence of highly specific pathway inhibitors.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways and the proposed points of inhibition by this compound.

Keracyanin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Response cluster_inhibitors Inhibition Stimuli Stimuli Receptor Receptor Stimuli->Receptor FAK FAK Receptor->FAK MAPK_Pathway MAPK (ERK, JNK, p38) FAK->MAPK_Pathway IKK IKK MAPK_Pathway->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->FAK This compound->MAPK_Pathway This compound->IKK

This compound's proposed multi-target inhibition of the NF-κB/FAK/MAPK signaling cascade.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HUVECs) Treatment Treatment Groups: - Vehicle Control - this compound - Specific Inhibitor - this compound + Inhibitor Cell_Culture->Treatment Stimulation Stimulation (e.g., TNF-α) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Biochemical Assays: - Western Blot (p-p65, p-ERK, etc.) - Kinase Assay (FAK activity) Lysis->Analysis Data_Quantification Data Quantification and Comparison Analysis->Data_Quantification

A generalized workflow for validating this compound's mechanism of action using specific inhibitors.
Key Experimental Protocols

This protocol is used to determine the level of NF-κB activation by measuring the phosphorylation of its p65 subunit.

  • Cell Treatment and Lysis:

    • Seed cells (e.g., HUVECs) in appropriate culture dishes and grow to 70-80% confluency.

    • Pre-treat cells with this compound, a specific inhibitor (e.g., BAY 11-7082), or a combination for 1 hour.

    • Stimulate with an activating agent (e.g., TNF-α) for the recommended time (e.g., 30 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Immunoblotting:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the p-p65 signal to total p65 or a loading control like GAPDH or β-actin.

This assay measures the catalytic activity of FAK and its inhibition by this compound.

  • Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).

    • In a 96-well plate, add the kinase buffer, a FAK substrate (e.g., poly(Glu,Tyr)), and recombinant FAK enzyme.

    • Add varying concentrations of this compound or a known FAK inhibitor (e.g., PF-573228).

  • Kinase Reaction and Detection:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • The luminescent signal is proportional to FAK activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The available evidence strongly suggests that this compound, and its closely related anthocyanin C3G, exert their biological effects, at least in part, through the inhibition of the NF-κB, FAK, and MAPK signaling pathways. While direct IC50 values for this compound are yet to be definitively established, the data for C3G and the validation of its mechanism using specific pathway inhibitors provide a solid foundation for its further investigation as a therapeutic agent. The experimental protocols outlined in this guide offer a framework for the continued exploration and quantitative characterization of this compound's mechanism of action. Future research should focus on obtaining precise dose-response data for this compound to better understand its therapeutic potential in comparison to other established inhibitors.

References

Stability Under Scrutiny: A Comparative Analysis of Keracyanin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of bioactive compounds is paramount. This guide offers a comparative analysis of the stability of different Keracyanin glycosides, focusing on the well-documented cyanidin-3-rutinoside (this compound) and its close relative, cyanidin-3-glucoside. The stability of these anthocyanins is a critical factor influencing their efficacy and application in therapeutics and as natural colorants.

Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many plants, are known for their antioxidant and anti-inflammatory properties. However, their inherent instability under various environmental conditions poses a significant challenge. This comparison synthesizes available experimental data to elucidate the stability of this compound and related glycosides under key stress factors: pH, temperature, and light.

Comparative Stability Data

The stability of anthocyanins is significantly influenced by the type of sugar moiety attached to the aglycone (in this case, cyanidin). The following table summarizes the comparative stability of cyanidin-3-rutinoside (this compound) and cyanidin-3-glucoside based on available experimental findings.

GlycosideStress FactorObservation
Cyanidin-3-rutinoside (this compound) Temperature (Hot Air & Vacuum Drying)Showed different degradation kinetics compared to cyanidin-3-glucoside in a solid food system.[1]
Cyanidin-3-glucoside Temperature (Hot Air & Vacuum Drying)Followed second-order degradation kinetics in a solid food system, with vacuum drying leading to higher degradation rates.[1]
Cyanidin-3-glucoside pH (2.0, 4.0, 7.0, 9.0) & Temperature (25°C)Significantly more stable than its aglycone, cyanidin, at pH 2.0 and 4.0. At pH 2.0 and 25°C, 99% of cyanidin-3-glucoside remained after 8 hours, compared to only 27% of cyanidin.[2]
Cyanidin-3-glucoside pHExhibits four equilibrium forms depending on pH: flavylium cation (red, pH ≤ 4.0), carbinol (colorless, pH 5.2), quinoidal form (blue, pH 5.5–6.0), and cis-chalcone (light yellow, pH > 6.0).[3]
Cyanidin-3-glucoside Temperature (70°C and 90°C) & pH (2.5, 4, 7)Degradation is significant at elevated temperatures and neutral pH. At pH 7.0, it was almost completely lost at both 70°C and 90°C.[4]
General Anthocyanins GlycosylationGlycosylation, in general, increases the stability of anthocyanins. Monoglycosides and diglycosides are more stable in neutral environments compared to their aglycones.

Experimental Protocols

To ensure the reproducibility and validity of stability studies, standardized experimental protocols are essential. The following methodologies are based on established practices for assessing anthocyanin stability.

pH Stability Testing

This experiment evaluates the stability of this compound glycosides across a range of pH values.

Methodology:

  • Prepare a stock solution of the purified this compound glycoside in an appropriate solvent (e.g., acidified methanol).

  • Prepare a series of buffer solutions with varying pH values (e.g., pH 2.0, 4.0, 5.0, 7.0, 9.0).

  • Add a known concentration of the this compound glycoside stock solution to each buffer solution.

  • Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Measure the absorbance of the aliquot at the maximum absorption wavelength (λmax) of the anthocyanin using a UV-Vis spectrophotometer.

  • Calculate the percentage of anthocyanin remaining at each time point relative to the initial concentration.

  • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Thermal Stability Testing

This protocol assesses the degradation of this compound glycosides under elevated temperatures.

Methodology:

  • Prepare solutions of the this compound glycoside at a specific pH (e.g., pH 3.5, where the flavylium cation is stable).

  • Dispense the solutions into sealed, light-protected vials.

  • Expose the vials to a range of constant temperatures (e.g., 60°C, 80°C, 100°C) in a water bath or oven.

  • At predetermined time intervals, remove a vial from the heat and rapidly cool it in an ice bath to stop the degradation reaction.

  • Measure the absorbance of the cooled solution at the λmax.

  • Calculate the remaining anthocyanin concentration and determine the degradation rate constant (k) and half-life (t1/2) at each temperature.

  • The activation energy (Ea) for degradation can be calculated using the Arrhenius equation.

Photostability Testing

This experiment evaluates the stability of this compound glycosides when exposed to light.

Methodology:

  • Prepare solutions of the this compound glycoside at a specific pH.

  • Place the solutions in transparent containers (e.g., quartz cuvettes).

  • Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength of light) for a defined period.

  • A control group should be kept in the dark under the same temperature conditions.

  • At regular intervals, measure the absorbance of both the light-exposed and dark-control samples at the λmax.

  • Calculate the percentage of degradation due to light exposure by comparing the absorbance of the exposed samples to the control samples.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions cluster_analysis Data Analysis start Purified this compound Glycoside Solution pH pH Buffers (2.0, 4.0, 7.0, 9.0) start->pH Incubation Temp Temperature (60°C, 80°C, 100°C) start->Temp Incubation Light Light Exposure (vs. Dark Control) start->Light Incubation Spectro UV-Vis Spectrophotometry (Absorbance at λmax) pH->Spectro Sampling at Time Intervals Temp->Spectro Sampling at Time Intervals Light->Spectro Sampling at Time Intervals Kinetics Degradation Kinetics (k, t1/2, Ea) Spectro->Kinetics

Caption: Experimental workflow for assessing the stability of this compound glycosides.

Signaling_Pathway cluster_inflammatory Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway This compound This compound FAK FAK This compound->FAK Stimuli e.g., LPS Stimuli->FAK MAPK MAPK (ERK, JNK) FAK->MAPK IKK IKK MAPK->IKK NFkB NF-κB (p65/p50) IKK->NFkB Activates nucleus Nucleus NFkB->nucleus Translocation genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->genes Transcription

Caption: Inhibitory effect of this compound on the NF-κB signaling pathway.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Keracyanin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Keracyanin. The following procedures are designed to ensure laboratory safety and maintain the integrity of the compound for experimental use.

Hazard Identification and Safety Precautions

This compound, also known as Cyanidin-3-O-rutinoside chloride, is an anthocyanin compound valued for its antioxidant and anti-inflammatory properties.[1][2][3] While some suppliers do not classify this compound as a hazardous substance according to the Globally Harmonized System (GHS), others assign it to "Acute toxicity, Oral (Category 4)" and "Hazardous to the aquatic environment, long-term hazard (Category 1)".[4][5] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a potentially harmful substance.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions.

Operation Required PPE Specifications
Handling Solid Powder Eye Protection, Gloves, Respiratory Protection, Lab CoatSafety glasses with side shields or goggles. Nitrile gloves. N95 or higher-rated dust mask. Standard laboratory coat.
Preparing Solutions Eye Protection, Gloves, Lab CoatSafety glasses with side shields or goggles. Nitrile gloves. Standard laboratory coat.
General Laboratory Use Eye Protection, Gloves, Lab CoatSafety glasses with side shields. Nitrile gloves. Standard laboratory coat.
First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for the powder. Protect from light and moisture.

Disposal Plan
  • Solid Waste: Uncontaminated this compound solid waste can be disposed of in the regular laboratory trash, clearly labeled as "non-hazardous". However, given the conflicting safety data, it is best practice to collect it in a designated, sealed container for chemical waste disposal.

  • Liquid Waste: For solutions, if local regulations permit, water-soluble, non-hazardous solutions may be flushed down the drain with a large volume of water. Due to the aquatic toxicity warning from some suppliers, it is recommended to collect aqueous solutions of this compound in a designated waste container for chemical waste disposal.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. Once cleaned, deface the label and dispose of the container in the regular trash.

Experimental Protocols

DPPH Free Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol or ethanol.

  • Prepare a series of dilutions of the this compound stock solution to test a range of concentrations.

  • Prepare a 0.1 mM DPPH solution in methanol or ethanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to separate wells.

  • Add the DPPH solution to each well containing the this compound dilutions.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity for each concentration of this compound.

Visualization of Signaling Pathway

This compound has been shown to exhibit its anti-inflammatory effects by inhibiting the NF-κB/FAK/MAPK signaling pathway. The following diagram illustrates the logical relationship within this pathway.

Keracyanin_Signaling_Pathway cluster_inhibition Inflammatory Stimulus cluster_response Cellular Response Stimulus Inflammatory Stimulus FAK FAK Stimulus->FAK MAPK MAPK (ERK, JNK, p38) FAK->MAPK IKK IKK MAPK->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->FAK This compound->MAPK This compound->NFkB

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.